molecular formula C9H18N2O4 B613360 H-D-Dab(Boc)-OH CAS No. 114360-55-3

H-D-Dab(Boc)-OH

Cat. No.: B613360
CAS No.: 114360-55-3
M. Wt: 218,25 g/mole
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Dab(Boc)-OH is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218,25 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJFZQLAIOCZNG-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167170
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114360-55-3
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114360-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-D-Dab(Boc)-OH: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Dab(Boc)-OH, with the IUPAC name (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a non-proteinogenic amino acid derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique structure, featuring a chiral center and a side chain equipped with a Boc-protected amine, allows for the strategic introduction of a primary amine at a defined position within a target molecule. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on its utility in peptide synthesis and as a precursor for pharmacologically active compounds.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key identifiers and physicochemical properties are summarized in the table below. While specific experimental values for properties like melting and boiling points are not consistently reported across commercial suppliers, typical ranges and predicted values are provided for guidance.

PropertyValue
IUPAC Name (2R)-2-amino-4-[(tert-butoxycarbonyl)amino]butanoic acid
CAS Number 114360-55-3[1]
Molecular Formula C₉H₁₈N₂O₄[1]
Molecular Weight 218.25 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents; limited solubility in water.
Storage Recommended to be stored in a dry, dark place at 0 - 4 °C for short-term and -20 °C for long-term storage.

Structural Elucidation

The chemical structure of this compound features a butanoic acid backbone with an amine group at the α-position (C2) and a tert-butoxycarbonyl (Boc) protected amine at the γ-position (C4). The stereochemistry at the α-carbon is designated as 'D' (or 'R' according to Cahn-Ingold-Prelog priority rules).

Key Structural Features:

  • Chiral Center: The α-carbon is a stereocenter, which is crucial for the synthesis of stereospecific molecules.

  • α-Amino Group: The free amino group at the C2 position is available for standard peptide coupling reactions or other nucleophilic additions.

  • γ-Amino Group with Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the side-chain amine is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection and further functionalization of the side chain.

Spectroscopic Data

  • ¹H NMR: Expected signals would include a multiplet for the α-proton, multiplets for the β- and γ-protons of the butyric acid chain, and a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.

  • ¹³C NMR: Carbon signals for the carboxylic acid, the α-carbon, the carbons of the side chain, and the quaternary and methyl carbons of the Boc group would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the carboxylic acid and the urethane of the Boc group, and C-H stretching of the alkyl groups.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 219.13.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the selective protection of the γ-amino group of D-2,4-diaminobutyric acid.

Materials:

  • D-2,4-diaminobutyric acid dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dioxane and water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve D-2,4-diaminobutyric acid dihydrochloride in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution in an ice bath and add sodium bicarbonate portion-wise until the pH of the solution is between 8 and 9.

  • Boc Protection: To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis protocols. The following is a general procedure for coupling to a resin.

Materials:

  • This compound

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • DMF (peptide synthesis grade)

  • DCM

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Preparation: Swell the resin in DMF in a reaction vessel. If the resin is Fmoc-protected, deprotect the terminal amino group using 20% piperidine in DMF.

  • Activation: In a separate vial, dissolve this compound and a coupling reagent (e.g., HBTU) in DMF. Add a base like DIPEA to activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for a specified time (typically 1-2 hours) to allow for complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps with subsequent amino acids to elongate the peptide chain.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile building block for introducing a selectively protectable amino group into a molecule.

Peptide Synthesis and Modification

This compound is a valuable precursor in peptide chemistry. After its incorporation into a peptide sequence, the Boc group on the side chain can be selectively removed under acidic conditions, leaving other acid-labile protecting groups (like those on a resin) intact if carefully controlled. The newly exposed primary amine can then be used for:

  • Peptide Cyclization: Forming a lactam bridge with a carboxylic acid elsewhere in the peptide chain.

  • Branching: Initiating the synthesis of a second peptide chain from the side chain of the Dab residue.

  • Conjugation: Attaching other molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to modify the peptide's properties.

Synthesis of Methotrexate Analogs

This compound has been utilized in the synthesis of methotrexate (MTX) analogs.[1] Methotrexate is an antifolate drug used in the treatment of cancer and autoimmune diseases. By incorporating the diaminobutyric acid moiety, researchers can create novel analogs with potentially altered pharmacological profiles, such as improved cellular uptake, different target enzyme inhibition, or modified metabolic stability.[1] The workflow for such a synthesis is conceptually outlined below.

Visualizations

experimental_workflow General Workflow for this compound in SPPS cluster_synthesis Synthesis of this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_modification Side-Chain Modification start D-2,4-Diaminobutyric Acid boc_protection Selective Boc Protection of γ-amino group start->boc_protection purification Purification (Recrystallization or Chromatography) boc_protection->purification product This compound purification->product coupling Coupling of This compound product->coupling resin Resin Support resin->coupling peptide_chain Peptide Chain with Dab(Boc) coupling->peptide_chain boc_deprotection Selective Boc Deprotection (Acidic Conditions) peptide_chain->boc_deprotection free_amine Peptide with free γ-amino group boc_deprotection->free_amine functionalization Further Functionalization (e.g., Cyclization, Conjugation) free_amine->functionalization

Caption: General workflow for the synthesis and application of this compound in SPPS.

logical_relationship Protecting Group Strategy H_D_Dab_Boc_OH This compound alpha_amino Free α-Amino Group H_D_Dab_Boc_OH->alpha_amino gamma_amino Boc-Protected γ-Amino Group H_D_Dab_Boc_OH->gamma_amino peptide_coupling Peptide Bond Formation alpha_amino->peptide_coupling Nucleophilic Attack boc_deprotection Acidic Deprotection (e.g., TFA) gamma_amino->boc_deprotection side_chain_modification Side-Chain Modification boc_deprotection->side_chain_modification

Caption: Orthogonal protecting group strategy of this compound.

References

A Comprehensive Technical Guide to H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of H-D-Dab(Boc)-OH, a crucial building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document details its chemical properties, applications, and relevant experimental protocols.

Core Compound Data

This compound, chemically known as (R)-4-((tert-butoxycarbonyl)amino)-2-aminobutanoic acid, is a non-proteinogenic amino acid derivative. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the side-chain amine allows for selective reactions at the alpha-amino group, making it a valuable reagent in peptide synthesis.

PropertyValueReference
CAS Number 114360-55-3[1]
Molecular Formula C9H18N2O4[1]
Molecular Weight 218.25 g/mol [1]

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules. It is notably used in the preparation of methotrexate analogs, which have applications due to their antitumor and antifolate activities.[2] Its primary application, however, is in solid-phase peptide synthesis (SPPS) to introduce a D-diaminobutyric acid residue into a peptide sequence. The dual protection strategy, often involving an orthogonal Fmoc group on the alpha-amine, allows for controlled peptide chain elongation.[3]

Experimental Protocols

General Protocol for Fmoc Protection of this compound

This protocol outlines a common procedure for the Nα-Fmoc protection of this compound, a necessary step for its use in Fmoc-based solid-phase peptide synthesis. A similar process is described in the synthesis of the L-isomer.[4]

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Add the Fmoc-OSu solution dropwise to the this compound solution while stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to a pH of 2-3 using 1N HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-D-Dab(Boc)-OH.

  • The product can be further purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

General Protocol for Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps for incorporating an Fmoc-protected D-Dab(Boc) residue into a peptide chain on a solid support.

Materials:

  • Fmoc-D-Dab(Boc)-OH

  • Resin (e.g., Wang resin pre-loaded with the first amino acid)

  • Deprotection solution: 20% piperidine in dimethylformamide (DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or DIC (N,N'-Diisopropylcarbodiimide)/Oxyma Pure.[5]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[5]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with the deprotection solution for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate Fmoc-D-Dab(Boc)-OH by dissolving it in DMF with the coupling reagents and DIPEA for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.[6]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagrams

experimental_workflow cluster_synthesis Synthesis of Fmoc-D-Dab(Boc)-OH A This compound C Reaction in Dioxane/Water with NaHCO3 A->C B Fmoc-OSu B->C D Fmoc-D-Dab(Boc)-OH C->D Fmoc Protection

Caption: Synthesis of Fmoc-D-Dab(Boc)-OH from this compound.

logical_relationship cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_final Final Steps Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash Wash (DMF) Deprotection->Wash 1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents, DIPEA) Elongated Elongated Peptide (Fmoc-Protected) Coupling->Elongated 3 Wash->Coupling 2 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Elongated->Cleavage Repeat Cycle for each AA Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

The Strategic Role of H-D-Dab(Boc)-OH in Advanced Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-D-Dab(Boc)-OH, a non-proteinogenic amino acid derivative, serves as a critical building block in the chemical synthesis of peptides, particularly in the development of novel therapeutics and research tools. Its unique structural features, including a diaminobutyric acid (Dab) core and orthogonal protecting groups, offer researchers precise control over peptide assembly, enabling the creation of complex and bioactive molecules. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in solid-phase peptide synthesis (SPPS), quantitative data on its performance, and detailed experimental protocols.

Core Applications in Research

The primary application of this compound lies in its use as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS) . The presence of two amine groups—the alpha-amino group and the side-chain gamma-amino group—allows for the introduction of positive charges and branching points within a peptide sequence. These features are particularly valuable in the design of:

  • Antimicrobial Peptides (AMPs): The cationic nature of the Dab side chain is crucial for the interaction of AMPs with negatively charged bacterial membranes, leading to membrane disruption and bacterial cell death. This compound is frequently incorporated into synthetic AMPs to mimic and enhance the activity of naturally occurring host defense peptides.[1][2][3]

  • Polymyxin Analogs: Polymyxins are a class of potent, last-resort antibiotics against multidrug-resistant Gram-negative bacteria.[4][5] They are characterized by a cyclic peptide structure containing multiple Dab residues. The synthesis of novel polymyxin analogs with improved efficacy and reduced toxicity often utilizes Fmoc-D-Dab(Boc)-OH to introduce these key residues.[4][5]

  • Enzyme Inhibitors and Other Bioactive Peptides: The unique structural constraints and chemical properties imparted by Dab residues can be exploited to design peptides with high affinity and specificity for various biological targets.

The key to the utility of this compound in SPPS is its orthogonal protection strategy. The alpha-amino group is typically protected with a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, while the side-chain amino group is protected with an acid-labile Boc (tert-butoxycarbonyl) group.[6][7] This orthogonality allows for the selective removal of one protecting group without affecting the other, enabling precise control over the peptide elongation and side-chain modifications.[8][9][10][11]

Quantitative Data in Peptide Synthesis

The efficiency of peptide synthesis is paramount for obtaining high-purity products in sufficient quantities for research and development. The choice of protected amino acid derivatives can significantly impact the overall yield and purity of the final peptide. While direct comparative studies are limited, the following table summarizes typical performance data for SPPS incorporating Dab derivatives, highlighting the importance of the protecting group strategy.

ParameterFmoc-L-Dab(Boc)-OHFmoc-L-Dab(Mtt)-OHFmoc-L-Dab(Alloc)-OHFmoc-L-Dab(Me,Ns)-OH
Crude Peptide Purity (%) Prone to side-chain acylationModerateModerateHighest
Overall Yield (%) ModerateModerateModerateHighest
Major Side Products Side-chain acylationModerateModerateMinimal

Data extrapolated from a comparative study on Fmoc-L-Dab derivatives.[12]

The data suggests that while Fmoc-L-Dab(Boc)-OH is a widely used and effective building block, alternative protecting group strategies for the side chain, such as the combination of methyl (Me) and nosyl (Ns) groups, can lead to higher purity and yield by minimizing side reactions like side-chain acylation.[12]

Experimental Protocols

The successful incorporation of this compound into a peptide sequence using Fmoc-SPPS requires a carefully executed protocol. The following is a generalized, step-by-step methodology.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

This workflow outlines the key stages of synthesizing a peptide on a solid support using Fmoc-D-Dab(Boc)-OH.

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. N-terminal Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat Steps 2-4 for each Amino Acid Washing->Repeat_Cycle Side_Chain_Deprotection 5. Optional: On-Resin Side-Chain Deprotection Repeat_Cycle->Side_Chain_Deprotection Final_Cleavage 6. Final Cleavage from Resin and Global Deprotection Side_Chain_Deprotection->Final_Cleavage Purification 7. Purification and Analysis Final_Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Incorporation of Fmoc-D-Dab(Boc)-OH

This protocol provides specific conditions for the key steps involving Fmoc-D-Dab(Boc)-OH.

1. Resin Preparation and Swelling:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[13]

2. N-terminal Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[13]

  • Wash the resin thoroughly with DMF.

3. Coupling of Fmoc-D-Dab(Boc)-OH:

  • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3 equivalents relative to the resin loading), a coupling agent (e.g., HCTU, 2.9 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF.[13]

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

  • Wash the resin thoroughly with DMF to remove excess reagents.

4. Orthogonal Deprotection of the Side-Chain Boc Group (On-Resin):

  • This step is performed if modification of the Dab side chain is desired before cleavage from the resin.

  • Wash the peptide-resin with dichloromethane (DCM).

  • Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 10-50% v/v) for 30 minutes. The concentration and time can be optimized to ensure selective Boc removal without premature cleavage from highly acid-labile resins.

  • Wash the resin thoroughly with DCM, followed by a neutralization step with a solution of 10% DIPEA in DMF.

  • The now free side-chain amine is available for further chemical modification.

5. Final Cleavage and Global Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) and scavengers (e.g., water, triisopropylsilane (TIS)) to protect sensitive amino acid residues. The exact composition of the cocktail depends on the peptide sequence.

  • Agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from Dab.

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the peptide pellet by centrifugation and wash it with cold ether.

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide for identity and purity using mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Logical Relationships

The bioactive peptides synthesized using this compound often exert their effects through specific molecular interactions. For instance, antimicrobial peptides containing Dab residues target and disrupt bacterial cell membranes.

Antimicrobial_Peptide_MoA cluster_Peptide Antimicrobial Peptide cluster_Bacteria Bacterial Cell AMP Cationic AMP (with Dab residues) Membrane Negatively Charged Bacterial Membrane AMP->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Insertion and Pore Formation Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action for a cationic antimicrobial peptide containing Dab residues.

The decision to use this compound in a peptide synthesis strategy is guided by the desired properties of the final peptide.

Decision_Tree Start Peptide Design Goal Q1 Introduce Cationic Charge or Branching? Start->Q1 Use_Dab Incorporate Diaminobutyric Acid (Dab) Q1->Use_Dab Yes Other_AA Use Standard Amino Acids Q1->Other_AA No Q2 Orthogonal Protection Required? Use_Dab->Q2 Use_Fmoc_Dab_Boc Use Fmoc-D-Dab(Boc)-OH Q2->Use_Fmoc_Dab_Boc Yes Other_Protected_Dab Consider other protected Dab derivatives Q2->Other_Protected_Dab No

Caption: Decision logic for using Fmoc-D-Dab(Boc)-OH in peptide synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for H-D-Dab(Boc)-OH, a crucial building block in peptide synthesis and drug development. The document outlines a robust chemical synthesis pathway, starting from the readily available Fmoc-Gln-OH, and details various purification techniques to achieve high-purity this compound suitable for demanding applications. This guide is intended to equip researchers with the necessary information to produce and purify this important amino acid derivative efficiently and effectively.

Chemical Synthesis of this compound

The synthesis of this compound is most effectively achieved through a three-step process commencing with the Hofmann rearrangement of Fmoc-Gln-OH to Fmoc-Dab-OH. This is followed by the protection of the side-chain amino group with a tert-butyloxycarbonyl (Boc) group to yield Fmoc-Dab(Boc)-OH. The final step involves the removal of the N-terminal Fmoc protecting group to afford the desired this compound.

Synthesis Pathway Overview

Synthesis_Pathway Fmoc_Gln_OH Fmoc-Gln-OH Fmoc_Dab_OH Fmoc-Dab-OH Fmoc_Gln_OH->Fmoc_Dab_OH  DiPa,  EtOAc:ACN:H2O   Fmoc_Dab_Boc_OH Fmoc-Dab(Boc)-OH Fmoc_Dab_OH->Fmoc_Dab_Boc_OH  (Boc)2O,  Acetone:H2O, NaOH   H_D_Dab_Boc_OH This compound Fmoc_Dab_Boc_OH->H_D_Dab_Boc_OH  20% Piperidine  in DMF  

Caption: Chemical synthesis pathway for this compound.
Quantitative Data for Synthesis

The following table summarizes the quantitative data for the synthesis of Fmoc-Dab(Boc)-OH as described in the patent CN105348147A. The subsequent deprotection of the Fmoc group is a standard reaction in peptide chemistry and is known to proceed with high efficiency.

StepStarting MaterialProductReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (HPLC) (%)
1Fmoc-Gln-OHFmoc-Dab-OHIodobenzene diacetate (DiPa)Ethyl acetate:Acetonitrile:Water (2:1:1)20-307286.599.6
2Fmoc-Dab-OHFmoc-Dab(Boc)-OHDi-tert-butyl dicarbonate ((Boc)₂O), NaOHAcetone:Water (1:1)0-10485.199.3
3Fmoc-Dab(Boc)-OHThis compoundPiperidineN,N-Dimethylformamide (DMF)Room Temperature0.5-1>95 (expected)>99 (after purification)
Experimental Protocols for Synthesis

Step 1: Synthesis of Fmoc-Dab-OH

  • Suspend 100g of Fmoc-Gln-OH in 2L of a mixed solvent of ethyl acetate, acetonitrile, and water (2:1:1 v/v/v).

  • Add 105.1g of iodobenzene diacetate (DiPa) to the suspension.

  • Stir the reaction mixture at 20-30°C for 72 hours.

  • Upon completion of the reaction, as monitored by a suitable method (e.g., TLC or HPLC), proceed with standard aqueous work-up and extraction procedures to isolate the product.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-Dab-OH.[1]

Step 2: Synthesis of Fmoc-Dab(Boc)-OH

  • Suspend 50g of the obtained Fmoc-Dab-OH in 700ml of a 1:1 (v/v) mixture of acetone and water.

  • Cool the suspension to 0-10°C in an ice bath.

  • Add 38.4g of di-tert-butyl dicarbonate ((Boc)₂O) to the mixture.

  • Adjust the pH of the reaction mixture to 7.5-8.0 using a 0.5N NaOH solution and maintain this pH throughout the reaction.

  • Stir the reaction for 4 hours at 0-10°C.

  • After the reaction is complete, perform an appropriate work-up, which may include acidification and extraction, to isolate the Fmoc-Dab(Boc)-OH product.[1]

Step 3: Synthesis of this compound (Fmoc Deprotection)

  • Dissolve the Fmoc-Dab(Boc)-OH in N,N-dimethylformamide (DMF).

  • Add a 20% (v/v) solution of piperidine in DMF to the dissolved amino acid. A typical ratio is 10 mL of the piperidine solution per gram of the Fmoc-protected amino acid.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 1 hour.

  • Monitor the deprotection using TLC or HPLC.

  • Once the reaction is complete, the solvent and excess piperidine are removed under reduced pressure. The crude this compound is then ready for purification.[2][3]

Purification of this compound

The final purity of this compound is critical for its successful application in peptide synthesis and other sensitive applications. Several methods can be employed for its purification, with the choice depending on the scale of the synthesis and the required final purity.

Purification Techniques Overview

Commonly used purification techniques for Boc-protected amino acids include flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization.[4] For zwitterionic compounds like this compound, ion-exchange chromatography can also be a powerful purification tool.

Flash Chromatography

Flash chromatography is a rapid and cost-effective method for the purification of moderately polar compounds.

Flash_Chromatography_Workflow Crude_Product Crude this compound Dissolution Dissolve in minimal suitable solvent Crude_Product->Dissolution Loading Load sample onto column Dissolution->Loading Column_Packing Pack silica gel column Column_Packing->Loading Elution Elute with solvent gradient (e.g., DCM/Methanol) Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection Purity_Analysis Analyze fractions (TLC/HPLC) Fraction_Collection->Purity_Analysis Solvent_Removal Combine pure fractions & remove solvent Purity_Analysis->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Workflow for flash chromatography purification.

Experimental Protocol for Flash Chromatography:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or the initial elution solvent.

  • Column Packing: Prepare a silica gel column of an appropriate size based on the amount of crude material. The column can be packed as a slurry in the initial mobile phase.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). The specific gradient will depend on the polarity of the impurities.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[4]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is the method of choice for achieving the highest purity levels, particularly for small-scale preparations.

Prep_HPLC_Workflow Crude_Product Crude this compound Dissolution Dissolve in mobile phase Crude_Product->Dissolution Injection Inject sample Dissolution->Injection Column_Equilibration Equilibrate preparative C18 column Column_Equilibration->Injection Gradient_Elution Run gradient elution (e.g., Acetonitrile/Water/TFA) Injection->Gradient_Elution Fraction_Collection Collect fractions based on UV Gradient_Elution->Fraction_Collection Purity_Analysis Analyze fractions by analytical HPLC Fraction_Collection->Purity_Analysis Solvent_Removal Combine pure fractions & lyophilize Purity_Analysis->Solvent_Removal Pure_Product High-Purity this compound Solvent_Removal->Pure_Product

Caption: Workflow for preparative HPLC purification.

Experimental Protocol for Preparative HPLC:

  • Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, preferably a mixture of the initial mobile phase components.

  • Column Equilibration: Equilibrate a preparative reverse-phase C18 column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile with 0.1% trifluoroacetic acid - TFA).

  • Injection: Inject the dissolved sample onto the column.

  • Gradient Elution: Run a linear gradient of increasing organic solvent (e.g., acetonitrile) to elute the product.

  • Fraction Collection: Collect fractions based on the UV detector response.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization, to obtain the final product as a TFA salt.[4]

Crystallization

Crystallization is a highly efficient and scalable method for purifying solid compounds, often yielding material of very high purity.

Crystallization_Workflow Crude_Oily_Product Crude this compound (oily) Solvent_Removal Remove residual solvent under vacuum Crude_Oily_Product->Solvent_Removal Seed_Crystal_Addition Add seed crystal (optional) Solvent_Removal->Seed_Crystal_Addition Solidification Allow to stand at room temperature to solidify Seed_Crystal_Addition->Solidification Slurrying Add weak polar solvent (e.g., n-hexane) and stir Solidification->Slurrying Filtration_Washing Filter the solid and wash with cold solvent Slurrying->Filtration_Washing Drying Dry under vacuum Filtration_Washing->Drying Crystalline_Product Crystalline this compound Drying->Crystalline_Product

Caption: Workflow for purification by crystallization.

Experimental Protocol for Crystallization:

  • Solvent Removal: Ensure all reaction solvents are removed from the crude this compound, which may be an oil at this stage, under reduced pressure.

  • Seed Crystal Addition (Optional): If available, add a small amount (0.5-1.0% by weight) of a pure seed crystal of this compound to the oil to induce crystallization.

  • Solidification: Allow the mixture to stand at room temperature for a period (e.g., 15-24 hours) until the oil completely solidifies.

  • Slurrying: Add a weak polar solvent in which this compound has low solubility (e.g., n-hexane or diethyl ether) and stir the solid to form a slurry. This helps to wash away non-polar impurities.

  • Filtration and Washing: Filter the solid and wash it with a small amount of the cold slurrying solvent.

  • Drying: Dry the crystalline product under vacuum to a constant weight.[4][5]

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound, along with comprehensive protocols for its purification. By following the outlined procedures, researchers can confidently produce high-purity this compound, a vital component for advancing research in peptide chemistry, drug discovery, and materials science. The choice of purification method will be dictated by the specific purity requirements, scale of operation, and available resources. Careful execution of these synthetic and purification steps will ensure the quality and consistency of the final product.

References

Navigating the Solubility and Stability of H-D-Dab(Boc)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties of H-D-Dab(Boc)-OH

This technical guide provides a comprehensive overview of the solubility and stability of N-γ-Boc-D-2,4-diaminobutyric acid (this compound), a critical building block in peptide synthesis and the development of peptidomimetics. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the expected solubility and stability characteristics based on the known behavior of similar Boc-protected amino acids. Furthermore, it offers detailed experimental protocols for researchers to determine these crucial parameters in their own laboratory settings.

Introduction to this compound

This compound is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid, where the side-chain (gamma) amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the alpha-amino group while the side chain remains protected. The Boc group is characterized by its stability under a wide range of conditions and its facile removal under moderately acidic conditions, typically with trifluoroacetic acid (TFA).

The physicochemical properties of this compound, especially its solubility in various solvents and its stability over time, are critical factors for its effective use in synthesis and formulation.

Solubility Profile

The solubility of this compound is governed by the interplay between its polar features (the free alpha-amino and carboxylic acid groups, which can form a zwitterion) and the nonpolar, bulky tert-butyl group.

Qualitative Solubility

Based on the general properties of Boc-protected amino acids, the following table summarizes the expected qualitative solubility of this compound in common laboratory solvents.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese solvents can effectively solvate both the polar and nonpolar regions of the molecule, making them excellent choices for dissolving Boc-protected amino acids.
Chlorinated Dichloromethane (DCM)Moderately SolubleDCM is a common solvent in peptide synthesis and is expected to dissolve this compound, although perhaps to a lesser extent than highly polar aprotic solvents.
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)Sparingly to Slightly SolubleThe presence of the hydrophobic Boc group limits solubility in highly polar protic solvents like water. Solubility is expected to be slightly better in alcohols.
Nonpolar Hexanes, TolueneInsolubleThe zwitterionic character of the amino acid backbone prevents dissolution in nonpolar solvents.
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-DependentSolubility will be lowest near the isoelectric point (pI) and will increase at pH values above and below the pI as the molecule acquires a net charge.
Factors Influencing Solubility

Several factors can be manipulated to enhance the solubility of this compound:

  • pH Adjustment: Moving the pH of aqueous solutions away from the isoelectric point of the molecule will increase its net charge and, consequently, its solubility. For a compound with a free carboxylic acid and two amino groups, solubility will be enhanced in both acidic (pH < pI) and basic (pH > pI) conditions.

  • Co-solvents: The addition of organic co-solvents like methanol, ethanol, or acetonitrile to aqueous buffers can improve the solubility of amphipathic molecules like this compound.

  • Temperature: For many compounds, solubility increases with temperature. However, this must be balanced with the potential for thermal degradation.

Stability Profile

The stability of this compound is primarily dictated by the acid-labile nature of the Boc protecting group.

Chemical Stability
  • Acidic Conditions: The Boc group is readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HCl).[1] This is the basis for its use as a protecting group. Even mild acidic conditions can lead to slow degradation over time.

  • Basic Conditions: this compound is generally stable under basic conditions.[2] The Boc group is resistant to hydrolysis by bases, making it orthogonal to other protecting groups like Fmoc.[2]

  • Oxidative and Photolytic Conditions: While specific data is unavailable, forced degradation studies under oxidative (e.g., H₂O₂) and photolytic (e.g., UV light) conditions would be necessary to fully characterize the stability profile, as these conditions can potentially affect the amino acid structure.[3]

Storage and Handling

For long-term storage, this compound should be kept as a solid in a cool, dry, and dark place to minimize degradation from moisture and light. Solutions should be prepared fresh whenever possible. If storage in solution is necessary, it is recommended to use aprotic solvents like DMF or DMSO and store at low temperatures (e.g., -20°C).

Experimental Protocols

The following sections provide detailed methodologies for determining the quantitative solubility and stability of this compound.

Workflow for Solubility and Stability Assessment

The overall process for evaluating the solubility and stability of this compound is depicted in the workflow diagram below.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_prep Prepare Saturated Solutions (Shake-Flask Method) sol_equil Equilibrate (e.g., 24-48h) sol_prep->sol_equil sol_sep Separate Solid and Liquid (Centrifugation/Filtration) sol_equil->sol_sep sol_quant Quantify Concentration (HPLC-UV) sol_sep->sol_quant sol_data Determine Solubility (mg/mL) sol_quant->sol_data stab_prep Prepare Solutions in Selected Solvents stab_stress Incubate under Stress Conditions (Temp, pH, Light) stab_prep->stab_stress stab_sample Sample at Time Points (t=0, 2, 4, 8, 24h) stab_stress->stab_sample stab_quant Analyze by Stability-Indicating HPLC Method stab_sample->stab_quant stab_data Determine % Remaining vs. Time stab_quant->stab_data start This compound start->sol_prep start->stab_prep

References

A Comprehensive Guide to the Proper Storage and Handling of H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the best practices for the storage and handling of H-D-Dab(Boc)-OH (N-γ-Boc-D-2,4-diaminobutyric acid) and its common N-α-protected analogues, such as Fmoc-D-Dab(Boc)-OH. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Chemical Profile

This compound and its derivatives are protected amino acids crucial for peptide synthesis and drug discovery. The Boc (tert-butoxycarbonyl) group provides protection for the side-chain amino group, which can be cleaved under acidic conditions. In derivatives like Fmoc-D-Dab(Boc)-OH, the Fmoc (9-fluorenylmethoxycarbonyl) group offers orthogonal protection for the α-amino group, which is labile to basic conditions.[1] This dual-protection scheme allows for precise, selective deprotection during solid-phase peptide synthesis (SPPS).[1]

Table 1: Physical and Chemical Properties of Fmoc-D-Dab(Boc)-OH

Property Value CAS Number
Molecular Formula C₂₄H₂₈N₂O₆ 125238-99-5[2][3][4][5]
Molecular Weight ~440.49 g/mol 125238-99-5[1][2][3]
Appearance White to off-white powder [1]

| Solubility | Limited in water; soluble in organic solvents like DMF and DCM.[1] | N/A |

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the purity of this compound derivatives. The primary concerns are temperature, moisture, and light.[1]

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2°C to 8°C (Refrigerated) Minimizes degradation. This range is the most consistent recommendation across multiple suppliers.[5][6][7][8][9]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Protects against oxidation and moisture.[3]
Light Keep in a dark place; use amber vials.[3][8] The compound can be light-sensitive, and exposure may lead to degradation.[1][8]

| Container | Keep container tightly closed.[8][10] | Prevents absorption of atmospheric moisture.[1] |

Handling and Personal Protective Equipment (PPE)

Safe handling procedures protect both the researcher and the chemical's integrity. As a fine powder, inhalation and direct contact should be avoided.[1][10][11]

Table 3: Personal Protective Equipment (PPE) and Handling Guidelines

Procedure/Equipment Guideline
Ventilation Handle in a well-ventilated area.[10][12] A chemical fume hood is strongly recommended to avoid inhalation of the powder.[8]
Eye Protection Use safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[10][11][13]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[10][11][13]
Respiratory Protection If not using a fume hood, a dust mask (e.g., N95 type) is recommended to prevent inhalation.[10][13]
Body Protection Wear a lab coat or other suitable protective clothing.[8][10][12]

| General Hygiene | Avoid dust formation.[11] Do not eat, drink, or smoke in the handling area.[12] Wash hands thoroughly after handling the compound.[8][12] |

Experimental Protocols

General Protocol for Purity Assessment via HPLC

While specific stability studies for this compound are not publicly detailed, its purity is routinely assessed by High-Performance Liquid Chromatography (HPLC).[2][5] A general protocol to monitor stability involves using a validated HPLC method to assess the compound's purity over time under various storage conditions.

Methodology:

  • Initial Analysis: Upon receipt, dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture). Analyze via a validated HPLC method to establish an initial purity profile (t=0).

  • Sample Aliquoting: Distribute aliquots of the compound into separate, appropriate containers (e.g., amber glass vials).

  • Condition Exposure: Store the aliquots under a matrix of conditions to be tested (e.g., recommended 2-8°C in the dark; room temperature; elevated temperature; exposure to light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Purity Measurement: Prepare and analyze the sample using the same validated HPLC method from step 1.

  • Data Comparison: Compare the purity results at each time point to the initial t=0 profile. Significant formation of new peaks or a decrease in the main peak area indicates degradation. Purity is often determined to be ≥97.0% by HPLC for this product.[2][5][9]

Process Flow Visualization

The following diagram illustrates the recommended workflow for the proper storage and handling of this compound from receipt to disposal.

G cluster_receipt Receiving & Initial Storage cluster_handling Preparation & Use cluster_cleanup Cleanup & Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log Compound in Inventory System inspect->log store Store at 2-8°C (Dark, Dry, Inert Gas) log->store retrieve Retrieve from Storage store->retrieve equilibrate Equilibrate to Room Temperature retrieve->equilibrate ppe Don PPE (Gloves, Goggles, Lab Coat) equilibrate->ppe weigh Weigh in Fume Hood (Avoid Dust) ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use cleanup Clean Equipment use->cleanup dispose Dispose of Waste per Institutional Guidelines cleanup->dispose

Caption: Workflow for handling this compound.

References

Navigating the Safety Profile of H-D-Dab(Boc)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for H-D-Dab(Boc)-OH (CAS No: 127945-66-4 or 114360-55-3), a key building block in peptide synthesis and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide also incorporates and references safety data from the closely related compound, Fmoc-Dab(Boc)-OH, to provide a more complete safety profile. It is imperative that this compound be handled with care by trained professionals in a laboratory setting.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and available safety information for this compound and its N-Fmoc protected analogue.

Identifier Value
Chemical Name (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid
Synonyms This compound
CAS Number 127945-66-4, 114360-55-3
Molecular Formula C₉H₁₈N₂O₄
Molecular Weight 218.25 g/mol
Safety Information (Surrogate Data from Fmoc-Dab(Boc)-OH) Value
Storage Class 11 - Combustible Solids
WGK (Water Hazard Class) WGK 3 (severely hazardous to water)
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves

Hazard Identification and Precautionary Measures

Hazard Statements (H-Statements) Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation
Precautionary Statements (P-Statements) Description
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols: Safe Handling Workflow

The following experimental workflow outlines the standard operating procedure for the safe handling of this compound and similar chemical reagents in a laboratory setting. This protocol is based on general best practices for chemical safety.

prep Preparation ppe Don Personal Protective Equipment (PPE) prep->ppe weigh Weighing and Dispensing (in a fume hood) ppe->weigh reaction Reaction Setup weigh->reaction cleanup Cleanup and Decontamination reaction->cleanup storage Storage reaction->storage Store unused reagent waste Waste Disposal cleanup->waste

Standard Laboratory Chemical Handling Workflow.

Methodology for Safe Handling:

  • Preparation : Before handling the reagent, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents for the experiment and for potential spill cleanup should be readily accessible.

  • Personal Protective Equipment (PPE) : As recommended for related compounds, appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times. For powdered substances, a dust mask or respirator is advised to prevent inhalation.

  • Weighing and Dispensing : All weighing and dispensing of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid contamination.

  • Reaction Setup : When adding the reagent to a reaction vessel, do so carefully to avoid splashing. Ensure the reaction is set up in a well-ventilated area, preferably within the fume hood.

  • Cleanup and Decontamination : After use, thoroughly clean all equipment and the work area. Decontaminate surfaces with an appropriate solvent.

  • Waste Disposal : Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with institutional and local regulations for chemical waste.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between hazard identification and the implementation of control measures, a fundamental principle of chemical safety.

hazard_id Hazard Identification (e.g., from SDS) risk_assessment Risk Assessment hazard_id->risk_assessment control_measures Implementation of Control Measures risk_assessment->control_measures eng_controls Engineering Controls (Fume Hood) control_measures->eng_controls admin_controls Administrative Controls (SOPs, Training) control_measures->admin_controls ppe_controls Personal Protective Equipment (PPE) control_measures->ppe_controls safe_handling Safe Handling of this compound eng_controls->safe_handling admin_controls->safe_handling ppe_controls->safe_handling

Hazard Control Hierarchy in a Laboratory Setting.

This guide underscores the importance of a thorough safety assessment before using this compound. While a dedicated SDS is not widely available, the information from related compounds provides a strong basis for safe handling protocols. Researchers, scientists, and drug development professionals are encouraged to consult their institution's safety office for further guidance and to always adhere to the principles of prudent laboratory practice.

A Technical Guide to H-D-Dab(Boc)-OH: Sourcing and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-amino-4-((tert-butoxycarbonyl)amino)butanoic acid, commonly known as H-D-Dab(Boc)-OH, is a non-proteinogenic amino acid derivative that has garnered significant interest in the field of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a side-chain amine protected by a tert-butyloxycarbonyl (Boc) group, make it a versatile building block for the synthesis of modified peptides and other complex organic molecules. This guide provides a comprehensive overview of the commercial suppliers, pricing, and key applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics.

Commercial Availability and Pricing

This compound and its Nα-Fmoc protected counterpart, Fmoc-D-Dab(Boc)-OH, are available from a range of commercial suppliers specializing in fine chemicals and reagents for peptide synthesis. The choice of supplier often depends on the required purity, scale, and budget of the research project. Below is a summary of prominent suppliers and their typical product offerings.

SupplierProduct NameCatalog Number (Example)PurityAvailable QuantitiesPrice (USD, Approximate)
MedchemExpress H-Dab(Boc)-OHHY-W010758>98%100 mg, 250 mg, 1 gContact for quote
ChemPep Boc-D-Dab(Fmoc)-OH180455>98%5 g, 25 g$355 (5g), $887 (25g)[1]
Sigma-Aldrich (Merck) Fmoc-Dab(Boc)-OH86971≥97.0% (HPLC)1 g$90.75 - $170.00[2]
Aapptec Fmoc-Dab(Boc)-OHUFO111>98%5 g, 25 gFrom $135.00[3]
P3 BioSystems Fmoc-D-Dab(Boc)-OH47240Not specifiedNot specified$100.00[4]
MedKoo Biosciences Fmoc-Dab(Boc)-OH610227>98%5 g, 10 g, 25 g$250 (5g), $400 (10g), $750 (25g)[2]

Note: Prices are subject to change and may vary based on institutional agreements and current promotions. It is recommended to visit the supplier's website for the most up-to-date information. The majority of readily available products are the Nα-Fmoc protected version, which is commonly used in Fmoc-based solid-phase peptide synthesis.

Core Applications in Drug Development

This compound serves as a crucial building block in the synthesis of peptide-based therapeutics and other bioactive molecules. Its bifunctional nature, with a free α-amino group and a protected side-chain amine, allows for its incorporation into peptide chains and subsequent modification of the side chain.

Synthesis of Methotrexate Analogs

One of the notable applications of this compound is in the synthesis of methotrexate (MTX) analogs.[5] Methotrexate is a widely used chemotherapy agent and immunosuppressant. By incorporating this compound, researchers can introduce a basic amino acid side chain, potentially altering the drug's pharmacokinetic and pharmacodynamic properties, such as tumor cell uptake and antifolate activity.[5]

Peptide Nucleic Acid (PNA) Synthesis

Peptide nucleic acids are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain.[6][7][8] this compound and its derivatives can be utilized in the synthesis of the PNA backbone, contributing to the structural diversity and functional capabilities of these molecules.[9] PNAs exhibit high binding affinity and specificity to their target nucleic acid sequences and are resistant to enzymatic degradation, making them promising candidates for diagnostic and therapeutic applications, including antisense and antigene therapies.[10]

Experimental Protocols: Boc-based Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of an amino acid like this compound into a peptide chain using Boc-based solid-phase peptide synthesis. This workflow assumes the synthesis is initiated on a suitable resin support (e.g., Merrifield resin).

I. Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt or HATU/DIEA) in a solvent like DCM or DMF. Allow the reaction to proceed for 2-4 hours.

  • Capping (Optional): To block any unreacted sites on the resin, treat with an acetylating agent like acetic anhydride.

II. Peptide Chain Elongation Cycle

This cycle is repeated for each subsequent amino acid to be added to the peptide chain.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc protecting group.

    • Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Wash the resin with isopropanol.

    • Wash the resin with DCM.

    • Neutralize the protonated N-terminus by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Dissolve the next Boc-protected amino acid (e.g., Boc-Xaa-OH) and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add DIEA to the solution to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test to ensure completion.

  • Washing:

    • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

III. Incorporation of this compound

To incorporate this compound, it must first be protected at the α-amino group, typically with a Boc group, resulting in Boc-D-Dab(Boc)-OH. This doubly protected amino acid is then used in the coupling step of the SPPS cycle as described above.

IV. Cleavage and Deprotection
  • Final Boc Deprotection: Perform the final Nα-Boc deprotection as described in step II.1.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group on the Dab side chain. Scavengers such as anisole or thioanisole are added to prevent side reactions.

    • The cleavage reaction is typically carried out at 0°C for 1-2 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Collect the peptide by centrifugation or filtration.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry and amino acid analysis.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the application of this compound.

G Boc-based Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin with N-terminal Boc-protected Peptide Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-Xaa-OH Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing ElongatedPeptide Resin with Elongated Peptide Washing->ElongatedPeptide ElongatedPeptide->Resin Repeat Cycle G Conceptual Use of this compound in Synthesis cluster_synthesis Peptide Synthesis cluster_modification Post-Synthetic Modification Start Start with Resin Incorp Incorporate Boc-D-Dab(Boc)-OH Start->Incorp Elongate Further Peptide Elongation Incorp->Elongate Cleavage Cleavage from Resin & Side-chain Deprotection Elongate->Cleavage FreeDab Peptide with Free Dab Side-chain Cleavage->FreeDab Modification Side-chain Modification (e.g., conjugation) FreeDab->Modification FinalProduct Final Bioactive Molecule Modification->FinalProduct

References

Methodological & Application

Application Notes and Protocols for the Use of D-Diaminobutyric Acid (Dab) in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Diaminobutyric acid (Dab) is a non-proteinogenic amino acid that serves as a versatile building block in peptide chemistry. Its side chain contains a primary amine, which can be utilized for various modifications, including peptide cyclization, branching, or the attachment of reporter molecules. The D-configuration (D-Dab) can influence the conformational properties and biological activity of the final peptide, offering avenues for unique therapeutic designs.[1][2]

In solid-phase peptide synthesis (SPPS), proper protection of both the α-amino group and the side-chain (γ-amino) group is critical to prevent unwanted side reactions. The user query specified H-D-Dab(Boc)-OH , which has a free α-amino group and a tert-butyloxycarbonyl (Boc) protected side chain. This form is not suitable for direct use in standard stepwise SPPS protocols (both Fmoc and Boc-based strategies), as the unprotected α-amino group would lead to self-polymerization during the activation step.

For successful incorporation into a peptide chain via SPPS, the α-amino group must be temporarily protected. The most common strategy in modern peptide synthesis is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. Therefore, this document will focus on the application of Fmoc-D-Dab(Boc)-OH . This derivative employs an orthogonal protection scheme: the Fmoc group is removed by a base (e.g., piperidine), while the side-chain Boc group is stable to this condition and is removed by an acid (e.g., trifluoroacetic acid, TFA).[1][2][3] This orthogonal strategy allows for selective deprotection and modification of the side chain on the solid support.[1]

Application Notes

1. Orthogonal Protection Strategy

The key to the successful use of Fmoc-D-Dab(Boc)-OH in SPPS is its orthogonal protection scheme.[1][3]

  • Nα-Fmoc group (Temporary): Protects the alpha-amine during the coupling reaction. It is stable to acidic conditions but is cleaved by treatment with a secondary amine, typically 20-40% piperidine in DMF.

  • Nγ-Boc group (Permanent/Semi-permanent): Protects the side-chain amine throughout the peptide assembly. It is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin using a TFA-based cocktail.[1][2]

This orthogonality is crucial for synthesizing complex peptides. For instance, the Boc group on the Dab side chain can be selectively removed on-resin after chain assembly to allow for:

  • On-resin cyclization: Forming a lactam bridge with the C-terminal carboxyl group or an acidic side chain (e.g., Asp or Glu).

  • Peptide branching: Synthesizing a second peptide chain from the Dab side chain.

  • Conjugation: Attaching molecules like fluorophores, biotin, or polyethylene glycol (PEG) to a specific site.

2. Key Applications

  • Cyclic Peptides: Dab is frequently used to create head-to-tail or side-chain cyclized peptides. Cyclization can enhance peptide stability against proteolysis, improve receptor binding affinity, and constrain the peptide into a bioactive conformation.

  • Antimicrobial Peptides (AMPs): The introduction of the cationic primary amine from the Dab side chain can enhance the antimicrobial activity of peptides.

  • Drug Development: Used in the synthesis of peptide-based drugs and analogs, such as methotrexate analogs with antitumor activities.[4]

3. Physicochemical Properties

The properties of the Fmoc-protected building block are essential for its use in synthesis.

PropertyThis compoundFmoc-D-Dab(Boc)-OH
Molecular Formula C9H18N2O4C24H28N2O6
Molecular Weight 218.25 g/mol 440.49 g/mol [5]
Appearance Solid powderPowder[5]
Typical Purity >98%≥97.0% (HPLC)[5]
Storage Temperature 2-8°C2-8°C[5]

Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.

Protocol 1: General Fmoc-SPPS Cycle for Incorporating Fmoc-D-Dab(Boc)-OH

This protocol describes a single cycle of deprotection and coupling on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Peptide-resin (swollen)

  • Fmoc-D-Dab(Boc)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, Isopropanol (IPA), DCM

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[6]

    • Add DIPEA (6 equivalents) to the solution.[6]

    • Allow the mixture to pre-activate for 1-2 minutes.[6] Do not exceed 5 minutes to avoid racemization.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.[6]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A positive result (blue/purple beads) indicates incomplete coupling, and the coupling step should be repeated. A negative result (yellow beads) indicates >99% completion.[6]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: On-Resin Side-Chain Deprotection of Boc Group

This protocol is performed after the full peptide sequence has been assembled and is intended for subsequent on-resin modification (e.g., cyclization).

Materials:

  • Peptide-resin with N-terminal Fmoc protection intact

  • DCM

  • TFA solution: 25-50% TFA in DCM (v/v)[6][7]

  • Neutralization solution: 5-10% DIPEA in DCM (v/v)[7]

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the TFA solution (25-50% TFA in DCM) to the resin.

    • Agitate for 1-2 minutes, drain, then add a fresh aliquot of the TFA solution.

    • Agitate for an additional 20-30 minutes.[6][7]

  • Washing:

    • Drain the TFA solution.

    • Wash the resin thoroughly with DCM (5x) to remove residual acid.[7]

  • Neutralization:

    • Add the neutralization solution (5-10% DIPEA in DCM) to the resin and agitate for 5-10 minutes.[7]

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3-5x) to remove excess base.[6] The resin now has a free side-chain amine on the Dab residue, ready for further reaction.

Protocol 3: Final Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on Dab.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent K is a common choice): 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

    • Note: A simpler cocktail like Reagent B (88% TFA, 5% phenol, 5% water, 2% triisopropylsilane (TIS)) can also be used, especially if the peptide does not contain sensitive residues like Met or Cys.[8]

  • Cold diethyl ether

Methodology:

  • Resin Preparation: If the N-terminal Fmoc group is still present, remove it using Protocol 1, Step 2. Wash the resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[7]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and cleaved protecting groups.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Quantitative Data Summary

Successful peptide synthesis relies on driving each reaction to completion. The following table summarizes expected efficiencies for the key steps in the process.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency > 99%[6]Kaiser Test (Ninhydrin Test)
Fmoc Deprotection Efficiency > 99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Boc Deprotection Efficiency > 99%[5]HPLC-MS analysis of a small cleaved sample
Crude Peptide Purity (Post-Cleavage) 70-90% (Sequence-dependent)[6]Analytical RP-HPLC
Final Purity (Post-Purification) > 95-98%[6]Analytical RP-HPLC and Mass Spectrometry

Visualizations

Fmoc-SPPS Workflow for D-Dab(Boc) Incorporation

spss_workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Peptide-Resin (Free Amine) Coupling 1. Coupling Fmoc-D-Dab(Boc)-OH + HBTU/DIPEA Resin->Coupling Add Activated Amino Acid Wash1 2. Wash (DMF, DCM) Coupling->Wash1 Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 4. Wash (DMF, DCM) Deprotection->Wash2 Wash2->Coupling Repeat for Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for incorporating Fmoc-D-Dab(Boc)-OH using Fmoc-SPPS.

Orthogonal Deprotection Logic

deprotection_logic Start Peptide-Resin with Fmoc-D-Dab(Boc)-OH incorporated Condition1 Treat with Base (e.g., Piperidine) Start->Condition1 For N-terminal elongation Condition2 Treat with Acid (e.g., TFA) Start->Condition2 For on-resin side- chain modification Result1 Fmoc group is REMOVED Boc group is STABLE Condition1->Result1 Result2 Boc group is REMOVED Fmoc group is STABLE Condition2->Result2 Mild TFA Result3 Both Fmoc and Boc groups are REMOVED (During final cleavage) Condition2->Result3 Strong TFA (Cleavage Cocktail)

Caption: Decision logic for the selective removal of Fmoc and Boc protecting groups.

On-Resin Peptide Cyclization Workflow

cyclization_workflow A 1. Assemble Linear Peptide (N-terminus Fmoc protected) B 2. Selective Dab(Boc) Deprotection (Mild TFA Treatment) A->B C 3. C-Terminus Activation (If cleaving from resin first) OR Side-Chain Amine Activation B->C D 4. Intramolecular Cyclization (Lactam Bridge Formation) C->D E 5. Final Cleavage & Deprotection D->E F Purified Cyclic Peptide E->F

Caption: Workflow for synthesizing a cyclic peptide using the Dab side chain.

References

Application Notes and Protocols for the Coupling of H-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Dab(Boc)-OH, or D-α,γ-diaminobutyric acid with a tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine, is a valuable non-proteinogenic amino acid utilized in the synthesis of specialized peptides. Its incorporation is of particular interest in the development of peptide-based therapeutics, including analogs of methotrexate with potential antitumor and antifolate activities. The presence of the Boc-protected side-chain amine allows for orthogonal protection strategies in peptide synthesis, enabling selective deprotection and modification. This document provides a detailed guide for the efficient coupling of this compound in Boc-based solid-phase peptide synthesis (Boc-SPPS), including a comparative analysis of common coupling reagents, a step-by-step experimental protocol, and a relevant biological pathway context.

Data Presentation: Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions during the incorporation of this compound. The choice of reagent can significantly impact the final peptide's yield and purity. Below is a summary of commonly used coupling reagents and their general performance characteristics. While specific quantitative data for this compound is not extensively published, the following table provides a comparative overview based on their known reactivity with other amino acids in SPPS.

Coupling ReagentClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient, especially for sterically hindered couplings. Forms a more reactive OAt-ester. Often preferred for rapid protocols.
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient and widely used reagents. Can cause guanidinylation of the N-terminus if used in excess.
PyBOP PhosphoniumFastHighLowByproducts are less hazardous than those of its predecessor, BOP. Rapid coupling with high efficiency.
DIC/HOBt CarbodiimideModerateGood-HighLowA cost-effective option. The byproduct, diisopropylurea (DIU), is soluble in common solvents, simplifying removal. The addition of HOBt is crucial to suppress racemization.
DCC/HOBt CarbodiimideModerateGood-HighLowA classic and cost-effective choice. The byproduct, dicyclohexylurea (DCU), is insoluble and must be filtered off, making it less suitable for automated SPPS.

Experimental Protocols

This section outlines a detailed protocol for the manual Boc-SPPS of a peptide containing an this compound residue. The protocol assumes a standard Boc/Bzl protection strategy on a Merrifield or MBHA resin.

Materials and Reagents
  • This compound

  • Boc-protected amino acids

  • Merrifield or MBHA resin

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU, HBTU, or DIC)

  • HOBt (if using DIC or HBTU)

  • Kaiser test kit

  • Methanol (MeOH)

  • Diethyl ether (cold)

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Reaction vessel with a sintered glass frit

  • Shaker

Step-by-Step Coupling Protocol
  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1-0.5 mmol) in the reaction vessel.

    • Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate the mixture for 1-2 minutes and drain.

    • Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[1]

  • Neutralization:

    • Wash the resin with isopropanol (2 times) and then DCM (3 times).

    • Add a 10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[1]

    • Drain the neutralization solution and repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (3-5 times).

  • Amino Acid Activation and Coupling (using HATU as an example):

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in a minimal amount of DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.

    • A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive (blue beads), the coupling is incomplete. In this case, the coupling step should be repeated with fresh reagents ("double coupling").

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.

  • Peptide Chain Elongation:

    • Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing steps, perform a final N-terminal Boc deprotection (step 2).

    • Wash the resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., anhydrous HF or TFMSA with scavengers like anisole).

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.[2]

Mandatory Visualization

Experimental Workflow for this compound Coupling

G cluster_0 Boc-SPPS Cycle for this compound Incorporation cluster_1 Final Steps Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling Coupling (1-2 hours) Neutralization->Coupling Activation Amino Acid Activation (this compound + Coupling Reagent) Activation->Coupling Monitoring Monitoring (Kaiser Test) Coupling->Monitoring Monitoring->Coupling Positive Test (Double Couple) Washing Washing (DMF, DCM) Monitoring->Washing Negative Test Washing->Deprotection Next Cycle Final_Deprotection Final Boc Deprotection Washing->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Global Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Boc-SPPS workflow for incorporating this compound.
Signaling Pathway Context: Mechanism of Action of Methotrexate Analogs

Peptides containing this compound can be used to synthesize analogs of methotrexate (MTX), a potent antifolate drug. The primary mechanism of action of MTX is the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA and RNA synthesis.[3][4] This leads to an arrest of the cell cycle, particularly in rapidly proliferating cancer cells. Additionally, low-dose MTX exerts anti-inflammatory effects through various signaling pathways, including the adenosine signaling pathway.[4][5]

G cluster_0 Methotrexate (MTX) Analog Action MTX MTX Analog (containing D-Dab) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits Adenosine_Signaling Adenosine Signaling MTX->Adenosine_Signaling Promotes Folate_Metabolism Folate Metabolism DHFR->Folate_Metabolism Catalyzes DNA_RNA_Synthesis DNA & RNA Synthesis Folate_Metabolism->DNA_RNA_Synthesis Required for Cell_Cycle_Arrest Cell Cycle Arrest DNA_RNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces Anti_Inflammatory Anti-inflammatory Effects Adenosine_Signaling->Anti_Inflammatory Leads to

Simplified mechanism of action of methotrexate analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate coupling reagent for the efficient incorporation of Nα-Boc-D-2,4-diaminobutyric acid (H-D-Dab(Boc)-OH) into peptide sequences during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical factor influencing reaction efficiency, yield, and the purity of the final peptide.

This compound is a non-proteinogenic amino acid derivative where the side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is common in Boc-based SPPS. The bulky nature of the Boc group can present steric hindrance, making the selection of a potent coupling reagent essential for driving the reaction to completion.

Comparative Analysis of Recommended Coupling Reagents

Several classes of coupling reagents are suitable for the amide bond formation involving this compound. The selection often depends on factors such as the complexity of the peptide sequence, the scale of the synthesis, and cost considerations. Uronium/aminium and phosphonium salts are generally preferred for their high reactivity and ability to overcome steric hindrance. Carbodiimides, when used with additives, also provide a reliable and cost-effective option.

Coupling ReagentClassRelative SpeedCoupling EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/Aminium SaltVery FastVery HighLowHighly efficient for sterically hindered couplings and rapid protocols.[1][2][3] More expensive than HBTU. Can cause guanidinylation of the N-terminus if used in excess.[2]
HBTU Uronium/Aminium SaltFastHighLow (with HOBt)A widely used and reliable reagent.[3][4][5][6] Less reactive than HATU but more cost-effective.[3][5]
DIC/Oxyma Carbodiimide/AdditiveModerate to FastHighVery LowOxyma is a superior additive to HOBt for suppressing racemization and is not explosive.[7][8] The urea byproduct of DIC is soluble, simplifying purification.[2][9]
PyBOP Phosphonium SaltFastHighVery LowEffective for minimizing racemization.[1] Byproducts are generally less hazardous than those from BOP.[9] Does not cause guanidinylation side reactions.[10]
COMU Uronium SaltVery HighVery HighVery LowExcellent efficiency and solubility with an improved safety profile as it is not based on potentially explosive HOBt/HOAt.[1][11]

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound peptide with a free N-terminal amine in a manual Boc-SPPS workflow. It is recommended to perform a small-scale test coupling to optimize conditions for a specific peptide sequence.

General Workflow for Peptide Coupling in Boc-SPPS

The following diagram illustrates the key steps in a single coupling cycle during Boc-SPPS.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminus Boc-protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection 1. Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization 2. Coupling Coupling (this compound + Coupling Reagent) Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Ready for Next Cycle Washing->Next_Cycle 5.

General workflow for a single coupling cycle in Boc-SPPS.
Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered amino acids.[3]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (2.0 eq. relative to resin loading)

  • HATU (1.9 eq.)[3]

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine (4.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Ensure the N-terminal Boc group of the resin-bound peptide has been removed and the resin has been neutralized.

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIEA or Collidine to the activation solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[3][4] If the test is positive, the coupling reaction should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5x) and Dichloromethane (DCM) (3-5x).[4]

Protocol 2: Coupling with HBTU

This protocol provides a reliable and cost-effective method for coupling.[4][5]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (2.0-3.0 eq. relative to resin loading)[4]

  • HBTU (1.9-2.9 eq.)[4]

  • DIEA (4.0-6.0 eq.)[4]

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation Solution: In a separate vessel, dissolve this compound and HBTU in DMF.[4]

  • Add DIEA to the activation solution and allow for a pre-activation time of 1-2 minutes.[4]

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.[4]

  • Monitoring: Monitor the reaction completion with a Kaiser test.[4]

  • Washing: Upon completion, filter and wash the resin sequentially with DMF (3-5x) and DCM (3-5x).[4]

Protocol 3: Coupling with DIC/Oxyma

This protocol is recommended to minimize racemization and is a safer alternative to HOBt-based methods.[7][8]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3.0-5.0 eq. relative to resin loading)[12]

  • Oxyma (3.0-5.0 eq.)[12]

  • Diisopropylcarbodiimide (DIC) (3.0-5.0 eq.)[12]

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound and Oxyma in DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin suspension. Then, add DIC.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using the Kaiser test.

  • Washing: Upon completion, filter and wash the resin with DMF and DCM to remove by-products (including the soluble diisopropylurea) and excess reagents.[2]

Troubleshooting and Optimization

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling can be performed. For difficult sequences, increasing the reaction time or the excess of reagents may improve the yield.[12]

  • Racemization: While this compound is not as prone to racemization as some other amino acids like histidine, it is still a consideration. Using additives like Oxyma is highly effective at suppressing racemization.[7][12] Limiting the pre-activation time is also recommended.[1]

  • Steric Hindrance: this compound can be considered a sterically hindered amino acid due to the bulky side-chain protecting group.[1] For particularly challenging couplings, more powerful onium salt reagents like HATU or COMU are recommended.[1]

The selection of the appropriate coupling reagent and optimization of the reaction conditions are crucial for the successful synthesis of peptides containing this compound. It is always advisable to perform a small-scale test coupling to determine the optimal conditions for a specific peptide sequence.

References

Application Notes and Protocols for H-D-Dab(Boc)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Dab(Boc)-OH, or (R)-2-amino-4-((tert-butoxycarbonyl)amino)butanoic acid, is a non-proteinogenic amino acid derivative that serves as a versatile and critical building block in modern peptide chemistry. Its unique structure, featuring a D-configured backbone and a side chain equipped with a Boc-protected primary amine, makes it an invaluable tool for introducing conformational constraints and specific functionalities into synthetic peptides. The D-configuration inherently enhances peptide stability by conferring resistance to enzymatic degradation by common proteases. Furthermore, the orthogonally protected side chain is central to advanced peptide design, enabling the on-resin synthesis of complex architectures such as lactam-bridged cyclic peptides, branched peptides, and peptide-drug conjugates. These modifications are frequently employed to improve the therapeutic properties of peptides, including receptor affinity, selectivity, and in vivo half-life.[1]

This document provides detailed application notes, experimental protocols, and relevant data for the effective utilization of this compound (typically used as its Nα-Fmoc protected form, Fmoc-D-Dab(Boc)-OH, in standard SPPS) for synthesizing bioactive peptides.

Applications in Bioactive Peptide Synthesis

The primary application of Fmoc-D-Dab(Boc)-OH is in the synthesis of side-chain cyclized, or lactam-bridged, peptides. This strategy is widely used to constrain the peptide's conformation, often mimicking or stabilizing secondary structures like α-helices or β-turns, which can be crucial for biological activity.[1]

1. On-Resin Lactam Bridge Formation: A lactam bridge can be formed by creating an amide bond between the side-chain amine of the Dab residue and the side-chain carboxyl group of an acidic amino acid, such as Aspartic Acid (Asp) or Glutamic Acid (Glu). This requires an orthogonal protection strategy where the protecting groups of the participating side chains can be removed selectively without affecting other protecting groups or the solid support linkage.[2][3] A common orthogonal pair in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is Boc (for the Dab side chain) and a highly acid-labile group like Mtt (4-methyltrityl) or a base-labile group like Fmoc for the corresponding Lys/Dab residue when paired with an acid-labile side chain like OtBu. However, for the specified building block, the Boc group is removed with mild acid, which is orthogonal to the base-labile Fmoc group used for the Nα-terminus.

2. Synthesis of Cationic and Antimicrobial Peptides: The Dab residue, once deprotected, provides a primary amine with a positive charge at physiological pH. This feature is characteristic of many antimicrobial peptides (AMPs), such as the polymyxin family, which contain multiple Dab residues.[4] These cationic charges are critical for the initial electrostatic interaction with the negatively charged bacterial membranes (e.g., lipopolysaccharide or LPS in Gram-negative bacteria), leading to membrane disruption and bacterial cell death.[5][6]

Data Presentation

Quantitative data is essential for evaluating the success of synthesis and the efficacy of the final product. The following tables summarize representative data for the synthesis and activity of peptides incorporating D-Dab.

Table 1: Representative Yields for Lactam-Bridged Cyclic Peptide Synthesis

Synthetic Step Description Typical Yield (%)
Linear Peptide Assembly Per amino acid coupling cycle in automated SPPS. >99%
On-Resin Cyclization Intramolecular head-to-side-chain or side-chain-to-side-chain lactam bridge formation. 50 - 80%[7]
Cleavage & Deprotection Release of the cyclic peptide from the solid support and removal of all remaining side-chain protecting groups. >90%[7]
HPLC Purification Isolation of the target peptide from crude material. 30 - 60%[7]
Overall Yield From initial resin to final pure peptide. 15 - 40% [7]

Note: Yields are highly sequence-dependent and may vary based on peptide length, complexity, and reaction conditions.

Table 2: Antimicrobial Activity of Polymyxin B and a Synthetic Analogue

Peptide Target Organism MIC (μg/mL)
Polymyxin B (Natural) Acinetobacter baumannii 1.0
Polymyxin B (Natural) Pseudomonas aeruginosa 2.0
Polymyxin B (Natural) Klebsiella pneumoniae 0.5
Synthetic Analogue 18b* Acinetobacter baumannii 1.0
Synthetic Analogue 18b* Pseudomonas aeruginosa 2.0
Synthetic Analogue 18b* Klebsiella pneumoniae 1.0

*Data extracted from studies on novel polymyxin analogues where the lipid tail was modified. Analogue 18b contains the core cyclic peptide structure with multiple Dab residues and showed potent activity with reduced nephrotoxicity.[1]

Experimental Protocols

The following protocols describe the synthesis of a lactam-bridged cyclic peptide using Fmoc-D-Dab(Boc)-OH and Fmoc-L-Glu(OtBu)-OH on a solid support.

Protocol 1: Linear Peptide Assembly (Fmoc-SPPS)

This protocol outlines the standard automated or manual synthesis of the linear peptide precursor on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-D-Dab(Boc)-OH and Fmoc-L-Glu(OtBu)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes. Drain.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HBTU/HATU (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow) indicates complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-Dab(Boc)-OH and Fmoc-L-Glu(OtBu)-OH at the desired positions for cyclization.

Protocol 2: Orthogonal Deprotection and On-Resin Cyclization

This protocol describes the selective deprotection of the Dab and Glu side chains followed by intramolecular amide bond formation.

Materials:

  • Resin-bound linear peptide

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DCM, DMF, DIEA

  • Cyclization Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU

Procedure:

  • Final N-terminal Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in Protocol 1, Step 2.

  • Selective Side-Chain Deprotection (Boc & tBu):

    • Wash the resin with DCM and dry briefly under a stream of nitrogen.

    • Prepare a mild acid solution: 10-20% TFA in DCM with 2.5% TIS as a scavenger.

    • Treat the resin with the mild TFA solution for 2 hours at room temperature with gentle agitation. This step removes both the Boc group from the Dab side chain and the OtBu group from the Glu side chain.

    • Drain the cleavage solution and wash the resin thoroughly with DCM (5x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (5x).

  • On-Resin Cyclization:

    • Swell the resin in fresh DMF.

    • In a separate vial, dissolve the cyclization reagent (e.g., PyBOP or HATU, 3 eq.) in DMF.

    • Add the reagent and DIEA (6 eq.) to the resin.

    • Allow the reaction to proceed for 4-24 hours at room temperature. Monitor the reaction by cleaving a small sample of resin and analyzing by LC-MS.

  • Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 3: Final Cleavage, Deprotection, and Purification

This protocol describes the release of the cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

  • Resin-bound cyclic peptide

  • Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% TIS

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail to the resin in a reaction vessel.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the filtrate).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

Visualizations

Workflow and Structural Logic

The following diagrams illustrate the experimental workflow for synthesizing a lactam-bridged peptide and the structural possibilities enabled by using an orthogonally protected Dab residue.

G cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc-SPPS) cluster_Cyclization On-Resin Cyclization cluster_Final Cleavage & Purification Resin 1. Start with Rink Amide Resin Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple 3. Couple Fmoc-AA-OH (HATU/DIEA) Deprotect1->Couple Wash1 4. Wash Couple->Wash1 Repeat 5. Repeat for all residues (Incorporate Fmoc-D-Dab(Boc)-OH and Fmoc-L-Glu(OtBu)-OH) Wash1->Repeat n cycles Repeat->Deprotect1 Deprotect_Side 6. Selective Side-Chain Deprotection (Mild TFA) Repeat->Deprotect_Side Neutralize 7. Neutralize (DIEA/DMF) Deprotect_Side->Neutralize Cyclize 8. Intramolecular Coupling (PyBOP/DIEA) Neutralize->Cyclize Cleave 9. Cleave from Resin (95% TFA Cocktail) Cyclize->Cleave Purify 10. RP-HPLC Purification Cleave->Purify Final 11. Pure Cyclic Peptide Purify->Final

Caption: Workflow for synthesizing a lactam-bridged cyclic peptide.

G cluster_path1 Path A: Lactam Bridge Formation cluster_path2 Path B: Side-Chain Conjugation Start Peptide Chain with Fmoc-D-Dab(Boc)-OH Deprotect_Boc 1. Selective Boc Deprotection (Mild Acid) Start->Deprotect_Boc Deprotect_Boc2 1. Selective Boc Deprotection (Mild Acid) Start->Deprotect_Boc2 Activate_Carboxyl 2. Activate Side-Chain Carboxyl (e.g., Glu) Deprotect_Boc->Activate_Carboxyl Cyclize 3. Form Intramolecular Amide Bond Activate_Carboxyl->Cyclize Cyclic Result: Constrained Cyclic Peptide Cyclize->Cyclic Couple_Payload 2. Couple Payload (e.g., Fluorophore, Drug) Deprotect_Boc2->Couple_Payload Conjugate Result: Branched or Labeled Peptide Couple_Payload->Conjugate G cluster_membrane Gram-Negative Bacterial Membranes cluster_steps OM Outer Membrane (with LPS) IM Inner Membrane Peptide Cationic Cyclic Peptide (contains D-Dab) Step1 1. Electrostatic Binding Peptide (+) binds to LPS (-) Peptide->Step1 Step1->OM targets Step2 2. Outer Membrane Perturbation Step1->Step2 Step3 3. Inner Membrane Disruption Step2->Step3 Step3->IM disrupts Step4 4. Ion Leakage & Metabolic Inhibition Step3->Step4 Death Bacterial Cell Death Step4->Death

References

Application Notes and Protocols for Boc Deprotection of H-D-Dab(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective removal of the Nα-tert-butyloxycarbonyl (Boc) protecting group from H-D-Dab(Boc)-OH during Solid-Phase Peptide Synthesis (SPPS) is a critical step that requires careful optimization to prevent premature cleavage of the acid-labile side-chain Boc group. This document provides detailed application notes and experimental protocols for achieving selective Nα-Boc deprotection. It includes a summary of various deprotection conditions, recommended procedures, and a discussion on the principles of achieving selectivity in a non-orthogonal protection scheme.

Introduction

In Boc-based Solid-Phase Peptide Synthesis (SPPS), the temporary Nα-Boc protecting group is removed at each cycle to allow for the coupling of the subsequent amino acid. This compound, a D-amino acid with a Boc-protected side-chain amine, presents a challenge due to the similar acid lability of both the Nα-Boc and the side-chain Boc groups. Achieving selective deprotection of the Nα-amino group is paramount to prevent the formation of branched peptides and other side products. This selectivity is governed by the subtle differences in the electronic and steric environment of the two Boc groups, with the Nα-Boc group generally being more susceptible to acidolysis. Careful control of the deprotection conditions, primarily the concentration of trifluoroacetic acid (TFA) and the reaction time, is therefore essential for a successful synthesis.

Data Presentation

The following table summarizes various reported conditions for Nα-Boc deprotection and their potential impact on the stability of the side-chain Boc group of this compound. It is important to note that the optimal conditions can be sequence-dependent and may require empirical optimization.

Deprotection ReagentConcentration (% v/v in DCM)Time (minutes)Temperature (°C)Expected Nα-Boc Removal EfficiencyRisk of Side-Chain DeprotectionNotes
Trifluoroacetic Acid (TFA)25-30%20-30Room Temperature>99%Low to ModerateRecommended starting condition for achieving selectivity.
Trifluoroacetic Acid (TFA)50%1 x 2 min, 1 x 20 minRoom Temperature>99%Moderate to HighStandard condition for general Boc-SPPS, may lead to some side-chain deprotection.[]
Trifluoroacetic Acid (TFA)50%2 x 1.5 minRoom Temperature~99%LowShorter reaction times can improve selectivity but risk incomplete Nα-deprotection.
Trifluoroacetic Acid (TFA)10-20%30-60Room TemperatureVariableVery LowMilder conditions that may require longer reaction times and careful monitoring for completion.
HCl in Dioxane4M15-30Room Temperature>99%ModerateAn alternative to TFA, but selectivity needs to be carefully evaluated.

Experimental Protocols

Protocol 1: Selective Nα-Boc Deprotection of Resin-Bound D-Dab(Boc)-Peptide

This protocol is designed to maximize the selective removal of the Nα-Boc group while minimizing the cleavage of the side-chain Boc group of the D-Dab residue.

Materials:

  • Peptide-resin with N-terminal this compound

  • Trifluoroacetic acid (TFA), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA), peptide synthesis grade

  • Methanol (MeOH) or Isopropanol (IPA)

  • Solid-phase synthesis vessel with a frit

  • Shaker or nitrogen bubbler for agitation

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes in the reaction vessel. Drain the DCM.

  • Pre-wash: Wash the resin with the deprotection solution (25-30% TFA in DCM) for 2 minutes and drain.

  • Deprotection: Add a fresh portion of the deprotection solution (25-30% TFA in DCM, 10 mL per gram of resin) to the swollen resin. Agitate the mixture for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual TFA and the cleaved Boc-group byproducts. A typical washing sequence is:

    • DCM (3 x 10 mL/g)

    • MeOH or IPA (2 x 10 mL/g)

    • DCM (3 x 10 mL/g)

  • Neutralization: To neutralize the resulting trifluoroacetate salt of the N-terminal amine, wash the resin with a 5-10% solution of DIEA in DCM (2 x 10 mL/g) for 2-5 minutes each.

  • Final Washes: Wash the resin with DCM (5 x 10 mL/g) to remove excess DIEA and its salts.

  • Monitoring (Optional but Recommended): Perform a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine. A positive result (blue color) indicates successful deprotection. For quantitative assessment of side-chain deprotection, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Protocol 2: Standard Nα-Boc Deprotection (for comparison)

This protocol outlines the standard, more aggressive conditions for Nα-Boc deprotection, which may be suitable for less sensitive sequences or when some degree of side-chain deprotection is acceptable.

Materials:

  • As listed in Protocol 1.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes. Drain the DCM.

  • Deprotection: Treat the resin with a solution of 50% TFA in DCM (10 mL per gram of resin). Agitate for 1-2 minutes, drain, and add a fresh portion of 50% TFA in DCM. Agitate for an additional 20-30 minutes.[]

  • Washing: Drain the deprotection solution and wash the resin as described in Protocol 1.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM as described in Protocol 1.

  • Final Washes: Wash the resin with DCM as described in Protocol 1.

Mandatory Visualization

SPPS_Workflow_Dab_Boc cluster_SPPS_Cycle SPPS Cycle for Incorporating this compound cluster_FinalSteps Final Steps Resin Peptide-Resin (Free N-terminus) Coupling Couple next Boc-AA-OH Resin->Coupling 1. Wash1 Wash (DCM/DMF) Coupling->Wash1 2. Deprotection Selective Nα-Boc Deprotection (e.g., 25% TFA/DCM) Wash1->Deprotection 3. Wash2 Wash (DCM/IPA) Deprotection->Wash2 4. Neutralization Neutralize (DIEA/DCM) Wash2->Neutralization 5. Wash3 Wash (DCM) Neutralization->Wash3 6. Wash3->Resin Repeat for next cycle Final_Deprotection Final Side-Chain Deprotection & Cleavage (e.g., HF or TFMSA) Purification Purification (RP-HPLC) Final_Deprotection->Purification

Caption: Experimental workflow for SPPS incorporating this compound.

Deprotection_Logic Start Start: Peptide-Resin with N-terminal this compound Condition Select Deprotection Condition Start->Condition Mild Mild Acidolysis (e.g., 25-30% TFA, 20-30 min) Condition->Mild Optimize for Selectivity Standard Standard Acidolysis (e.g., 50% TFA, 20-30 min) Condition->Standard Standard Protocol Selective_Outcome Selective Nα-Boc Removal (Side-chain Boc intact) Mild->Selective_Outcome NonSelective_Outcome Non-selective Deprotection (Both Boc groups removed) Standard->NonSelective_Outcome Next_Cycle Proceed to Next Coupling Cycle Selective_Outcome->Next_Cycle Side_Reaction Side Reaction: Branched Peptide Formation NonSelective_Outcome->Side_Reaction

References

Application Notes and Protocols: H-D-Dab(Boc)-OH in the Synthesis of Methotrexate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of H-D-Dab(Boc)-OH (Nγ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid) in the chemical synthesis of novel methotrexate (MTX) analogs. The incorporation of a basic amino acid side chain in place of the glutamate moiety of methotrexate offers a strategic approach to modify the pharmacological properties of this widely used antifolate drug. The following sections detail the synthetic strategy, experimental procedures, and biological evaluation of these analogs, with a focus on their activity as inhibitors of dihydrofolate reductase (DHFR) and their antitumor effects.

Introduction

Methotrexate is a potent inhibitor of dihydrofolate reductase, a key enzyme in the synthesis of purines and pyrimidines, making it a cornerstone of cancer chemotherapy.[1] However, its clinical efficacy can be limited by issues such as drug resistance and toxicity. The synthesis of methotrexate analogs with modified side chains is a promising strategy to overcome these limitations. Replacing the glutamate residue with basic amino acids, such as 2,4-diaminobutyric acid (Dab), can influence the drug's transport into cells, its interaction with target enzymes, and its metabolism.[2][3]

The use of the protected amino acid derivative, this compound, is crucial in this synthetic approach. The Boc (tert-butyloxycarbonyl) protecting group on the side-chain amino group prevents unwanted side reactions during the coupling of the amino acid to the pteroic acid core of methotrexate. This protecting group can then be efficiently removed under acidic conditions to yield the final, biologically active analog.

Synthetic Approach

The synthesis of methotrexate analogs containing a Dab moiety involves the coupling of 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) with this compound. A common method for this amide bond formation is the use of a coupling agent such as diethyl phosphorocyanidate (DEPC). The reaction is followed by a deprotection step to remove the Boc group, typically using trifluoroacetic acid (TFA).[2][3]

SynthesisWorkflow mAPA 4-amino-4-deoxy- N10-methylpteroic acid (mAPA) Coupling Coupling Reaction (DEPC, Et3N, DMF) mAPA->Coupling Dab This compound Dab->Coupling Intermediate Boc-Protected MTX-Dab Analog Coupling->Intermediate Deprotection Deprotection (TFA) Intermediate->Deprotection FinalProduct MTX-Dab Analog Deprotection->FinalProduct

Synthetic workflow for MTX-Dab analogs.

Experimental Protocols

1. Coupling of 4-amino-4-deoxy-N10-methylpteroic acid (mAPA) with this compound

This protocol is adapted from the general procedure described by Rosowsky et al. (1986).[2][3]

Materials:

  • 4-amino-4-deoxy-N10-methylpteroic acid (mAPA)

  • This compound

  • Diethyl phosphorocyanidate (DEPC)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve mAPA (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

  • To this solution, add triethylamine (3 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diethyl phosphorocyanidate (1.5 equivalents) to the cooled solution with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected MTX-Dab analog.

2. Deprotection of the Boc-Protected MTX-Dab Analog

Materials:

  • Boc-protected MTX-Dab analog

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected MTX-Dab analog in a minimal amount of dichloromethane.

  • Add an excess of trifluoroacetic acid to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the excess TFA and DCM.

  • Precipitate the final product by adding cold diethyl ether.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final MTX-Dab analog as a TFA salt.

Data Presentation

The following tables summarize the in vitro biological activity of methotrexate analogs where the glutamate (Glu) moiety is replaced by ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropionic acid (Dap).[2]

Table 1: Inhibition of Dihydrofolate Reductase (DHFR) and Folylpolyglutamate Synthetase (FPGS)

CompoundDHFR IC50 (µM) from L1210 Mouse LeukemiaFPGS Ki (µM) from Mouse Liver
mAPA-Orn0.16020.4 ± 7.7
mAPA-Dab Similar to mAPA-Orn Inactive
mAPA-DapSimilar to mAPA-OrnInactive
mAPA-LysSimilar to mAPA-OrnInactive

Data extracted from Rosowsky et al., J. Med. Chem. 1986, 29, 5, 655-660.[2]

Table 2: In Vitro Cytotoxicity against L1210 Mouse Leukemia Cells

CompoundIC50 (µM)
Methotrexate (MTX)0.002
Aminopterin (AMT)0.002
mAPA-Orn0.40 - 2.4
mAPA-Dab 0.40 - 2.4
mAPA-Dap0.40 - 2.4

Data extracted from Rosowsky et al., J. Med. Chem. 1986, 29, 5, 655-660.[2]

Biological Activity and Discussion

The replacement of the glutamate side chain of methotrexate with basic amino acids like Dab leads to analogs with interesting biological profiles. The MTX-Dab analog (mAPA-Dab) demonstrated potent inhibition of dihydrofolate reductase, with an affinity similar to that of the ornithine-containing analog (mAPA-Orn).[2] However, unlike mAPA-Orn, the Dab and other basic amino acid analogs were found to be inactive as inhibitors of folylpolyglutamate synthetase (FPGS).[2]

In terms of cytotoxicity, the basic amino acid analogs, including mAPA-Dab, were significantly less potent against wild-type L1210 cells compared to methotrexate.[2] This reduced cytotoxicity is likely due to the presence of a positively charged amino group on the side chain, which may hinder cellular uptake.[2]

Conclusion

This compound serves as a critical building block for the synthesis of novel methotrexate analogs. The synthetic protocols provided herein offer a clear pathway for the generation of these compounds. The resulting analogs, while potent inhibitors of DHFR, exhibit altered cellular uptake and intracellular metabolism, highlighting the significant impact of the side-chain modification on the overall pharmacological profile. These findings provide a valuable foundation for the further development of methotrexate analogs with improved therapeutic properties.

BiologicalActivity cluster_synthesis Synthesis cluster_activity Biological Evaluation mAPA mAPA MTX_Dab MTX-Dab Analog mAPA->MTX_Dab Coupling Dab This compound Dab->MTX_Dab DHFR Dihydrofolate Reductase (DHFR) MTX_Dab->DHFR Potent Inhibition FPGS Folylpolyglutamate Synthetase (FPGS) MTX_Dab->FPGS Inactive Cell Tumor Cell Growth MTX_Dab->Cell Reduced Cytotoxicity

References

On-Resin Modification of Peptides Containing H-D-Dab(Boc)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the on-resin modification of peptides incorporating the non-proteinogenic amino acid H-D-Dab(Boc)-OH (N-α-Fmoc-N-γ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid). The orthogonal protection strategy offered by the Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups allows for the selective deprotection of the Dab side-chain amine on the solid support, enabling a wide range of site-specific modifications. This methodology is invaluable for the synthesis of complex peptides, including cyclic peptides, peptide-drug conjugates (PDCs), and peptides with tailored physicochemical properties.

Core Principles: Orthogonal Protection and On-Resin Modification

The successful on-resin modification of peptides containing D-Dab hinges on the principle of orthogonal protection. In standard Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, which is removed at each cycle to allow for chain elongation. The side chain of this compound is protected by the acid-labile Boc group. This orthogonality allows for the selective removal of the Boc group on the fully assembled peptide while it is still attached to the resin, exposing a primary amine on the Dab side chain for further functionalization.

This targeted reactivity is a powerful tool for introducing a variety of moieties, such as small molecules, reporter probes, or linkers for drug conjugation, at a specific position within the peptide sequence.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-D-Dab(Boc)-OH

This protocol outlines the manual synthesis of a peptide containing a D-Dab(Boc) residue using standard Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-D-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates complete coupling).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-D-Dab(Boc)-OH at the desired position.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

On-Resin Boc Deprotection of the D-Dab Side Chain

This protocol describes the selective removal of the Boc group from the D-Dab side chain.

Materials:

  • Peptide-resin containing D-Dab(Boc)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • DMF

Procedure:

  • Resin Washing: Wash the peptide-resin thoroughly with DCM (5 times).

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM (v/v) for 30 minutes.

    • Drain the solution and repeat the TFA treatment for another 30 minutes.

  • Resin Washing and Neutralization:

    • Wash the resin with DCM (5 times) to remove residual acid.

    • Wash the resin with DMF (3 times).

    • Neutralize the resin with a solution of 10% DIPEA in DMF (v/v) for 10 minutes (2 times).

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for on-resin modification.

On-Resin Acylation of the D-Dab Side Chain

This protocol details the acylation of the deprotected D-Dab side-chain amine with an activated carboxylic acid (e.g., for fluorescent labeling).

Materials:

  • Peptide-resin with deprotected D-Dab side chain

  • Carboxylic acid to be coupled (e.g., 5(6)-Carboxyfluorescein) (3 eq.)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 eq.) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • DMF

Procedure:

  • Activation: In a separate vessel, dissolve the carboxylic acid, PyBOP (or HATU), and DIPEA in DMF. Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated carboxylic acid solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a Kaiser test (a negative result indicates complete acylation).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

On-Resin Reductive Amination of the D-Dab Side Chain

This protocol describes the alkylation of the deprotected D-Dab side-chain amine via reductive amination with an aldehyde.

Materials:

  • Peptide-resin with deprotected D-Dab side chain

  • Aldehyde (10 eq.)

  • Sodium cyanoborohydride (NaBH₃CN) (10 eq.)

  • 1% Acetic acid in DMF

Procedure:

  • Imine Formation: Add a solution of the aldehyde in 1% acetic acid in DMF to the peptide-resin and agitate for 1 hour at room temperature.

  • Reduction: Add sodium cyanoborohydride to the reaction mixture and continue to agitate for an additional 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and methanol (3 times).

On-Resin Lactam Cyclization

This protocol is for the formation of a side-chain-to-side-chain lactam bridge between a D-Dab residue and an acidic residue (e.g., Asp or Glu).

Materials:

  • Peptide-resin with deprotected D-Dab and Asp/Glu side chains

  • PyBOP (3 eq.) or HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Selective Deprotection: Ensure that the side-chain protecting groups of the D-Dab (Boc) and the acidic amino acid (e.g., OtBu) have been selectively removed.

  • Cyclization:

    • Swell the resin in DMF or NMP.

    • Add a solution of PyBOP (or HATU) and DIPEA in DMF or NMP to the resin.

    • Agitate the reaction mixture for 4-24 hours at room temperature.

  • Monitoring: Monitor the cyclization by cleaving a small sample of the resin and analyzing by mass spectrometry.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Cleavage and Deprotection

This protocol is for the final cleavage of the modified peptide from the resin and removal of any remaining side-chain protecting groups.

Materials:

  • Modified peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Drying: Dry the peptide-resin under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether (2 times).

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The efficiency of on-resin modifications can vary depending on the peptide sequence, the nature of the modification, and the reaction conditions. The following tables provide representative data for common modifications.

Table 1: On-Resin Acylation Efficiency

Acylating AgentCoupling ReagentReaction Time (h)Crude Purity (%)Yield (%)
5(6)-CarboxyfluoresceinHATU/DIPEA4>85~80
Acetic AnhydrideDIPEA0.5>95>90
Biotin-NHS esterDIPEA2>90~85

Table 2: On-Resin Lactam Cyclization Efficiency

Cyclizing ResiduesCoupling ReagentReaction Time (h)Cyclization Efficiency (%)
D-Dab - AspPyBOP/DIPEA12>90
D-Dab - GluHATU/DIPEA8>95

Note: Purity and yield are highly sequence-dependent and should be optimized for each specific peptide.

Mandatory Visualizations

On_Resin_Modification_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification On-Resin Modification cluster_Finalization Final Steps Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including Fmoc-D-Dab(Boc)-OH) Fmoc_Deprotection->Amino_Acid_Coupling Peptide_Resin Protected Peptide-Resin Amino_Acid_Coupling->Peptide_Resin Repeat n times Boc_Deprotection Selective Boc Deprotection of D-Dab Side Chain Peptide_Resin->Boc_Deprotection Side_Chain_Modification Side Chain Modification (Acylation, Alkylation, etc.) Boc_Deprotection->Side_Chain_Modification Modified_Peptide_Resin Modified Peptide-Resin Side_Chain_Modification->Modified_Peptide_Resin Cleavage Cleavage from Resin & Final Deprotection Modified_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product Final Modified Peptide Purification->Final_Product

Caption: General workflow for on-resin modification of peptides containing this compound.

PDC_Synthesis_Workflow cluster_Peptide_Synthesis Peptide Synthesis & Linker Incorporation cluster_Drug_Conjugation Drug Conjugation cluster_Finalization Cleavage and Purification SPPS 1. Solid-Phase Peptide Synthesis (with Fmoc-D-Dab(Boc)-OH) Boc_Deprotection 2. On-Resin Boc Deprotection of D-Dab Side Chain SPPS->Boc_Deprotection Linker_Coupling 3. On-Resin Coupling of Cleavable Linker Boc_Deprotection->Linker_Coupling Drug_Activation 4. Activation of Payload (Drug) Drug_Conjugation 5. On-Resin Conjugation of Activated Drug to Linker Linker_Coupling->Drug_Conjugation Drug_Activation->Drug_Conjugation Cleavage_Deprotection 6. Cleavage from Resin and Global Deprotection Drug_Conjugation->Cleavage_Deprotection Purification 7. Purification of PDC (RP-HPLC) Cleavage_Deprotection->Purification PDC_Product Final Peptide-Drug Conjugate Purification->PDC_Product

Caption: Workflow for the synthesis of a peptide-drug conjugate (PDC) using a D-Dab linker.

Troubleshooting & Optimization

Common side reactions with H-D-Dab(Boc)-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common issues encountered when using H-D-Dab(Boc)-OH in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in peptide synthesis?

This compound, or Nα-tert-butyloxycarbonyl-Nγ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative. It is utilized in solid-phase peptide synthesis (SPPS) to introduce a D-2,4-diaminobutyric acid residue into a peptide sequence. The D-configuration can enhance proteolytic stability, and the side-chain amino group offers a site for modifications like cyclization or branching.

Q2: What are the most common side reactions associated with the use of this compound in Boc-SPPS?

The most common side reactions include:

  • Lactam Formation: Intramolecular cyclization of the Dab residue can occur, particularly under basic conditions if the side-chain Boc group is prematurely removed.

  • Incomplete Coupling: The bulky Boc protecting groups on both the α-amino and γ-amino groups can cause steric hindrance, leading to inefficient coupling.[1]

  • Tert-butylation: During the final cleavage with strong acids like TFA, the tert-butyl cations generated from the cleavage of Boc groups can alkylate nucleophilic residues such as Tryptophan (Trp) and Methionine (Met).[1]

Q3: Is it necessary to protect the side-chain amino group of D-Dab during Boc-SPPS?

Yes, the γ-amino group of the diaminobutyric acid side chain is nucleophilic and must be protected throughout the synthesis to prevent unwanted side reactions, such as chain branching where the peptide elongates from the side chain.[2] The Boc group is a common choice for this protection in Boc-SPPS.

Q4: How can I detect incomplete coupling of this compound?

Incomplete coupling can be detected using a qualitative ninhydrin (Kaiser) test.[3] A positive result (blue or purple color) indicates the presence of unreacted primary amines on the resin. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify any deletion sequences.[3]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency / Incomplete Reaction
  • Symptoms:

    • Positive ninhydrin (Kaiser) test after the coupling step.[1]

    • Presence of deletion sequences (mass lower than the target peptide) in the final mass spectrometry analysis.[1]

  • Possible Causes & Solutions:

CauseRecommended Solution
Steric Hindrance The bulky Boc groups on this compound can impede the coupling reaction.[1]
Use a more potent coupling reagent: Switch from standard carbodiimide reagents (like DIC) to uronium/aminium or phosphonium-based reagents such as HBTU, HATU, or PyBOP.[1][4]
Perform a double coupling: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of activated this compound.[1]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of the reactive sites.
Ensure the resin is fully swollen in an appropriate solvent (e.g., DMF or NMP) before starting the synthesis.
Suboptimal Reagent Quality Degradation of the amino acid derivative or coupling reagents can lead to lower reaction efficiency.
Use fresh, high-purity this compound and coupling reagents. Store all reagents under the recommended conditions.
Issue 2: Presence of Unexpected Peaks in HPLC/MS of Crude Product
  • Symptoms:

    • Multiple peaks in the HPLC chromatogram of the crude peptide.

    • Mass spectrometry data shows peaks corresponding to masses other than the target peptide.

  • Possible Causes & Solutions:

CauseRecommended Solution
Lactam Formation Intramolecular cyclization involving the side-chain amino group of the Dab residue. This is more common if the side-chain Boc group is labile.[1]
Ensure side-chain protection integrity: Use high-quality this compound. While less common in Boc-SPPS due to the acidic deprotection steps, ensure that no unintended basic conditions are introduced that could compromise the side-chain Boc group.
Tert-butylation Alkylation of sensitive amino acid residues (Trp, Met) by tert-butyl cations generated during TFA cleavage.[1]
Use scavengers in the cleavage cocktail: A common and effective cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]
Incomplete Deprotection of Previous Residue Failure to completely remove the Boc group from the preceding amino acid will prevent coupling of this compound.
Extend deprotection time: Increase the duration of the TFA treatment for the N-terminal Boc group removal of the preceding residue.
Capping of Unreacted Chains If incomplete coupling persists, unreacted N-termini can be capped to prevent the formation of deletion sequences.
After a double coupling attempt, if the ninhydrin test is still positive, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) to acetylate the unreacted amines.[3]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Coupling of this compound

This protocol outlines a standard manual coupling cycle for incorporating this compound into a peptide chain on a pre-swollen resin.

  • Resin Preparation:

    • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

    • Wash the resin with DMF (3 x resin volume).

  • Boc Deprotection:

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.[2]

    • Treat the resin again with 25-50% TFA in DCM for 20-30 minutes.[2]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).[2]

  • Neutralization:

    • Treat the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (repeat twice).[2]

    • Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[1]

    • Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.[1]

  • Monitoring and Washing:

    • Perform a ninhydrin (Kaiser) test to check for complete coupling (a negative result is indicated by a yellow color).[1]

    • If the coupling is incomplete (positive ninhydrin test), repeat the coupling step (double coupling).[1]

    • Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).

Visualizations

G Troubleshooting Workflow for this compound in Boc-SPPS start Start: Incorporate This compound coupling Perform Coupling Reaction start->coupling kaiser_test Kaiser Test coupling->kaiser_test coupling_complete Coupling Complete kaiser_test->coupling_complete Negative double_coupling Perform Double Coupling kaiser_test->double_coupling Positive next_cycle Proceed to Next Cycle coupling_complete->next_cycle final_analysis Final Cleavage & HPLC/MS Analysis next_cycle->final_analysis kaiser_test_2 Kaiser Test double_coupling->kaiser_test_2 kaiser_test_2->coupling_complete Negative capping Cap Unreacted Amines kaiser_test_2->capping Positive capping->next_cycle low_yield Issue: Low Yield & Deletion Sequences final_analysis->low_yield Problem Detected unexpected_peaks Issue: Unexpected Peaks final_analysis->unexpected_peaks Problem Detected optimize_coupling Optimize Coupling: - Stronger Reagents (HATU/HBTU) - Extend Reaction Time low_yield->optimize_coupling check_scavengers Check Cleavage Cocktail: - Ensure adequate scavengers (e.g., TIS, water) unexpected_peaks->check_scavengers

Caption: Troubleshooting workflow for side reactions with this compound.

References

How to avoid incomplete coupling of H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the incomplete coupling of H-D-Dab(Boc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its coupling challenging?

This compound, or Nγ-tert-butyloxycarbonyl-D-α,γ-diaminobutyric acid, is a non-proteinogenic amino acid used in the synthesis of peptide analogs and other complex molecules. The primary challenge in its coupling arises from steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the side-chain amine. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slower reaction kinetics and incomplete coupling.

Q2: How can I detect incomplete coupling of this compound?

Incomplete coupling during SPPS is most commonly detected using a qualitative ninhydrin (Kaiser) test. A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines. A negative test (yellow or colorless) suggests that the coupling reaction is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by High-Performance Liquid Chromatography (HPLC) to identify the presence of deletion sequences.

Q3: What are the initial signs of a difficult coupling reaction involving this compound?

The most immediate indicator of a difficult coupling is a positive Kaiser test after the initial coupling attempt.[1] A very dark blue color suggests a significant amount of unreacted amines, while a faint blue might indicate a nearly complete reaction.[2] Other signs can include a lower than expected overall yield of the final purified peptide.[1]

Q4: If my coupling is incomplete, should I proceed to the next step?

No, it is not advisable to proceed with the synthesis if the coupling of this compound is incomplete. Doing so will result in the formation of deletion peptides (peptides missing the Dab residue), which can be difficult to separate from the desired full-length peptide during purification. The recommended course of action is to either perform a second coupling or to cap the unreacted amines.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete coupling issues with this compound.

Problem: Positive Kaiser Test After Initial Coupling

A positive Kaiser test indicates the presence of unreacted N-terminal amines on the resin, signifying an incomplete coupling reaction.

Immediate Action: Double Coupling

The most straightforward initial response to a positive Kaiser test is to perform a second coupling (double coupling).[2][3] This involves repeating the coupling step with a fresh solution of activated this compound.

If Double Coupling Fails

If the Kaiser test remains positive after a second coupling, further optimization of the reaction conditions is necessary. Consider the following strategies:

  • Optimize the Coupling Reagent: For sterically hindered amino acids like this compound, standard coupling reagents may not be sufficiently reactive. Switching to a more potent activating agent can significantly improve yields.[2][4]

  • Extend the Reaction Time: The kinetics of coupling sterically hindered amino acids can be slow. Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[4][5]

  • Increase Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents can also improve coupling efficiency.[2][4]

  • Elevate the Reaction Temperature: Carefully increasing the reaction temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for difficult couplings. However, this should be done with caution as it may increase the risk of racemization.[1][6]

  • Optimize the Solvent: The choice of solvent is critical for efficient coupling. N-Methyl-2-pyrrolidone (NMP) is often considered superior to N,N-Dimethylformamide (DMF) for difficult couplings due to its better solvating properties, which can help to disrupt peptide aggregation.[5][7]

Final Resort: Capping Unreacted Amines

If optimizing the coupling conditions does not lead to a negative Kaiser test, the unreacted N-terminal amines should be permanently blocked through a process called "capping".[2] This is typically achieved using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Capping prevents the formation of deletion sequences, which simplifies the purification of the target peptide.[2][3]

Quantitative Data Summary

The choice of coupling reagent is a critical factor in overcoming the steric hindrance associated with this compound. The following table summarizes the relative effectiveness of common coupling reagents for difficult couplings, which can be used as a guideline.

Coupling Reagent ClassExamplesGeneral ReactivityRecommended for Difficult Couplings?
CarbodiimidesDIC, DCCModerateWith additives like HOBt or OxymaPure
Aminium/Uronium SaltsHBTU, TBTU, HCTUHighYes
Aminium/Uronium SaltsHATU, COMUVery HighHighly Recommended
Phosphonium SaltsPyBOP, PyAOPHighYes

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is for the qualitative detection of primary amines on the resin.

Reagents:

  • Solution A: 5% (w/v) ninhydrin in ethanol

  • Solution B: 80% (w/v) phenol in ethanol

  • Solution C: 2% of 0.001 M aqueous KCN in pyridine

Procedure:

  • Place a small sample of resin beads (approximately 10-15 beads) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[2][6]

  • Observe the color of the beads and the solution.

Interpretation:

  • Positive Result (Incomplete Coupling): Blue or purple color.

  • Negative Result (Complete Coupling): Yellow or colorless.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like this compound.

Reagents:

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • Anhydrous, peptide-grade DMF or NMP

Procedure:

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF or NMP for 30 minutes. Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF or NMP.

  • Add DIPEA to the activation mixture.

  • Coupling Reaction: Immediately add the activation mixture to the drained resin.

  • Agitate the reaction vessel at room temperature for 2 to 4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Capping of Unreacted Amines

This protocol is for the acetylation of unreacted primary amines.

Reagents:

  • Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio)

Procedure:

  • After a failed coupling attempt and thorough washing of the resin with DMF, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Perform a Kaiser test to confirm the absence of free amines.

Visualizations

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 optimize Optimize Coupling Conditions: - Stronger Coupling Reagent - Longer Reaction Time - Higher Temperature - Better Solvent kaiser_test_2->optimize Positive proceed Proceed to Next Step in Synthesis kaiser_test_2->proceed Negative kaiser_test_3 Perform Kaiser Test optimize->kaiser_test_3 capping Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser_test_3->capping Positive kaiser_test_3->proceed Negative capping->proceed

Caption: Troubleshooting workflow for incomplete coupling of this compound.

References

Technical Support Center: Troubleshooting Aggregation of Peptides Containing H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis, purification, and handling of peptides containing H-D-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it contribute to peptide aggregation?

A1: this compound is the D-enantiomer of 2,4-diaminobutyric acid where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. Several factors related to this amino acid can contribute to peptide aggregation:

  • Hydrophobicity: The Boc protecting group is bulky and hydrophobic, which can increase the overall hydrophobicity of the peptide sequence, promoting intermolecular association to minimize contact with polar solvents.

  • D-Amino Acid Kink: The presence of a D-amino acid can introduce a "kink" in the peptide backbone. While this can sometimes disrupt the formation of stable β-sheets seen in L-amino acid peptides, it can also promote other ordered structures that lead to aggregation.[1]

  • Hydrogen Bonding: The peptide backbone itself can form intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets, which are a primary cause of aggregation. While this compound's side chain is protected, the backbone amides are still available for hydrogen bonding.[1][2]

Q2: What are the common signs of aggregation during the synthesis of peptides containing this compound?

A2: On-resin aggregation during solid-phase peptide synthesis (SPPS) can manifest in several ways:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent, indicating poor solvation of the growing peptide chains.[2][3]

  • Slow or Incomplete Reactions: You may observe a positive Kaiser test after a coupling step, indicating unreacted free amines. Similarly, the deprotection of the N-terminal Fmoc or Boc group may be sluggish or incomplete.[3][4]

  • Physical Clumping: The resin may appear clumpy or sticky, and you might experience slow solvent drainage during washing steps.[5]

  • Low Yield and Purity: A significant drop in the yield and purity of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.

Q3: My crude peptide containing this compound is insoluble after cleavage. What should I do?

A3: Insoluble crude peptides are a common consequence of aggregation. Here are some steps to address this:

  • Solvent Screening: Start by attempting to dissolve a small aliquot of the peptide in various strong organic solvents. Good starting points are dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) for highly resistant aggregates.[3][6]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Try dissolving the peptide in an acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium hydroxide) aqueous solution.[7]

  • Denaturants: For peptides intended for non-biological assays, chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be effective at disrupting aggregates.[1]

  • Sonication: Brief sonication in an ice bath can help break up small aggregates and facilitate dissolution.[7]

Troubleshooting Guides

Issue 1: On-Resin Aggregation During Synthesis

Symptoms:

  • Shrinking or clumping of resin beads.

  • Positive Kaiser test after coupling.

  • Slow Fmoc deprotection.

  • Low yield of the target peptide with deletion sequences observed in mass spectrometry analysis.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
Solvent Optimization Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add 25% DMSO to DMF to improve solvation of the peptide-resin complex.[2]Improved resin swelling and reaction kinetics.
Chaotropic Salt Wash Before a difficult coupling step, wash the resin with a solution of a chaotropic salt like 0.4 M LiCl in DMF to disrupt secondary structures.Increased accessibility of the N-terminus for coupling.
Microwave-Assisted Synthesis Employ microwave energy for both coupling and deprotection steps. The microwave energy can disrupt intermolecular hydrogen bonds and accelerate reactions.[2]Higher coupling efficiency and reduced reaction times, minimizing the opportunity for aggregation.
Elevated Temperature Perform coupling reactions at a higher temperature (e.g., 40-50°C).[2]Increased kinetic energy can help overcome energy barriers for coupling with aggregated sequences.
Incorporate Structure-Disrupting Elements Strategically insert pseudoproline dipeptides or Dmb/Hmb-protected amino acids into the sequence (ideally every 6-7 residues) to introduce "kinks" that disrupt β-sheet formation.[8]Prevention of secondary structure formation and improved synthesis efficiency.
Use Low-Loading Resin Resynthesize the peptide on a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) to increase the distance between growing peptide chains, reducing intermolecular interactions.[8]Reduced inter-chain aggregation and higher purity of the crude product.
Issue 2: Poor Solubility of Purified Peptide

Symptoms:

  • Visible precipitation or cloudiness in the peptide solution.

  • Gel formation upon standing.

  • Difficulty in achieving desired concentration for assays.

Troubleshooting Strategies:

StrategyDescriptionExpected Outcome
pH Adjustment Determine the peptide's isoelectric point (pI) and adjust the buffer pH to be at least one unit away from the pI to increase the net charge and electrostatic repulsion between peptide molecules.[7]Improved solubility due to increased electrostatic repulsion.
Organic Co-solvents For hydrophobic peptides, initially dissolve in a minimal amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer.[6][7]Enhanced solubility, but be mindful of the co-solvent's compatibility with downstream applications.
Solubilizing Excipients Add excipients like arginine or guanidine hydrochloride to the buffer to help disrupt intermolecular interactions and prevent aggregation.Increased stability and solubility of the peptide in solution.
Sonication Use brief pulses of sonication in a cold water bath to break up aggregates.[7]A clear solution, although aggregation may reoccur over time.

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol is intended to be used prior to a difficult coupling step when on-resin aggregation is suspected.

  • Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Add a solution of 0.4 M LiCl in DMF to the resin, ensuring the resin is fully suspended.

  • Agitate the resin slurry for 15-30 minutes.

  • Drain the chaotropic salt solution.

  • Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of LiCl.

  • Proceed immediately with the amino acid coupling protocol.

Protocol 2: Solubilization of a Hydrophobic Crude Peptide

This protocol provides a systematic approach to solubilizing a hydrophobic peptide that has precipitated after cleavage and ether precipitation.

  • Weigh a small, known amount of the lyophilized crude peptide (e.g., 1-2 mg) into a microcentrifuge tube.

  • Add a minimal volume (e.g., 20-50 µL) of DMSO and vortex thoroughly.

  • If the peptide dissolves, slowly add your desired aqueous buffer dropwise while vortexing. If the solution becomes cloudy, you have exceeded the solubility limit.

  • If the peptide does not dissolve in DMSO, try another strong organic solvent like DMF or NMP.

  • If organic solvents fail, try dissolving the peptide in an acidic solution (e.g., 10% acetic acid in water) or a basic solution (e.g., 0.1% ammonium hydroxide in water), depending on the calculated net charge of the peptide.

  • For very stubborn aggregates, a mixture of TFA and HFIP (e.g., 1:1 v/v) can be used, but these solvents must be removed by lyophilization before use in most biological assays.

  • Once a clear solution is obtained, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[6]

Visualizations

experimental_workflow Experimental Workflow for Peptide Synthesis and Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Downstream Processing start Start with Resin deprotection N-terminal Deprotection start->deprotection coupling Amino Acid Coupling (this compound or other) deprotection->coupling wash Wash coupling->wash check Repeat Cycle? wash->check check->deprotection Yes cleavage Cleavage from Resin & Side-chain Deprotection check->cleavage No precipitation Precipitation & Lyophilization cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Purity & Identity Analysis (LC-MS) purification->analysis final_product Lyophilized Pure Peptide analysis->final_product

Caption: A typical workflow for solid-phase peptide synthesis and subsequent purification.

troubleshooting_logic Troubleshooting Logic for On-Resin Aggregation cluster_strategy Mitigation Strategies start Signs of Aggregation (Poor Swelling, +Kaiser Test) solvent Change Solvent (NMP, DMSO) start->solvent temp Increase Temperature start->temp chaotrope Chaotropic Salt Wash (LiCl) start->chaotrope microwave Use Microwave Synthesis start->microwave resin Change Resin (Low-loading, PEG) start->resin structure Incorporate Structure-Disrupting Elements start->structure result Improved Synthesis (Higher Purity/Yield) solvent->result temp->result chaotrope->result microwave->result resin->result structure->result

Caption: A decision tree for troubleshooting on-resin peptide aggregation.

References

Technical Support Center: Strategies for Purifying Peptides with H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of synthetic peptides containing the unnatural amino acid H-D-Dab(Boc)-OH.

Troubleshooting Guide

This section addresses common problems encountered during the purification of peptides containing this compound.

Question: Why am I seeing broad or tailing peaks for my this compound-containing peptide during Reverse-Phase HPLC (RP-HPLC)?

Answer: Broad or tailing peaks are a common issue when purifying peptides containing the bulky and hydrophobic tert-butyloxycarbonyl (Boc) group.[1][2] Several factors can contribute to this phenomenon:

  • Peptide Aggregation: The increased hydrophobicity conferred by the Boc group can lead to peptide aggregation, which results in poor peak shape and potentially low recovery.[1][3]

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based HPLC column packing material.[2]

  • Poor Solubility: The peptide may not be fully dissolved in the initial mobile phase conditions.[2]

Troubleshooting Steps:

  • Modify Sample Solubilization: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase (e.g., 0.1% TFA in water).[1][2]

  • Increase Column Temperature: Performing the purification at an elevated temperature (e.g., 40-60°C) can help reduce aggregation and improve peak symmetry.[1][2]

  • Adjust Mobile Phase: Ensure that 0.1% trifluoroacetic acid (TFA) is present in both mobile phases (A and B) to act as an ion-pairing agent, which can minimize secondary interactions and improve peak shape.[2][4]

  • Consider a Different Column: If the issue persists, switching to a column with a different stationary phase (e.g., C8 instead of C18) or one with a larger pore size may be beneficial.[3]

Question: My peptide recovery is very low after purification. What are the possible causes and solutions?

Answer: Low recovery of your purified peptide can be attributed to several factors, often related to the physicochemical properties of the peptide itself.

  • Aggregation and Precipitation: As mentioned above, aggregation can lead to loss of peptide during the purification process.[3] The peptide may also precipitate on the HPLC column if its solubility limit is exceeded.

  • Strong Retention: The hydrophobicity of the Boc group can cause the peptide to bind very strongly to the C18 column, requiring high concentrations of organic solvent for elution, which can sometimes lead to irreversible binding or carryover.[1]

Troubleshooting Steps:

  • Solubility Enhancement: Use chaotropic agents like guanidinium chloride during sample preparation to disrupt aggregation.[3] Also, ensure complete dissolution of the crude peptide before injection, using minimal amounts of a strong solvent if necessary.[1]

  • Optimize Gradient: If strong retention is suspected, a shallower gradient around the expected elution point may improve recovery.[1]

  • Column Choice: A less retentive column, such as a C8 or C4, might be more suitable for highly hydrophobic peptides.[2]

Question: I'm observing a significant peak with a mass corresponding to the loss of the Boc group (+100 Da from the unprotected peptide). What went wrong?

Answer: The Boc group is designed to be labile under acidic conditions. Premature cleavage of the Boc protecting group can occur at various stages if the conditions are too harsh.[3]

Troubleshooting Steps:

  • Review Cleavage Cocktail and Time: While the final cleavage from the resin is intended to remove most side-chain protecting groups, ensure the conditions are not excessively harsh to prematurely cleave the Dab(Boc) if it's intended to remain. For peptides where the Boc on Dab should be retained, milder cleavage conditions should be employed if possible.

  • Control pH of Samples and Mobile Phases: While TFA is a standard mobile phase additive, its concentration can be optimized.[3] Avoid prolonged exposure of the crude peptide to strongly acidic conditions before purification.

  • Proper Handling: Ensure that samples are processed promptly and not left in acidic solutions for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying crude peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties imparted by the Boc group and the diaminobutyric acid residue itself:

  • Increased Hydrophobicity: The Boc group significantly increases the hydrophobicity of the peptide, which can lead to strong retention on RP-HPLC columns, poor solubility in aqueous buffers, and a tendency to aggregate.[1]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with incomplete deprotection of other amino acids, may have similar hydrophobic profiles to the target peptide, making separation difficult.[1]

  • Side Reactions: The unprotected α-amino group of the Dab residue can be reactive, potentially leading to side reactions if not handled properly during synthesis and purification.

Q2: Is it necessary to protect the side-chain amino group of D-Dab during solid-phase peptide synthesis (SPPS)?

A2: Yes, it is crucial to use an orthogonal protecting group for the side-chain amino group of Dab during SPPS.[1] An unprotected side-chain amino group could be acylated during subsequent coupling steps, leading to the formation of branched peptides and other hard-to-remove impurities. The use of an orthogonal protection strategy is fundamental for a successful synthesis.[5][6]

Q3: What are suitable orthogonal protecting groups for the side-chain amino group of Dab in Fmoc-based SPPS?

A3: In Fmoc-based SPPS, the Nα-Fmoc group is removed with a base (e.g., piperidine). Therefore, the side-chain protecting group for the Dab residue should be stable to basic conditions but removable under different conditions. The Boc group is an excellent choice as it is stable to piperidine but can be removed with acid (e.g., TFA) during the final cleavage step.[7] This Fmoc/Boc strategy allows for the selective deprotection and modification of the peptide backbone and side chains.[6][8]

Data Presentation

The following table presents representative data for the purification of a 10-amino acid peptide containing one this compound residue, comparing different purification strategies.

Purification StrategyInitial Purity (%)Final Purity (%)Recovery (%)Key Observations
Standard RP-HPLC (C18, 0.1% TFA, 25°C)6095.845Good separation, but some peak tailing was observed.
RP-HPLC with C8 Column (0.1% TFA, 25°C)6096.555Improved peak shape and better recovery due to reduced hydrophobicity.
RP-HPLC at Elevated Temperature (C18, 0.1% TFA, 50°C)6097.252Reduced peak broadening and faster elution times.[1]
RP-HPLC with Formic Acid (C18, 0.1% FA, 25°C)6094.548Broader peaks, but useful if TFA is incompatible with downstream applications.[9]

Experimental Protocols

Protocol 1: Crude Peptide Preparation

This protocol outlines the standard procedure for cleaving the peptide from the resin and preparing the crude product.

  • Resin Washing: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x resin volume) to remove any residual DMF.[2]

  • Drying: Dry the resin under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin (10-15 mL per gram of resin).[2]

  • Reaction: Stir the mixture at room temperature for 2-3 hours.[2]

  • Filtration: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[2]

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring to precipitate the crude peptide.[1][2]

  • Collection: Collect the precipitated peptide by centrifugation.[2]

  • Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers.[1][2]

  • Drying: Dry the crude peptide pellet under vacuum.[2]

Protocol 2: Reverse-Phase HPLC Purification

This protocol provides a general method for the purification of peptides containing this compound using RP-HPLC.[1][4]

  • System: A preparative HPLC system with a UV detector.

  • Column: A suitable C18 or C8 reversed-phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A. If solubility is an issue, use a small amount of DMSO for initial dissolution, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Method Development (Analytical Scale):

    • Equilibrate an analytical C18 column with the initial mobile phase conditions.

    • Inject a small amount of the sample and run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate retention time of the peptide.[1]

    • Optimize the gradient to achieve the best separation of the target peptide from impurities. A shallower gradient around the elution point is often beneficial.[1]

  • Preparative Scale-Up:

    • Switch to a preparative column with the same stationary phase.

    • Equilibrate the column with the initial conditions of the optimized method.

    • Inject the dissolved crude peptide.

    • Collect fractions as the target peptide elutes, monitoring the chromatogram at 210-220 nm.[10]

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to assess their purity.[1]

    • Pool the fractions that meet the desired purity level.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.[1]

Visualizations

G General Purification Workflow for Peptides with this compound start Crude Peptide Synthesis (with this compound) cleavage Cleavage from Resin & Precipitation start->cleavage dissolution Crude Peptide Dissolution (e.g., in 0.1% TFA/H2O, with DMSO if needed) cleavage->dissolution filtration Sample Filtration (0.45 µm filter) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A general workflow for the purification of peptides containing this compound.

G Troubleshooting Logic for HPLC Purification start Problem with HPLC Purification broad_peaks Broad or Tailing Peaks? start->broad_peaks low_recovery Low Recovery? start->low_recovery unexpected_mass Unexpected Mass? start->unexpected_mass broad_peaks->low_recovery No solution_broad1 Increase Column Temperature (40-60°C) broad_peaks->solution_broad1 Yes low_recovery->unexpected_mass No solution_recovery1 Use Chaotropic Agents in Sample Prep low_recovery->solution_recovery1 Yes solution_mass1 Review Cleavage Conditions (Time/Cocktail) unexpected_mass->solution_mass1 Yes solution_broad2 Improve Sample Solubility (use DMSO/DMF) solution_broad1->solution_broad2 solution_broad3 Change to C8 or C4 Column solution_broad2->solution_broad3 solution_recovery2 Optimize Gradient (shallower) solution_recovery1->solution_recovery2 solution_recovery3 Check for Precipitation on Column solution_recovery2->solution_recovery3 solution_mass2 Ensure Proper pH Control of Samples solution_mass1->solution_mass2 solution_mass3 Check for Side Reactions During Synthesis solution_mass2->solution_mass3

Caption: A troubleshooting decision tree for common HPLC purification issues.

References

Preventing racemization of H-D-Dab(Boc)-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of H-D-Dab(Boc)-OH during Coupling

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the coupling of this compound in peptide synthesis.

Troubleshooting Guide

Problem Potential Cause Solution
High levels of D-isomer detected in the final peptide. Inappropriate coupling reagent: Use of carbodiimides (e.g., DIC, DCC) without additives is a common cause of racemization.Use a proven low-racemization coupling cocktail. The combination of a carbodiimide with an additive like Oxyma is highly effective. Alternatively, modern uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyAOP, PyBOP) reagents are designed to suppress racemization.[1]
Suboptimal base selection: Strong, non-sterically hindered bases like diisopropylethylamine (DIPEA) can promote racemization by abstracting the alpha-proton.Employ a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to minimize racemization.[2]
Elevated reaction temperature: Higher temperatures, while accelerating the coupling reaction, also increase the rate of racemization.Perform the coupling at a lower temperature. Running the reaction at 0°C or room temperature is generally recommended. For microwave-assisted synthesis, reducing the temperature can significantly limit racemization of sensitive amino acids.[3]
Prolonged activation time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for oxazolone formation and subsequent racemization.Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine.
Incomplete coupling leading to deletion sequences. Steric hindrance: The bulky side chain of this compound can slow down the coupling reaction.Use a more potent coupling reagent. HATU is known for its high reactivity and is well-suited for challenging couplings.[1] Extending the reaction time or performing a double coupling can also be effective.
Peptide aggregation: On-resin aggregation can prevent the coupling reagents from reaching the N-terminal amine.Modify the synthesis conditions. Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add a chaotropic salt. Microwave irradiation can also help disrupt aggregation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound during peptide coupling?

A1: The primary mechanism of racemization for N-alpha-protected amino acids like this compound is through the formation of a 5(4H)-oxazolone intermediate.[5][6] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the alpha-carbon. A base in the reaction mixture can easily abstract this proton, leading to a loss of stereochemistry. The bulkiness of the Dab(Boc) side chain may influence the rate of both oxazolone formation and its subsequent reactions.

Q2: Are there specific coupling reagents recommended for bulky amino acids like this compound?

A2: Yes, for sterically hindered amino acids, highly efficient coupling reagents are recommended to ensure complete and rapid reaction, which in turn minimizes the time the amino acid spends in its activated, racemization-prone state. Reagents such as HATU, HCTU, and PyAOP are excellent choices.[1] The combination of DIC with an additive like Oxyma is also a very effective and low-cost option that has been shown to significantly suppress racemization.[7]

Q3: How significant is the choice of base in preventing racemization?

A3: The choice of base is critical. The basicity and steric hindrance of the base directly impact the rate of proton abstraction from the alpha-carbon.[2] Sterically hindered and weaker bases, such as 2,4,6-collidine and N-methylmorpholine (NMM), are less likely to cause racemization compared to stronger, less hindered bases like triethylamine (TEA) and diisopropylethylamine (DIPEA).

Q4: Can I use elevated temperatures to speed up the coupling of this compound?

A4: While elevated temperatures can overcome slow coupling kinetics due to steric hindrance, they also accelerate racemization. For sensitive amino acids, it is a trade-off. If elevated temperatures are necessary, it is crucial to use a robust, low-racemization coupling method (e.g., DIC/Oxyma or HATU) and a hindered base. Studies on racemization-prone amino acids like histidine have shown that with the right protecting groups and coupling reagents, high temperatures can be used with minimal epimerization.[8]

Q5: How can I accurately determine the level of racemization of this compound in my synthesized peptide?

A5: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) of the hydrolyzed peptide. These techniques can separate and quantify the D- and L-enantiomers of the amino acids in your peptide. For GC-MS analysis, derivatization of the amino acids is required.

Data Presentation

The following tables provide a summary of quantitative data on the racemization of amino acids under various coupling conditions. While specific data for this compound is limited, the data for other racemization-prone amino acids, such as Cysteine and Histidine, serve as a valuable guide.

Table 1: Comparison of D-Isomer Formation for Fmoc-Cys(Trt)-OH with Different Coupling Reagents

Coupling Reagent/AdditiveBase% D-Isomer
DIC/Oxyma-< 0.5
EDCI/HOBt-1.0
HATUDIPEA1.5
HBTUDIPEA2.0
PyBOPDIPEA1.8

Data adapted from studies on Picoc-protected Cysteine, which showed comparable racemization levels to Fmoc-protected amino acids.[4]

Table 2: Comparison of D-Isomer Formation for Fmoc-His(Trt)-OH vs. Fmoc-His(Boc)-OH at Elevated Temperatures

Histidine DerivativeCoupling Conditions% D-His Isomer
Fmoc-His(Trt)-OH50°C, 10 min6.8
Fmoc-His(Boc)-OH50°C, 10 min0.18
Fmoc-His(Trt)-OH90°C, 2 min> 16
Fmoc-His(Boc)-OH90°C, 2 min0.81

This data highlights the importance of side-chain protection in preventing racemization, especially at higher temperatures.[8]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate

This protocol describes the general procedure for determining the enantiomeric composition of amino acids in a synthetic peptide.

  • Peptide Hydrolysis:

    • Place 1-2 mg of the purified peptide in a hydrolysis tube.

    • Add 500 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid residue in a suitable solvent (e.g., 0.1 M HCl).

  • HPLC Analysis:

    • Column: A chiral stationary phase (CSP) column suitable for amino acid analysis (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T).

    • Mobile Phase: A typical mobile phase for underivatized amino acids on a CHIROBIOTIC T column is a mixture of methanol, water, and a small amount of acid or base to optimize separation. A starting point could be Methanol/Water (80:20 v/v) with 0.1% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 210 nm.

    • Injection Volume: 10-20 µL.

    • Analysis: Inject the hydrolyzed sample and standards of D- and L-Dab to determine retention times and quantify the amount of each enantiomer.

Protocol 2: GC-MS Analysis of Derivatized Amino Acids

This method offers high sensitivity and is excellent for quantifying low levels of racemization.

  • Peptide Hydrolysis:

    • Hydrolyze the peptide as described in Protocol 1. To correct for racemization that may occur during hydrolysis, it is recommended to use 6N DCl in D₂O.

  • Derivatization:

    • Esterification: Add 200 µL of 3N HCl in isopropanol to the dried hydrolysate and heat at 100°C for 1 hour. Evaporate the reagent.

    • Acylation: Add 100 µL of trifluoroacetic anhydride (TFAA) and 100 µL of dichloromethane. Heat at 100°C for 15 minutes. Evaporate the reagents.

    • Reconstitute the derivatized amino acids in a suitable solvent for GC injection (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 200°C) to separate the amino acid derivatives.

    • MS Detection: Use selected ion monitoring (SIM) to detect and quantify the characteristic fragments of the D- and L-amino acid derivatives.

Visualizations

RacemizationMechanism L_AA L-Amino Acid (this compound) Activated_Ester Activated Intermediate (e.g., O-acylisourea) L_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone Cyclization Coupled_L Desired L-Peptide Activated_Ester->Coupled_L + Amine Oxazolone->Activated_Ester Ring Opening Oxazolone->Coupled_L + Amine Coupled_D Undesired D-Peptide (Racemized) Oxazolone->Coupled_D + Amine Amine N-terminal Amine of Peptide Chain Base Base Base->Oxazolone α-H+ abstraction

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

Troubleshooting_Workflow Start High Racemization Detected CheckReagent Evaluate Coupling Reagent & Additive Start->CheckReagent CheckBase Assess Base (Strength & Sterics) CheckReagent->CheckBase Optimized Reagent Already in Use UseAdditive Use DIC/Oxyma or HATU/HCTU CheckReagent->UseAdditive Carbodiimide alone or inefficient reagent CheckTemp Review Reaction Temperature CheckBase->CheckTemp Weak/Hindered Base Already in Use UseWeakBase Switch to NMM or 2,4,6-Collidine CheckBase->UseWeakBase Strong base (e.g., DIPEA) used LowerTemp Perform coupling at 0°C or Room Temp CheckTemp->LowerTemp Elevated Temperature End Racemization Minimized CheckTemp->End Optimal Temperature Already in Use UseAdditive->CheckBase UseWeakBase->CheckTemp LowerTemp->End

Caption: Decision workflow for troubleshooting racemization in peptide synthesis.

References

Optimizing cleavage of peptides with H-D-Dab(Boc)-OH from resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the cleavage of peptides containing H-D-Dab(Boc)-OH from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary consideration when cleaving a peptide containing this compound?

The primary consideration is the use of a sufficiently strong acid to simultaneously cleave the peptide from the resin and remove the acid-labile tert-butyloxycarbonyl (Boc) protecting group from the side chain of the diaminobutyric acid (Dab) residue.[1] This process, known as acidolysis, also removes other standard side-chain protecting groups used in Boc-based Solid-Phase Peptide Synthesis (SPPS).[2][3]

Q2: What are the standard cleavage cocktails for peptides with Boc-protected side chains?

For most peptides synthesized using standard resins, a Trifluoroacetic acid (TFA)-based cocktail is sufficient.[4] The most common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4][5] For peptides synthesized via a Boc/Bzl strategy, high-strength acids like anhydrous hydrogen fluoride (HF) are traditionally used, although TFA-based methods are often adaptable.[3]

Q3: Why are scavengers necessary in the cleavage cocktail?

During acidolysis, protecting groups and resin linkers are cleaved, generating highly reactive carbocations (e.g., t-butyl cations).[1][6] These cations can cause unwanted side reactions, such as the alkylation of nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[7] Scavengers are nucleophilic reagents added to the cocktail to "trap" these carbocations and prevent side reactions.[6][7]

Q4: How do I choose the right scavengers for my peptide?

The choice of scavengers depends on the amino acid composition of your peptide.

  • Triisopropylsilane (TIS): A highly effective and non-odorous scavenger for trapping carbocations, recommended for peptides containing Trp(Boc) or when using trityl-based protecting groups.[8][9]

  • Water: Acts as a proton source and helps suppress some side reactions.[10]

  • 1,2-Ethanedithiol (EDT): Often used for peptides containing Cysteine to prevent side reactions.[11]

  • Thioanisole: Used to prevent the alkylation of Met and Cys. However, it should be avoided if the peptide contains Tryptophan, as it can lead to modifications of the indole ring.

  • Phenol: A common scavenger used to protect Tyrosine residues.[8]

Troubleshooting Guide

Q1: My mass spectrometry analysis shows a peak corresponding to the peptide with the Boc group still attached to the Dab side chain. What should I do?

This indicates incomplete deprotection. The Boc group on the Dab side chain requires strong acid for complete removal.

Possible CauseRecommended Solution
Insufficient Reaction Time Extend the cleavage reaction time. For standard TFA cocktails, increase the incubation from 2-3 hours to 4 hours.[4] For peptides with multiple protecting groups, longer times may be necessary.[1] Perform a small-scale trial to find the optimal time.
Low Quality or "Wet" TFA Ensure you are using a fresh, high-purity bottle of TFA. Moisture can interfere with the cleavage reaction.[1][12]
Insufficient Acid Strength While TFA is generally sufficient, for very resistant sequences, a stronger acid system like HF or TFMSA might be considered, though this is less common for modern synthesis strategies.[1]

Q2: The overall cleavage yield is low, and my peptide doesn't precipitate from the ether. What are the possible causes?

Low yield or poor precipitation can stem from several issues during the cleavage and work-up stages.

Possible CauseRecommended Solution
Incomplete Cleavage The peptide remains attached to the resin. Re-treat the resin with a fresh cleavage cocktail.[12] You can analyze a small portion of the resin to confirm if the peptide is still present.[4]
Peptide Adsorption to Resin The cleaved peptide might be sticking to the resin beads. Ensure you wash the resin thoroughly with fresh TFA after the initial filtration and combine the filtrates.[4]
Peptide is Soluble in Ether Short or hydrophobic peptides may not precipitate well in diethyl ether.[5] Try concentrating the TFA filtrate under a stream of nitrogen before adding cold ether.[12] Alternatively, use a different precipitation solvent like cold methyl tert-butyl ether (MTBE).[4]
Premature Precipitation The peptide may have precipitated within the cleavage cocktail. This can sometimes be resolved by altering the solvent composition.[4]

Q3: My analysis shows multiple unexpected peaks, suggesting side reactions. How can I minimize them?

The presence of side products is often due to reactive carbocations modifying sensitive residues.

Side ReactionRecommended Solution
Alkylation of Trp, Met, Cys, Tyr This is caused by carbocations generated from protecting groups.[7] Ensure your cleavage cocktail contains an effective scavenger like TIS.[7] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) can be used.[11][13]
Oxidation of Methionine The thioether side chain of Met can be oxidized. Adding a reducing agent like dithiothreitol (DTT) to the cleavage cocktail can prevent this.[14] Performing the cleavage under an inert nitrogen or argon atmosphere is also recommended.[15]
Aspartimide Formation Peptides containing Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide.[1] This is more of a synthesis issue but can be exacerbated during final cleavage. Using protecting groups like OcHex for Aspartic acid can reduce this.[7]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage with TFA Cocktail

This protocol is for the final cleavage of the peptide from the resin and removal of all Boc and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Reaction vessel with a frit

  • Nitrogen or Argon gas line

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) into a reaction vessel.

  • Cleavage Reaction: In a certified fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 2-5 mL per 100 mg of resin). Seal the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional gentle swirling.[4]

  • Peptide Isolation: Filter the resin through the sintered glass funnel and collect the filtrate into a clean centrifuge tube.

  • Resin Washing: Wash the resin twice with a small amount of fresh TFA (approx. 1 mL) and combine the filtrates to ensure all cleaved peptide is collected.[4]

  • Peptide Precipitation: In a separate, larger centrifuge tube, place 10 volumes of cold MTBE (e.g., 30-40 mL for 3-4 mL of filtrate). Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[4]

  • Incubation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups. Centrifuge and decant after each wash.[4]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude product.[4]

Visual Guides

Cleavage_Workflow Resin Dried Peptide-Resin Cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) Resin->Cocktail React Incubate 2-4h (Room Temp) Cocktail->React Filter Filter to Separate Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Collect Filtrate Wash Wash & Centrifuge (2-3x with Cold Ether) Precipitate->Wash Dry Dry Peptide Pellet Wash->Dry Crude Crude Peptide Product Dry->Crude

Caption: A standard workflow for peptide cleavage, precipitation, and isolation.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_reaction Potential Pathways Boc Boc-Protecting Group Cation Reactive t-butyl Cation Boc->Cation Cleaved by TFA TFA TFA (Acid) TFA->Cation TIS Scavenger (TIS) Cation->TIS Trapped Trp Sensitive Residue (Trp) Cation->Trp Attacks Neutral Neutralized Species TIS->Neutral Alkylation Alkylation (Side Product) Trp->Alkylation

Caption: Role of scavengers in preventing side reactions during cleavage.

Troubleshooting_Tree Start Problem: Low Yield or Purity? Q_Deprotection MS shows Boc group still attached? Start->Q_Deprotection Yes Q_Cleavage Peptide still on resin? Start->Q_Cleavage No, but yield is low Q_Precip No precipitate in ether? Start->Q_Precip No, but can't isolate Q_SideProd Extra peaks in MS/HPLC? Start->Q_SideProd Purity is low A_Deprotection Increase cleavage time Use fresh TFA Q_Deprotection->A_Deprotection A_Cleavage Re-cleave resin with fresh cocktail Q_Cleavage->A_Cleavage A_Precip Concentrate filtrate Use MTBE instead of ether Q_Precip->A_Precip A_SideProd Optimize scavenger choice (e.g., add TIS, EDT) Q_SideProd->A_SideProd

Caption: A decision tree for troubleshooting common peptide cleavage issues.

References

Dealing with poor solubility of H-D-Dab(Boc)-OH during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of H-D-Dab(Boc)-OH during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, or Nγ-tert-butyloxycarbonyl-D-2,4-diaminobutyric acid, is a non-proteinogenic amino acid derivative commonly used in solid-phase peptide synthesis (SPPS). The Boc protecting group on the side-chain amine allows for selective deprotection and modification. Its poor solubility in standard organic solvents can lead to incomplete reactions, low yields, and aggregation of the growing peptide chain.

Q2: What are the primary factors influencing the solubility of this compound?

Several factors can contribute to the poor solubility of this compound:

  • Solvent Quality: The presence of water or other impurities in organic solvents can significantly reduce the solubility of hydrophobic compounds like this compound.

  • Temperature: Lower temperatures generally decrease solubility.

  • Concentration: Attempting to dissolve the compound above its saturation point in a given solvent will result in incomplete dissolution.

  • Compound Purity: Impurities within the this compound solid can affect its dissolution characteristics.

Q3: Which organic solvents are typically used to dissolve this compound?

The most common solvents for dissolving protected amino acids in peptide synthesis are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), often in combination with other solvents.

Q4: Can I use a co-solvent system to improve solubility?

Yes, using a co-solvent system is a highly effective strategy. If this compound does not dissolve well in a primary solvent like DMF or DCM, adding a small amount of a stronger solvent such as DMSO can enhance solvation. A "magic mixture" of DCM/DMF/NMP (1:1:1 v/v/v) has also been reported to be effective for difficult couplings.[1]

Q5: How does temperature affect the dissolution of this compound?

Gently warming the solvent can increase the solubility of this compound. However, it is crucial to avoid excessive heat (typically not exceeding 40°C) to prevent potential degradation of the Boc protecting group.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound during synthesis.

Problem: this compound fails to dissolve completely in the chosen solvent.

Initial Steps:

  • Verify Solvent Quality: Ensure the use of high-purity, anhydrous solvents. If the solvent has been opened for an extended period, consider using a fresh bottle.

  • Check Concentration: You may be exceeding the solubility limit. Try reducing the concentration by adding more solvent.

  • Sonication: Use an ultrasonic bath to break up any aggregates and facilitate dissolution.

Advanced Troubleshooting:

If the initial steps fail, proceed with the following:

StrategyDescriptionKey Considerations
Gentle Warming Warm the solution to 30-40°C while stirring.Do not overheat, as this can lead to the degradation of the Boc group.
Co-Solvent Addition Add a small percentage (e.g., 5-10% v/v) of a stronger solvent like DMSO to your primary solvent (e.g., DMF).Be aware that the co-solvent may affect the subsequent reaction steps.
Change of Primary Solvent Switch to a stronger primary solvent, such as NMP or pure DMSO.Ensure the new solvent is compatible with your overall synthesis strategy and reagents.
Problem: Precipitation occurs during the coupling reaction.

Precipitation during the coupling step can be caused by the poor solubility of the activated amino acid or the growing peptide-resin.

StrategyDescriptionKey Considerations
Increase Solvent Volume A higher solvent volume can help keep all components in solution.This may slightly slow down the reaction kinetics.
In-situ Neutralization For Boc-SPPS, using an in-situ neutralization protocol with HATU or HBTU can sometimes prevent precipitation.This alters the standard coupling protocol and should be tested on a small scale first.
Disrupt Secondary Structures For aggregation-prone sequences, washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling can improve accessibility.[2]The resin must be thoroughly washed with DMF after the salt wash to remove residual salts.[2]

Quantitative Solubility Data

SolventAbbreviationEstimated Solubility (mg/mL)Notes
N,N-DimethylformamideDMF20 - 50Commonly used, but may require warming or co-solvents.
N-Methyl-2-pyrrolidoneNMP50 - 100Generally a better solvent than DMF for poorly soluble compounds.
DichloromethaneDCM< 10Poor solubility; often used in combination with other solvents.
Dimethyl sulfoxideDMSO> 100Excellent solvent, but can be difficult to remove and may interfere with some downstream applications.

Note: The solubility of N-Boc-L-2,4-diaminobutyric acid, a closely related compound, has been reported to be 100 mg/mL in water.

Experimental Protocols

Protocol 1: Standard Dissolution and Coupling of this compound

This protocol is for the manual coupling of this compound in solid-phase peptide synthesis using HBTU as the activating agent.

Materials:

  • This compound

  • HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis grade DMF

  • Resin with a free N-terminal amine

Procedure:

  • Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) and wash the resin thoroughly with DMF.

  • Amino Acid Preparation: In a separate vessel, weigh this compound (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents).

  • Dissolution: Add the required volume of DMF to the vessel containing the amino acid and HBTU. Vortex or sonicate until all solids are dissolved.

  • Activation: Add DIPEA (6 equivalents) to the amino acid solution and mix for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Dissolution and Coupling of Poorly Soluble this compound

This protocol provides a method for handling this compound that is difficult to dissolve.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Peptide synthesis grade DMF and DMSO

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Amino Acid Preparation: In a separate vessel, weigh this compound (3 equivalents) and HATU (2.9 equivalents).

  • Dissolution with Co-Solvent:

    • Add a minimal amount of DMSO to the vessel and vortex to dissolve the solids.

    • Dilute the DMSO solution with DMF to the final required volume.

  • Gentle Warming (if necessary): If solids persist, warm the solution to 30-40°C in a water bath with continued mixing until fully dissolved. Allow the solution to cool to room temperature before proceeding.

  • Activation and Coupling: Follow steps 4-7 from Protocol 1.

Visualizations

Troubleshooting_Workflow start Start: this compound Incomplete Dissolution check_quality Verify Solvent Quality (Anhydrous, High Purity) start->check_quality check_conc Check Concentration (Below Saturation?) check_quality->check_conc sonicate Apply Sonication check_conc->sonicate adv_troubleshooting Advanced Troubleshooting sonicate->adv_troubleshooting dissolved Problem Solved warm Gentle Warming (30-40°C) adv_troubleshooting->warm Still not dissolved warm->dissolved Success cosolvent Use Co-Solvent (e.g., 10% DMSO in DMF) warm->cosolvent Failure cosolvent->dissolved Success change_solvent Change Primary Solvent (e.g., NMP) cosolvent->change_solvent Failure change_solvent->dissolved Success

Caption: Troubleshooting workflow for dissolving this compound.

Coupling_Protocol cluster_resin_prep Resin Preparation cluster_aa_prep Amino Acid Preparation swell_resin Swell Resin in DMF deprotect N-terminal Deprotection swell_resin->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple to Resin (1-2 hours) wash1->couple weigh_aa Weigh this compound and Activating Agent dissolve Dissolve in DMF/Co-solvent weigh_aa->dissolve activate Activate with DIPEA dissolve->activate activate->couple monitor Monitor with Kaiser Test couple->monitor wash2 Final Wash (DMF and DCM) monitor->wash2

Caption: Experimental workflow for this compound coupling.

References

Identifying and minimizing byproducts in H-D-Dab(Boc)-OH reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving H-D-Dab(Boc)-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in reactions with this compound?

A1: Reactions involving this compound, where the α-amino group is free, are susceptible to several side reactions. The most common byproducts include:

  • Dipeptide Formation: Self-condensation of this compound can occur, leading to the formation of H-D-Dab(Boc)-D-Dab(Boc)-OH.

  • Lactam Formation: Intramolecular cyclization of this compound can lead to the formation of a six-membered ring lactam, particularly under conditions that activate the carboxylic acid.[1]

  • N-Acylurea Adducts: When using carbodiimide coupling reagents like DCC or DIC, the activated intermediate can rearrange to form an inactive N-acylurea.[2]

  • Guanidinylation: Uronium or aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free α-amino group of this compound to form a guanidinium byproduct, which terminates the desired reaction.[3]

  • Racemization: The chiral center of this compound can be susceptible to racemization, especially under harsh basic conditions or with certain coupling reagents, leading to the formation of the L-enantiomer.[2]

Q2: How can I detect and quantify these byproducts?

A2: A combination of analytical techniques is recommended for the identification and quantification of byproducts:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the reaction mixture. Byproducts will typically have different retention times than the desired product.

  • Mass Spectrometry (MS): LC-MS is crucial for identifying the molecular weights of impurities, which helps in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the desired product and any significant byproducts, helping to confirm their identities.

Q3: What general strategies can be employed to minimize byproduct formation?

A3: Minimizing byproduct formation involves careful control of reaction conditions:

  • Choice of Coupling Reagent: Select a coupling reagent known for low racemization and fewer side reactions. For example, phosphonium-based reagents like PyBOP may be preferred over some uronium-based reagents to avoid guanidinylation.[4]

  • Stoichiometry Control: Use a precise stoichiometry of reactants to avoid excesses that can lead to side reactions.

  • Temperature Management: Perform reactions at optimal temperatures, as higher temperatures can increase the rates of side reactions like racemization.

  • pH Control: Maintain an appropriate pH to prevent unwanted side reactions. For instance, overly basic conditions can promote racemization.

  • Reaction Monitoring: Continuously monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time and prevent the accumulation of byproducts over extended periods.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time and monitor progress by TLC or HPLC.- Increase the equivalents of the coupling reagent and/or the acylating agent.
Formation of significant byproducts.- Optimize the choice of coupling reagent (see Table 1).- Adjust the reaction temperature and stoichiometry.
Presence of a Peak with Higher Molecular Weight in MS Dipeptide formation.- Ensure slow addition of the activating agent to the reaction mixture.- Use a more dilute solution to disfavor intermolecular reactions.
Guanidinylation of the starting material.- Use a phosphonium-based coupling reagent (e.g., PyBOP) instead of a uronium-based one (e.g., HBTU).[3]- Pre-activate the carboxylic acid component before adding this compound.
Presence of a Peak with the Same Mass but Different Retention Time in HPLC Racemization (formation of the L-enantiomer).- Use a coupling reagent known to suppress racemization, often in combination with an additive like HOBt or OxymaPure.[2]- Avoid strong bases and elevated temperatures.
Presence of a Peak with a Lower Molecular Weight in MS Lactam formation.- Choose a coupling method that minimizes the lifetime of the activated carboxylic acid intermediate.- Perform the reaction at lower temperatures.
Multiple Unidentified Peaks in HPLC Degradation of reagents or starting material.- Use fresh, high-quality reagents and solvents.- Ensure this compound is pure before starting the reaction.
Complex side reactions.- Simplify the reaction system where possible.- Conduct small-scale screening experiments to identify optimal conditions.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Peptide Synthesis

Coupling Reagent Class Advantages Potential Side Reactions with this compound
DCC/DIC Carbodiimide- Inexpensive and widely used.- N-acylurea formation.- Racemization (can be suppressed with additives like HOBt).[5]
HBTU/HATU Uronium/Aminium- Fast and efficient coupling.- Guanidinylation of the α-amino group.[3]- Racemization.
PyBOP/PyAOP Phosphonium- Low racemization.- Avoids guanidinylation.[4]- Generally cleaner reactions, but can be more expensive.
EDC Carbodiimide- Water-soluble, allowing for easy byproduct removal.- N-acylurea formation.- Racemization.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

  • Dissolution: Dissolve this compound (1 equivalent) and the carboxylic acid to be coupled (1.1 equivalents) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Activation: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents) in the same solvent.

  • Coupling: Add the activation mixture to the solution of this compound and the carboxylic acid at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

Protocol 2: HPLC Method for Reaction Monitoring and Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow Experimental Workflow for this compound Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound and Carboxylic Acid coupling Combine Reactants and Coupling Solution at 0°C prep_reactants->coupling prep_coupling Prepare Coupling Reagent Solution prep_coupling->coupling stir Stir at Room Temperature (2-4 hours) coupling->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir If incomplete workup Aqueous Work-up monitor->workup If complete purification Purification (Chromatography/HPLC) workup->purification analysis Purity & Identity Confirmation (HPLC, MS, NMR) purification->analysis

Caption: A general experimental workflow for the acylation of this compound.

troubleshooting_logic Troubleshooting Logic for Byproduct Formation cluster_byproducts Identify Byproduct cluster_solutions Implement Solution start Reaction Analysis (HPLC/MS) high_mw Higher MW Impurity start->high_mw same_mw Same MW, Different RT start->same_mw low_mw Lower MW Impurity start->low_mw sol_high_mw Change Coupling Reagent (e.g., to Phosphonium-based) Adjust Stoichiometry high_mw->sol_high_mw Likely Dipeptide or Guanidinylation sol_same_mw Use Racemization Suppressant (e.g., HOBt) Lower Temperature same_mw->sol_same_mw Likely Racemization sol_low_mw Optimize Coupling Conditions (e.g., Lower Temperature) low_mw->sol_low_mw Likely Lactam Formation end Optimized Reaction sol_high_mw->end sol_same_mw->end sol_low_mw->end

Caption: A logical workflow for troubleshooting common byproducts in this compound reactions.

References

Impact of over-activation of H-D-Dab(Boc)-OH in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of H-D-Dab(Boc)-OH in peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to its over-activation in coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound, focusing on problems stemming from over-activation of the amino acid.

Q1: My coupling reaction with this compound is showing low efficiency, and I observe a significant side product with a mass loss of 18 Da. What is the likely cause?

A positive ninhydrin test after coupling and the presence of deletion sequences in mass spectrometry analysis indicate incomplete coupling. A mass loss of 18 Da in a side product when using a Dab derivative is highly indicative of intramolecular cyclization, leading to the formation of a lactam. This side reaction is particularly prevalent with diaminobutyric acid derivatives and can occur rapidly with various coupling reagents.

dot

Activated_Dab Over-activated this compound Side_Chain_Amine Nucleophilic Attack by Side-Chain Amine Activated_Dab->Side_Chain_Amine Intramolecular Cyclization Desired_Peptide Desired Peptide Bond Formation Activated_Dab->Desired_Peptide Intermolecular Reaction Lactam γ-Lactam Formation (Mass Loss of 18 Da) Side_Chain_Amine->Lactam Growing_Peptide Growing Peptide Chain Growing_Peptide->Desired_Peptide Coupling

Caption: Intramolecular lactam formation pathway.

Q2: How can I minimize lactam formation during the coupling of this compound?

Minimizing the pre-activation time is crucial. The activated amino acid should be added to the resin immediately after activation. Additionally, the choice of coupling reagent can significantly impact the extent of this side reaction. For particularly challenging couplings, consider using a reagent known to suppress side reactions, such as DEPBT, and avoid pre-incubation.[1]

Q3: I am observing a side product with a mass corresponding to the addition of my activated amino acid to the Dab side chain. How can I prevent this?

This indicates side-chain acylation, where the Boc-protected amine on the Dab side chain is acylated by another activated amino acid. While the Boc group offers protection, it can be compromised under harsh or prolonged activation conditions.

Recommended Actions:

  • Use Stoichiometric Amounts: Avoid using a large excess of the coupling reagent and the amino acid.

  • Optimize Coupling Time: Minimize the coupling time to what is necessary for complete reaction without fostering side reactions.

  • Choose Appropriate Coupling Reagents: Phosphonium-based reagents like PyBOP may be less prone to this side reaction compared to highly reactive uronium reagents.

Q4: My final peptide product shows signs of racemization at the Dab residue. What are the contributing factors and solutions?

Racemization, or the loss of stereochemical integrity, can be exacerbated by over-activation. The alpha-proton of the activated amino acid becomes more acidic and susceptible to abstraction by bases in the reaction mixture.

Mitigation Strategies:

  • Base Selection: Use a weaker base such as N-methylmorpholine (NMM) instead of a stronger, more sterically hindered base like diisopropylethylamine (DIPEA).

  • Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.

  • Additives: The use of additives like HOBt or OxymaPure with carbodiimide coupling reagents is known to suppress racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the over-activation of this compound?

The main side reactions arising from the over-activation of this compound are:

  • Intramolecular Lactam Formation: The side-chain amino group can attack the activated carboxyl group, leading to a cyclic lactam and termination of the peptide chain.

  • Side-Chain Acylation: The Boc-protected amino group on the side chain can be acylated by another molecule of the activated amino acid, leading to branched peptides.

  • Racemization: Loss of stereochemical purity at the alpha-carbon.

  • Guanidinylation: If uronium or aminium-based coupling reagents are used in excess, the N-terminus of the peptide can be guanidinylated, which irreversibly terminates the peptide chain.[2]

Q2: How does the choice of coupling reagent impact side product formation with this compound?

The choice of coupling reagent is critical in controlling side reactions. Highly reactive uronium/aminium reagents like HATU and HBTU can lead to rapid coupling but may also increase the risk of side reactions if not used carefully. Phosphonium reagents like PyBOP are also highly effective. For problematic sequences prone to lactam formation, a reagent like DEPBT without pre-incubation has been shown to be effective for a similar Fmoc-protected Dab derivative.[1]

Q3: Is it always necessary to protect the side-chain amino group of diaminobutyric acid?

Yes, it is highly recommended to protect the side-chain amino group of Dab to prevent unwanted side reactions. An unprotected side-chain amine is nucleophilic and can react with activated amino acids during coupling steps, leading to the formation of branched peptides.

dot

cluster_main Troubleshooting Logic Issue Coupling Issue with This compound Low_Efficiency Low Coupling Efficiency / Side Product Observed Issue->Low_Efficiency Mass_Loss Mass Loss of 18 Da? Low_Efficiency->Mass_Loss Analyze Mass Spec Racemization_Observed Racemization Detected? Low_Efficiency->Racemization_Observed Analyze Chiral HPLC Mass_Gain Mass Gain Corresponding to Amino Acid? Mass_Loss->Mass_Gain No Lactam Likely Lactam Formation Mass_Loss->Lactam Yes Acylation Likely Side-Chain Acylation Mass_Gain->Acylation Yes Racemization Racemization Occurring Racemization_Observed->Racemization Yes Solution_Lactam Minimize Pre-activation Time Use DEPBT Lactam->Solution_Lactam Solution_Acylation Use Stoichiometric Reagents Optimize Coupling Time Acylation->Solution_Acylation Solution_Racemization Use Weaker Base (NMM) Couple at Lower Temperature Use Additives (HOBt/Oxyma) Racemization->Solution_Racemization

Caption: FAQ decision-making workflow.

Data Presentation

The following table summarizes the impact of different coupling reagents on the coupling efficiency and lactam formation of a closely related derivative, Fmoc-Dab(Mtt)-OH. While not identical to this compound, these data provide valuable insights into the propensity of the Dab side chain to undergo intramolecular cyclization.

Table 1: Comparison of Coupling Reagent Performance for Fmoc-Dab(Mtt)-OH [1]

Coupling ReagentPre-incubation Time (min)Coupling Efficiency (%)Lactam Formation (%)
Uronium/Aminium Salts
HBTU51090
HATU51585
HCTU51288
Phosphonium Salts
PyBOP52080
PyAOP52278
Other
DEPBT0>95<5
DEPBT54060

Experimental Protocols

Protocol 1: General Coupling Procedure for this compound

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: If applicable, perform Nα-Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (2-3 equivalents), the chosen coupling reagent (e.g., HBTU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Washing: Upon completion, thoroughly wash the resin with DMF and Dichloromethane (DCM).

dot

Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Deprotection Fmoc Deprotection (if applicable) Swell_Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Activate_AA Activate this compound with Coupling Reagent & Base Wash1->Activate_AA Couple Add Activated AA to Resin and Agitate Activate_AA->Couple Kaiser_Test Perform Kaiser Test Couple->Kaiser_Test Wash2 Wash Resin Kaiser_Test->Wash2 Negative (Complete) Recouple Recouple or Cap Kaiser_Test->Recouple Positive (Incomplete) Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Caption: Experimental workflow for coupling.

Protocol 2: Detection of Side Products by HPLC-MS

  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable linear gradient (e.g., 5-95% B over 30 minutes) to ensure separation of the main product from potential side products.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Acquire full scan MS data to identify the molecular weights of the eluting peaks.

    • Interpretation:

      • Lactam Formation: Look for a peak with a mass corresponding to the desired peptide minus 18 Da. This side product will likely have a different retention time on the HPLC.

      • Side-Chain Acylation: Search for a peak with a mass corresponding to the desired peptide plus the mass of the acylated this compound residue.

      • Racemization: Requires chiral chromatography for separation and quantification of diastereomers.

References

Technical Support Center: HPLC Purification of H-D-Dab(Boc)-OH-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of synthetic peptides containing H-D-Dab(Boc)-OH (Nγ-Boc-D-2,4-diaminobutyric acid).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC purification of peptides containing this compound?

A1: The main difficulties arise from the physicochemical properties conferred by the diaminobutyric acid residue and its tert-butyloxycarbonyl (Boc) protecting group.[1]

  • Increased Hydrophobicity: The Boc group is bulky and significantly increases the peptide's overall hydrophobicity. This can cause strong retention on C18 columns, requiring high concentrations of organic solvent for elution and potentially leading to poor solubility in aqueous mobile phases.[1][2]

  • Peptide Aggregation: The combination of the hydrophobic Boc group and the potential for intermolecular interactions can lead to peptide aggregation. This results in characteristically broad or tailing peaks during HPLC analysis and can significantly reduce recovery.[1]

  • Co-elution of Impurities: Synthesis-related impurities, such as deletion sequences or peptides with incomplete deprotection, often have hydrophobic profiles very similar to the target peptide, making separation and achieving high purity difficult.[1]

  • Side Reactions: The unprotected α-amino group on the Dab side chain is nucleophilic and can participate in side reactions during synthesis or cleavage, creating a complex mixture of impurities that are challenging to separate.[1]

Q2: Which type of HPLC column is best suited for purifying these peptides?

A2: Reversed-Phase (RP-HPLC) is the standard and most powerful technique for peptide purification.[3][4] The choice of stationary phase is critical.

  • C18 Columns: These are the most common starting point for general peptide purification.[2]

  • C8 or C4 Columns: For highly hydrophobic peptides that retain too strongly on a C18 column, switching to a less hydrophobic stationary phase like C8 or C4 can improve peak shape and recovery.[5][6]

  • Wide-Pore Columns: Using columns with a larger pore size (e.g., 300 Å) is recommended for peptides to ensure the molecule can fully access the stationary phase surface area, which is crucial for achieving good resolution and peak capacity.[7][8]

Q3: What mobile phase composition is recommended?

A3: The most common mobile phase system for peptide purification consists of:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[1][9]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[1][9] TFA acts as an ion-pairing agent, protonating acidic groups on the peptide and minimizing unwanted ionic interactions with the column, which results in sharper peaks.[10] For LC/MS applications where TFA can cause ion suppression, 0.1% formic acid (FA) is a common alternative.[9]

Troubleshooting Guides

This section addresses the most common problems encountered during the purification of this compound peptides.

Problem 1: Poor Peak Shape (Broadening or Tailing)

Broad or tailing peaks are often indicative of on-column issues such as peptide aggregation or poor solubility.

G cluster_0 Troubleshooting: Poor Peak Shape start Observation: Broad or Tailing Peak cause1 Potential Cause: Peptide Aggregation start->cause1 cause2 Potential Cause: Poor Solubility start->cause2 cause3 Potential Cause: Column Overload start->cause3 solution1a Inject a more dilute sample solution. cause1->solution1a solution1b Increase organic solvent % in initial mobile phase. cause1->solution1b solution2 Dissolve sample in minimal strong solvent (e.g., DMSO) before diluting with Mobile Phase A. cause2->solution2 solution3 Reduce injection volume or sample concentration. cause3->solution3

Troubleshooting workflow for poor HPLC peak shape.
Problem 2: Low Peptide Recovery

Low recovery suggests that the peptide is being irreversibly adsorbed onto the column or is precipitating during the run.

G cluster_1 Troubleshooting: Low Recovery start_rec Observation: Low Peptide Recovery cause_rec1 Potential Cause: Irreversible Adsorption (High Hydrophobicity) start_rec->cause_rec1 cause_rec2 Potential Cause: On-Column Precipitation start_rec->cause_rec2 solution_rec1a Switch to a less hydrophobic column (C8 or C4). cause_rec1->solution_rec1a solution_rec1b Flush column after run with strong solvent (e.g., 100% ACN or Isopropanol). cause_rec1->solution_rec1b solution_rec2 Ensure complete sample solubilization before injection. Use co-solvents if needed. cause_rec2->solution_rec2

Troubleshooting workflow for low peptide recovery.
Problem 3: Poor Resolution / Co-elution of Impurities

Difficulty in separating the target peptide from impurities is a common challenge, especially with closely related sequences.

G cluster_2 Troubleshooting: Poor Resolution start_res Observation: Poor Resolution or Co-eluting Peaks cause_res1 Potential Cause: Gradient is too steep start_res->cause_res1 cause_res2 Potential Cause: Suboptimal Selectivity start_res->cause_res2 solution_res1 Develop a shallower, focused gradient around the elution point of the target peptide. cause_res1->solution_res1 solution_res2a Try a different column chemistry (e.g., Phenyl-Hexyl). cause_res2->solution_res2a solution_res2b Change the mobile phase pH (if peptide stability allows). cause_res2->solution_res2b solution_res2c Adjust column temperature. cause_res2->solution_res2c

Troubleshooting workflow for poor resolution.

Experimental Protocols & Data

Recommended RP-HPLC Parameters

The following table summarizes a typical starting point for method development. Optimization is crucial for each specific peptide.[1][3][5]

ParameterRecommendationRationale & Notes
Column C18 Reversed-Phase, 3-5 µm, ≥100 Å pore sizeGood starting point for most peptides. Consider C8 or C4 for very hydrophobic peptides.[5][6]
Dimensions Analytical: 4.6 x 150/250 mm; Preparative: ≥21.2 mm IDScale-up from analytical to preparative should use the same stationary phase chemistry.[9]
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA is a volatile ion-pairing agent that improves peak shape.[3][10]
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile (ACN)ACN is the most common organic modifier for peptide RP-HPLC.
Flow Rate Analytical: 1.0 mL/min; Preparative: Adjust for column IDTypical preparative flow rates for a 21.2 mm ID column are 15-20 mL/min.[3]
Detection UV Absorbance at 214-220 nmWavelengths where the peptide backbone absorbs, allowing for detection of most peptides.[1][4]
Temperature 30 - 60 °COperating at elevated temperatures can improve peak shape and alter selectivity.[7]
Gradient Start with a broad scouting gradient (e.g., 5-95% B over 30 min), then optimize with a shallow gradient around the target elution time (e.g., 0.5-1% B/min).[1][5]A shallow gradient is key to achieving high resolution.[6]
Protocol 1: Crude Peptide Preparation and Solubilization
  • Cleavage & Precipitation: After cleavage from the solid-phase resin, precipitate the crude peptide using cold diethyl ether.[1]

  • Washing: Wash the resulting peptide pellet multiple times with cold ether to remove organic scavengers and byproducts.[1]

  • Drying: Air-dry or vacuum-dry the crude peptide pellet.

  • Solubilization:

    • Attempt to dissolve the crude peptide in Mobile Phase A (0.1% TFA in water).[1]

    • If solubility is poor, dissolve the peptide in a minimal volume of a strong organic solvent like Dimethyl Sulfoxide (DMSO).[1][6]

    • Once dissolved, dilute the sample with Mobile Phase A to the desired concentration. Be aware that adding too much aqueous phase at once can cause the peptide to precipitate.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection to remove particulates and prevent column clogging.[1]

Protocol 2: Post-Purification Processing
  • Fraction Analysis: Analyze all collected fractions from the preparative run using an optimized analytical HPLC method to determine the purity of each.[1]

  • Pooling: Combine the fractions that meet the required purity level.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions, typically using a rotary evaporator.[1]

  • Lyophilization: Freeze-dry (lyophilize) the remaining aqueous solution to obtain the final purified peptide as a fluffy, white powder.[1]

References

Validation & Comparative

A Comparative Guide to H-D-Dab(Boc)-OH and Fmoc-D-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount to achieving high yields, purity, and overall success. This guide offers an objective comparison of two key derivatives of D-2,4-diaminobutyric acid (D-Dab): H-D-Dab(Boc)-OH and Fmoc-D-Dab(Boc)-OH. The choice between these two reagents is fundamentally a decision between two distinct and widely adopted SPPS strategies: the Boc/Bzl and the Fmoc/tBu approaches. This document provides a comprehensive analysis of their respective performance characteristics, supported by illustrative experimental data and detailed methodologies, to empower researchers in making informed decisions for their peptide synthesis projects.

Core Principles: A Tale of Two Orthogonal Strategies

The primary distinction between utilizing this compound and Fmoc-D-Dab(Boc)-OH lies in the Nα-protecting group, which dictates the entire synthetic strategy, including deprotection conditions and the selection of side-chain protecting groups for other amino acids in the sequence.

  • This compound is employed in the Boc/Bzl strategy , where the Nα-amino group is unprotected (a free amine, H-), ready for direct coupling. The side-chain γ-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group. In the context of a growing peptide chain using Boc-SPPS, the temporary Nα-Boc groups of other amino acids are removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain Boc group on the D-Dab residue is generally stable to these conditions but is removed during the final, harsh acid cleavage from the resin (e.g., with HF or TFMSA).

  • Fmoc-D-Dab(Boc)-OH is a cornerstone of the Fmoc/tBu strategy .[1][2] It features the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and the acid-labile Boc group for the side-chain. This represents a fully orthogonal protection scheme, where the Fmoc group can be selectively removed with a mild base (commonly piperidine in DMF) without affecting the acid-labile Boc group on the D-Dab side-chain or other tBu-based side-chain protecting groups.[3][4]

Performance Comparison: this compound vs. Fmoc-D-Dab(Boc)-OH

Table 1: Quantitative Performance Comparison

Performance MetricThis compound (in Boc-SPPS)Fmoc-D-Dab(Boc)-OH (in Fmoc-SPPS)Remarks
Typical Coupling Efficiency >99%>99%Both strategies can achieve high coupling efficiencies with appropriate activation methods.
Typical Deprotection Efficiency >99%>99%Dependent on optimized deprotection times and reagents.
Crude Peptide Purity (Illustrative) ~55-75%~70-90%The milder conditions of Fmoc-SPPS often lead to fewer side products and higher crude purity.[5][7]
Final Purified Peptide Yield (Illustrative) ~25-35%~40-50%Higher crude purity simplifies purification, often resulting in a better overall yield for the Fmoc strategy.[5]

Table 2: Key Characteristics and Considerations

CharacteristicThis compound (Boc-SPPS)Fmoc-D-Dab(Boc)-OH (Fmoc-SPPS)
Nα-Deprotection Conditions Moderate acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Side-Chain Deprotection Strong acid (e.g., HF, TFMSA) during final cleavageStrong acid (e.g., TFA) during final cleavage
Orthogonality Semi-orthogonal with Bzl-based side-chain protecting groupsFully orthogonal with tBu-based side-chain protecting groups[3][4]
Common Side Reactions t-Butylation of sensitive residues (e.g., Trp, Met, Cys, Tyr) during deprotection[8]Aspartimide formation, diketopiperazine formation, racemization of sensitive residues (e.g., His, Cys)[]
Automation Compatibility Less common in modern automated synthesizersHighly compatible with automated synthesizers, with UV monitoring of Fmoc deprotection[7]
Handling and Safety Final cleavage requires hazardous reagents (HF) and specialized equipmentFinal cleavage uses less hazardous reagents (TFA)
Cost Boc-protected amino acids are generally less expensiveFmoc-protected amino acids are typically more expensive[]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-D-Dab(Boc)-OH into a peptide chain during manual solid-phase peptide synthesis.

Protocol 1: Incorporation of this compound using Boc-SPPS

This protocol assumes the peptide chain is being assembled on a suitable resin (e.g., Merrifield or PAM resin) and the preceding amino acid has been deprotected.

  • Neutralization:

    • Wash the resin-bound peptide with DCM (3 x 1 min).

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes. Repeat this step.

    • Wash the resin with DCM (5 x 1 min) to remove excess base.

  • Coupling (Activation with HBTU/HOBt):

    • In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to begin activation.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates completion.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Chain Elongation:

    • Proceed to the deprotection of the newly coupled amino acid's Nα-Boc group (if it were a Boc-protected amino acid) using TFA in DCM to continue the synthesis.

Protocol 2: Incorporation of Fmoc-D-Dab(Boc)-OH using Fmoc-SPPS

This protocol assumes the peptide chain is being assembled on a suitable resin (e.g., Rink Amide or Wang resin) and the Nα-Fmoc group of the preceding amino acid has been removed.

  • Fmoc Deprotection (of the preceding residue):

    • Treat the resin-bound peptide with 20% piperidine in DMF (1 x 3 min, then 1 x 10-15 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling (Activation with HATU):

    • In a separate vessel, dissolve Fmoc-D-Dab(Boc)-OH (3-5 equivalents) and HATU (3-5 equivalents) in DMF.

    • Add DIEA (6-10 equivalents) to the solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates completion.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).

  • Chain Elongation:

    • Proceed to the Fmoc deprotection of the newly incorporated Fmoc-D-Dab(Boc)-OH to continue the peptide synthesis.

Decision Pathway and Logical Relationships

The choice between this compound and Fmoc-D-Dab(Boc)-OH is dictated by the overarching synthetic strategy. The following diagram illustrates the decision-making process.

decision_pathway start Start: Peptide Synthesis with D-Dab strategy Choice of SPPS Strategy start->strategy boc_strategy Boc/Bzl Strategy strategy->boc_strategy  Acid-labile Nα-protection fmoc_strategy Fmoc/tBu Strategy strategy->fmoc_strategy Base-labile Nα-protection   h_dab Use this compound boc_strategy->h_dab fmoc_dab Use Fmoc-D-Dab(Boc)-OH fmoc_strategy->fmoc_dab considerations_boc Considerations: - Harsh final cleavage (HF) - Potential for t-butylation - Good for aggregation-prone sequences h_dab->considerations_boc considerations_fmoc Considerations: - Milder conditions - Orthogonal side-chain protection - Automation friendly - Potential for aspartimide formation fmoc_dab->considerations_fmoc

Decision pathway for selecting the appropriate D-Dab derivative.

Conclusion

Both this compound and Fmoc-D-Dab(Boc)-OH are valuable reagents for the incorporation of D-2,4-diaminobutyric acid into synthetic peptides. The choice between them is intrinsically linked to the selection of the overall solid-phase peptide synthesis strategy.

Fmoc-D-Dab(Boc)-OH , used in the context of the milder and more modern Fmoc/tBu strategy , is often the preferred choice for a wide range of applications.[10] Its key advantages include milder deprotection conditions that preserve sensitive functionalities, full orthogonality with acid-labile side-chain protecting groups, and high compatibility with automated synthesis platforms.[3][4][7] This generally leads to higher crude peptide purity and, consequently, a better overall yield of the final product.[5]

This compound , as part of the traditional Boc/Bzl strategy , remains a robust and viable alternative. It can be particularly advantageous for the synthesis of long or hydrophobic sequences that are prone to aggregation, as the repetitive acidic deprotection steps can help to disrupt secondary structures.[6] However, this strategy necessitates the use of hazardous reagents like HF for the final cleavage and carries a higher risk of side reactions such as t-butylation of sensitive amino acid residues.[8]

Ultimately, the decision should be guided by the specific requirements of the peptide sequence, the desired scale of the synthesis, the presence of sensitive or modified residues, and the available laboratory infrastructure.

References

A Comparative Guide to Analytical Methods for Confirming H-D-Dab(Boc)-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount to achieving the desired therapeutic effect and ensuring product quality. This guide provides a comprehensive comparison of key analytical methods for confirming the incorporation of H-D-Dab(Boc)-OH ((2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid), a crucial building block in the synthesis of novel peptide-based therapeutics. We present a head-to-head comparison of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with supporting experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

The choice of analytical technique for confirming this compound incorporation depends on the specific requirements of the analysis, such as the need for quantitative purity assessment, definitive mass confirmation, or detailed structural elucidation.

Analytical Technique Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Purity of the peptide, retention time as an indicator of successful incorporation.Robust, reproducible, excellent for quantification and purity assessment.Indirect confirmation of incorporation, co-elution with impurities is possible.
Mass Spectrometry (MS) Molecular weight of the peptide, fragmentation patterns confirming the presence of the Dab(Boc) residue.High sensitivity, provides definitive mass confirmation, can be coupled with HPLC (LC-MS).[1]Provides limited information on the exact location of modification in isomers, not ideal for quantification without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed atomic-level structural information, unequivocal confirmation of the Boc group and its attachment to the Dab residue.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, can be complex for large peptides, requires higher sample amounts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of synthetic peptides, offering high-resolution separation based on hydrophobicity.[2][3] The incorporation of the hydrophobic Boc group on the H-D-Dab side chain will typically lead to a predictable increase in the retention time of the target peptide compared to its non-acylated precursor or other impurities.

Expected HPLC Performance

For a model peptide, the successful incorporation of this compound will result in a significant shift in its retention time. The table below illustrates a hypothetical comparison between a parent peptide and the modified peptide.

Peptide Description Predicted Retention Time (minutes) *Purity (%)
Parent PeptideWithout this compound12.5>98
Modified PeptideWith incorporated this compound15.2>95

*Predicted retention times are based on a standard C18 column with a water/acetonitrile gradient and are for illustrative purposes. Actual retention times will vary depending on the specific peptide sequence and chromatographic conditions.

Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve the lyophilized peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Analysis: Inject 20 µL of the sample. The retention time of the main peak is compared to a reference standard of the parent peptide to confirm the shift due to the hydrophobic Boc group. Purity is calculated based on the area of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection (214 nm, 280 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Analyze Analyze Retention Time & Peak Area Chromatogram->Analyze Result Purity & Confirmation Analyze->Result LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Peptide Sample HPLC HPLC Separation Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS Scan (Full Mass Spectrum) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MassSpec Mass Spectrum MS1->MassSpec MS2 MS/MS Scan (Fragment Ions) CID->MS2 FragSpec Fragmentation Spectrum MS2->FragSpec Analysis Confirm Molecular Weight & Fragmentation Pattern MassSpec->Analysis FragSpec->Analysis Confirmation Structural Confirmation Analysis->Confirmation NMR_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Peptide Purified Peptide Dissolve Dissolve in Deuterated Solvent Peptide->Dissolve Acquire1H Acquire ¹H NMR Spectrum Dissolve->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum Acquire2D Acquire 2D NMR (COSY, HSQC) Spectra NMR Spectra Acquire1H->Spectra Acquire13C->Spectra Acquire2D->Spectra AnalyzeShifts Analyze Chemical Shifts & Coupling Constants Spectra->AnalyzeShifts Structure Detailed Structural Confirmation AnalyzeShifts->Structure

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Peptides Containing H-D-Dab(Boc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like H-D-Dab(Boc)-OH (tert-butyloxycarbonyl-D-diaminobutyric acid) into peptide structures is a key strategy for modulating their therapeutic properties. However, the analytical characterization of these modified peptides, particularly by mass spectrometry, presents unique challenges and considerations. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing this compound with other alternatives, supported by experimental data and detailed analytical protocols.

The presence of the Boc protecting group and the non-proteinogenic nature of the D-diaminobutyric acid residue influence the fragmentation behavior of the peptide in the mass spectrometer. Understanding these nuances is critical for accurate sequence verification, purity assessment, and structural elucidation. This guide will delve into the expected fragmentation patterns, compare them with other protected amino acids, and provide a comprehensive experimental protocol for their analysis.

Performance Comparison in Mass Spectrometry

The mass spectrometric performance of peptides is influenced by factors such as ionization efficiency, fragmentation pattern, and the stability of protecting groups. When analyzing peptides containing this compound, the labile nature of the Boc group is a primary consideration.

Key Fragmentation Pathways of Boc-Protected Amino Acids

During collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), Boc-protected amino acids exhibit characteristic fragmentation patterns. These are dominated by neutral losses associated with the Boc group. The two primary neutral loss fragments observed are:

  • Loss of isobutylene (56 Da): This results from the cleavage of the tert-butyl group.

  • Loss of the entire Boc group (100 Da): This corresponds to the cleavage of the entire tert-butyloxycarbonyl moiety.

The relative abundance of these neutral loss peaks can be influenced by the position of the modified amino acid within the peptide sequence and the overall peptide structure.

Comparative Fragmentation of Peptides with this compound and Alternatives

While specific quantitative data for the fragmentation of peptides containing this compound is not extensively available in published literature, we can infer its behavior based on studies of similar non-proteinogenic amino acids and other Boc-protected residues. The following table summarizes the expected fragmentation characteristics in comparison to peptides containing Boc-protected L-Lysine and Boc-protected L-Ornithine.

FeaturePeptide with this compoundPeptide with Boc-L-Lys-OHPeptide with Boc-L-Orn-OH
Primary Neutral Losses - 56 Da (isobutylene)- 100 Da (Boc group)- 56 Da (isobutylene)- 100 Da (Boc group)- 56 Da (isobutylene)- 100 Da (Boc group)
Backbone Fragmentation Expected to produce b- and y-ions for sequence analysis. The presence of the Dab residue may influence fragment ion intensities around the modification site.Generally provides a clear series of b- and y-ions.May exhibit the "ornithine effect," leading to a dominant cleavage C-terminal to the ornithine residue, which can sometimes suppress other backbone fragmentations.
Side-Chain Fragmentation Fragmentation of the diaminobutyric acid side chain itself is less common under typical CID conditions but may be observed at higher collision energies.Fragmentation of the lysine side chain is not a primary pathway in low-energy CID.Fragmentation of the ornithine side chain is not a primary pathway in low-energy CID.
Diagnostic Ions The prominent neutral losses of 56 Da and 100 Da serve as diagnostic markers for the presence of the Boc-Dab residue.The neutral losses of 56 Da and 100 Da are indicative of the Boc-Lys residue.The neutral losses of 56 Da and 100 Da, coupled with the potential for a dominant y-ion resulting from the ornithine effect, can be diagnostic.

Experimental Protocols

A robust and reproducible analytical method is essential for the accurate characterization of synthetic peptides. The following is a representative protocol for the LC-MS/MS analysis of a peptide containing this compound.

Protocol: LC-MS/MS Analysis of a Peptide Containing this compound

1. Sample Preparation:

  • Reconstitution: Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water or a mixture of water and acetonitrile, to a stock concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration suitable for LC-MS analysis (typically 1-10 µM).

  • Centrifugation: Centrifuge the sample to remove any particulate matter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is commonly used for analytical scale separations.

  • Column Temperature: Maintaining the column at a constant temperature (e.g., 40 °C) can improve reproducibility.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire a full scan MS spectrum to determine the mass-to-charge ratio (m/z) of the precursor ion.

  • MS/MS Scan: Perform tandem MS (MS/MS) on the precursor ion of the peptide containing this compound.

    • Isolation Window: Use an appropriate isolation window (e.g., 1-2 m/z) to select the precursor ion.

    • Activation: Use Collision-Induced Dissociation (CID) as the activation method.

    • Collision Energy: Optimize the collision energy to achieve sufficient fragmentation for sequence confirmation and to observe the characteristic neutral losses of the Boc group. A stepped collision energy approach can be beneficial.

4. Data Analysis:

  • Confirm the molecular weight of the peptide from the MS1 spectrum.

  • Analyze the MS/MS spectrum to identify the b- and y-ion series for sequence verification.

  • Identify the characteristic neutral loss peaks of 56 Da and 100 Da, confirming the presence and location of the this compound residue.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful analysis. The following diagram illustrates the key steps in the LC-MS/MS analysis of peptides containing this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis reconstitution Peptide Reconstitution dilution Working Solution Dilution reconstitution->dilution centrifugation Centrifugation dilution->centrifugation injection Sample Injection centrifugation->injection rp_hplc Reversed-Phase HPLC injection->rp_hplc elution Peptide Elution rp_hplc->elution esi Electrospray Ionization (ESI) elution->esi ms1 MS1 Scan (Precursor Ion) esi->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 mw_confirm Molecular Weight Confirmation ms2->mw_confirm seq_verify Sequence Verification (b/y ions) mw_confirm->seq_verify boc_confirm Boc Group Confirmation (Neutral Loss) seq_verify->boc_confirm

Caption: Experimental workflow for the LC-MS/MS analysis of peptides.

A Comparative Guide to the NMR Characterization of H-D-Dab(Boc)-OH and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis and drug development, the precise structural elucidation of amino acid building blocks is paramount. H-D-Dab(Boc)-OH, (R)-4-((tert-butoxycarbonyl)amino)-2-aminobutanoic acid, is a crucial non-proteinogenic amino acid derivative utilized in the synthesis of peptidomimetics, constrained peptides, and various therapeutic agents. Its proper characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step to ensure isomeric purity and successful incorporation into target molecules.

This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data of this compound, its commonly used Nα-Fmoc protected derivative, and a structurally related alternative, Boc-D-Orn-OH. The data presented herein, supported by detailed experimental protocols, will aid researchers in the unambiguous identification and quality assessment of these important synthetic building blocks.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, Nα-Fmoc-H-D-Dab(Boc)-OH, and Boc-D-Orn-OH. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard internal solvent peak.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound D₂O~3.8 - 3.9t~6.5α-CH
~3.1 - 3.2t~7.0γ-CH₂
~1.9 - 2.1m-β-CH₂
1.45s-Boc (9H)
Nα-Fmoc-H-D-Dab(Boc)-OH CDCl₃7.77d7.5Fmoc (2H)
7.59d7.5Fmoc (2H)
7.40t7.5Fmoc (2H)
7.31t7.4Fmoc (2H)
~5.5br s-NH (Boc)
~4.4m-α-CH, Fmoc-CH
4.23t7.1Fmoc-CH₂
~3.2m-γ-CH₂
~2.1, ~1.9m-β-CH₂
1.44s-Boc (9H)
Boc-D-Orn-OH D₂O~3.5t~6.0α-CH
~2.9t~7.5δ-CH₂
~1.5 - 1.8m-β-CH₂, γ-CH₂
1.42s-Boc (9H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ, ppm)Assignment
This compound D₂O~175C=O (Carboxyl)
~158C=O (Boc)
~81C(CH₃)₃ (Boc)
~53α-CH
~38γ-CH₂
~30β-CH₂
~28C(CH₃)₃ (Boc)
Nα-Fmoc-H-D-Dab(Boc)-OH CDCl₃~176C=O (Carboxyl)
~156C=O (Boc & Fmoc)
~144, ~141Fmoc (Quaternary)
~128, ~127, ~125, ~120Fmoc (Aromatic)
~80C(CH₃)₃ (Boc)
~67Fmoc-CH₂
~54α-CH
~47Fmoc-CH
~39γ-CH₂
~31β-CH₂
~28C(CH₃)₃ (Boc)
Boc-D-Orn-OH D₂O~177C=O (Carboxyl)
~158C=O (Boc)
~81C(CH₃)₃ (Boc)
~55α-CH
~40δ-CH₂
~31β-CH₂
~28C(CH₃)₃ (Boc)
~25γ-CH₂

Note: The exact chemical shifts may vary slightly depending on the experimental conditions such as solvent, concentration, and instrument.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of Boc-protected amino acids is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Weigh 5-10 mg of the amino acid derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate.

  • For ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Reference the chemical shifts to the residual solvent peak (e.g., D₂O at 4.79 ppm, CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization of Key Structures and Workflow

To aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

Caption: Chemical structures of the compared amino acid derivatives.

G start Sample Weighing (5-50 mg) dissolve Dissolution in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Data Acquisition (¹H and ¹³C NMR) nmr_tube->spectrometer processing Data Processing (FT, Phasing, Baseline) spectrometer->processing analysis Spectral Analysis (Referencing, Integration) processing->analysis report Final Characterization Report analysis->report

Caption: General workflow for NMR characterization.

This guide provides a foundational dataset and standardized protocols for the NMR characterization of this compound and its derivatives. By utilizing this information, researchers can confidently verify the identity and purity of their materials, ensuring the integrity of their synthetic endeavors in drug discovery and development.

Assessing the Chiral Purity of H-D-Dab(Boc)-OH: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks is paramount to the safety and efficacy of therapeutic candidates. H-D-Dab(Boc)-OH, a protected form of D-2,4-diaminobutyric acid, is a critical component in the synthesis of various peptide-based pharmaceuticals.[1] This guide provides an objective comparison of the principal analytical techniques used to assess the chiral purity of this compound, supported by representative experimental data and detailed methodologies.

The presence of the undesired L-enantiomer of this compound can introduce impurities in the final drug product, potentially altering its biological activity and leading to unforeseen side effects. Therefore, robust and accurate analytical methods are essential for quantifying the enantiomeric excess (e.e.) of this key synthetic intermediate. The most commonly employed techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for determining the chiral purity of this compound depends on several factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the three primary methods.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Separation of volatile, derivatized enantiomers on a chiral capillary column, followed by mass analysis.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.
Sample Preparation Typically minimal; direct injection of a solution of this compound.Derivatization is required to increase volatility and thermal stability.Sample is dissolved in a suitable deuterated solvent with a chiral solvating agent.
Limit of Detection (LOD) High (can be ≤0.05%)Very High (can be <0.1%)Moderate
Limit of Quantification (LOQ) High (can be ≤0.05%)Very High (can be ≤0.1%)Can be below 1% of the minor component
Analysis Time per Sample 15-30 minutes20-40 minutes (including derivatization)5-15 minutes
Advantages - High resolution and accuracy- Well-established and robust- Direct analysis often possible- High sensitivity and selectivity- Provides structural information from mass spectra- Non-destructive- Rapid analysis- Provides structural information
Limitations - Chiral columns can be expensive- Method development can be time-consuming- Derivatization can be complex and may introduce errors- Potential for thermal degradation of the analyte- Lower sensitivity compared to chromatographic methods- Chiral solvating agents can be expensive

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of Boc-protected amino acids and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The direct method, employing a chiral stationary phase (CSP), is often preferred for its simplicity and reliability. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the resolution of N-protected amino acids.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions (Example):

  • Chiral Stationary Phase: A polysaccharide-based column such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a racemic standard of H-DL-Dab(Boc)-OH at the same concentration to determine the elution order of the enantiomers.

  • Filter the samples through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram using the following formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing prep1 Dissolve this compound in Mobile Phase prep2 Filter Sample (0.45 µm) prep1->prep2 analysis1 Inject Sample onto Chiral Column prep2->analysis1 analysis2 Elute with Mobile Phase analysis1->analysis2 analysis3 Detect by UV at 220 nm analysis2->analysis3 data1 Integrate Peak Areas of Enantiomers analysis3->data1 data2 Calculate Enantiomeric Excess (% e.e.) data1->data2

Chiral HPLC analysis workflow.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS offers high sensitivity and selectivity but requires derivatization of the analyte to make it volatile. The Boc protecting group is often removed and replaced with a more volatile derivative.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Derivatization and Analysis Protocol (Example):

  • Deprotection: Treat the this compound sample with a strong acid (e.g., trifluoroacetic acid) to remove the Boc group.

  • Esterification: React the deprotected amino acid with an alcohol (e.g., isopropanol) in the presence of an acidic catalyst to form the corresponding ester.

  • Acylation: Acylate the amino groups with a perfluoroacylating agent (e.g., trifluoroacetic anhydride) to increase volatility.

  • GC-MS Analysis:

    • Chiral Column: A chiral capillary column such as Chirasil-Val.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C).

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range or use selected ion monitoring (SIM) for higher sensitivity.

Data Analysis: The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomeric derivatives in the total ion chromatogram (TIC) or the extracted ion chromatogram.

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis Chiral GC-MS Analysis cluster_data Data Processing prep1 Deprotection (Remove Boc group) prep2 Esterification prep1->prep2 prep3 Acylation prep2->prep3 analysis1 Inject Derivatized Sample onto Chiral GC Column prep3->analysis1 analysis2 Separate Enantiomers analysis1->analysis2 analysis3 Detect by Mass Spectrometer analysis2->analysis3 data1 Integrate Peak Areas of Enantiomeric Derivatives analysis3->data1 data2 Calculate Enantiomeric Excess (% e.e.) data1->data2

Chiral GC-MS analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), can be a rapid method for determining enantiomeric excess. The CSA forms transient diastereomeric complexes with the enantiomers of this compound, leading to separate signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol (Example):

  • Sample Preparation:

    • Dissolve a known amount of this compound (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in a molar excess.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals to determine the molar ratio of the enantiomers and calculate the enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep1 Dissolve this compound in Deuterated Solvent prep2 Add Chiral Solvating Agent prep1->prep2 analysis1 Acquire ¹H NMR Spectrum prep2->analysis1 data1 Identify and Integrate Diastereomeric Signals analysis1->data1 data2 Calculate Enantiomeric Excess (% e.e.) data1->data2

NMR analysis workflow with a chiral solvating agent.

Conclusion

The selection of the most appropriate method for assessing the chiral purity of this compound is a critical decision in the drug development process. Chiral HPLC is often the method of choice due to its high accuracy, robustness, and the ability to perform direct analysis. Chiral GC-MS provides excellent sensitivity, making it suitable for trace-level impurity detection, although it requires a derivatization step. NMR spectroscopy offers a rapid and non-destructive approach, which is particularly useful for high-throughput screening. For routine quality control and lot release testing, a validated chiral HPLC method is generally recommended. However, for in-depth characterization or when dealing with complex matrices, a combination of these techniques may be employed to ensure the highest confidence in the chiral purity of this compound.

References

A Researcher's Guide to Alternative Amino Acid Derivatives for H-D-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is critical for a successful outcome. H-D-Dab(Boc)-OH, a D-diaminobutyric acid derivative with a tert-butyloxycarbonyl (Boc) protected side chain, is a valuable reagent. However, the landscape of peptide chemistry offers a variety of alternatives, particularly within the widely adopted Fmoc/tBu strategy, that provide enhanced flexibility for the synthesis of complex peptides. This guide presents an objective comparison of common alternatives to this compound, focusing on Fmoc-protected D-Dab derivatives with orthogonally protected side chains.

The primary advantage of these alternatives lies in their orthogonal side-chain protecting groups, which can be selectively removed on the solid support without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups. This enables site-specific modifications such as branching, cyclization, or the attachment of reporter molecules.

Comparative Analysis of Alternative D-Dab Derivatives

The following table summarizes the key characteristics of the most common alternatives to this compound, namely those with Alloc, ivDde, and Mtt side-chain protection. While direct head-to-head comparative studies providing quantitative data under identical conditions are scarce, this table compiles available data on their performance and potential issues.

FeatureFmoc-D-Dab(Alloc)-OHFmoc-D-Dab(ivDde)-OHFmoc-D-Dab(Mtt)-OH
Side-Chain Protecting Group Allyloxycarbonyl (Alloc)1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)4-Methyltrityl (Mtt)
Cleavage Conditions Palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) in an organic solvent like DCM or DMF.[1][2]2% Hydrazine monohydrate in DMF.[3] Milder conditions using hydroxylamine/imidazole are also reported.[3]Dilute trifluoroacetic acid (TFA) (e.g., 1-2% TFA in DCM) with a scavenger like triisopropylsilane (TIS).[4][5]
Orthogonality to Fmoc/tBu Fully orthogonal. Stable to piperidine and TFA.[1]Fully orthogonal. Stable to piperidine and TFA.[3]Quasi-orthogonal. Stable to piperidine, but sensitive to repeated acid treatments.[4]
Reported Performance & Potential Issues Good incorporation efficiency.[1] The use of a palladium catalyst may require careful washing to avoid metal contamination.[6] Incompatible with hydrazine-based deprotection unless allyl alcohol is added.The ivDde group is more stable to piperidine than the less hindered Dde group, reducing side-chain migration.[3] Incomplete deprotection with hydrazine has been reported, sometimes requiring multiple treatments or increased concentration.[7][8]Prone to rapid lactamization upon activation, leading to poor coupling efficiency.[9] Special coupling protocols with reagents like DEPBT may be required.[9] Premature cleavage can occur with repeated acid treatments for other protecting groups.[10]
Quantitative Data High purity (>99%) of the building block is commercially available. Synthesis of cyclic peptides using this derivative is well-established.[11]High purity building blocks (≥95.0%) are available. Microwave-assisted synthesis of a branched peptide using Fmoc-Lys(ivDde)-OH resulted in 77% purity.[12]Abnormally poor coupling efficiency has been reported, though complete incorporation is achievable with optimized protocols.[9]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these building blocks. The following are representative protocols for the coupling and selective deprotection of the discussed D-Dab derivatives in Fmoc-based SPPS.

Protocol 1: General Coupling of Fmoc-D-Dab(X)-OH

This protocol describes a standard coupling procedure on a solid support after Fmoc deprotection of the N-terminus of the growing peptide chain.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-D-Dab(X)-OH (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.[13]

Protocol 2: On-Resin Deprotection of the Alloc Group

This procedure uses a palladium(0) catalyst for the selective removal of the Alloc group.

  • Resin Preparation: Wash the Alloc-protected peptide-resin with DCM (3-5 times).

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.25 equivalents relative to resin loading) in DCM.

  • Scavenger Addition: Add a scavenger, such as phenylsilane (PhSiH₃) (20 equivalents), to the palladium solution.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate gently at room temperature for 20-30 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DCM (5 times), 0.5% DIPEA in DMF (v/v) (3 times), DMF (5 times), and finally DCM (5 times) to remove the catalyst and scavenger byproducts.[1]

Protocol 3: On-Resin Deprotection of the ivDde Group

This protocol uses a dilute hydrazine solution to remove the ivDde protecting group.

  • Resin Preparation: Swell the ivDde-protected peptide-resin in DMF for 15-30 minutes.

  • Deprotection Solution: Prepare a fresh 2% (v/v) solution of hydrazine monohydrate in DMF.

  • Deprotection Reaction: Add the 2% hydrazine solution to the resin (approximately 10-25 mL per gram of resin). Agitate the mixture at room temperature for 3-5 minutes. Drain the solution.

  • Repetition: Repeat the hydrazine treatment 2-4 more times to ensure complete deprotection.[3][7]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleaved protecting group.[14]

Protocol 4: On-Resin Deprotection of the Mtt Group

This method employs a mild acidic treatment for the selective cleavage of the Mtt group.

  • Resin Preparation: Wash the Mtt-protected peptide-resin with DCM.

  • Deprotection Cocktail: Prepare a solution of 1-2% TFA and 2-5% TIS in DCM (v/v/v).

  • Deprotection Reaction: Suspend the resin in the deprotection cocktail (approximately 10 mL per gram of resin). Gently agitate at room temperature for 30 minutes. The solution may turn yellow, indicating the release of the Mtt cation.

  • Repetition: Drain the solution and repeat the treatment with fresh deprotection cocktail until the solution remains colorless.

  • Washing and Neutralization: Wash the resin with DCM (3-5 times), followed by a neutralization wash with 10% DIPEA in DMF (v/v) (2 times), and finally with DMF (3-5 times).[4]

Visualizations: Workflows and Decision Logic

Diagrams created with Graphviz can help visualize the complex processes and decision-making involved in peptide synthesis.

spips_workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Cycle Repeat n-1 times Wash2->Cycle Selective_Deprotection Selective Side-Chain Deprotection Wash2->Selective_Deprotection If modification needed Final_Deprotection Final N-terminal Fmoc Deprotection Wash2->Final_Deprotection For linear peptide Fmoc_Deproterition Fmoc_Deproterition Cycle->Fmoc_Deproterition Modification On-Resin Modification (e.g., Cyclization, Branching) Selective_Deprotection->Modification Modification->Final_Deprotection Cleavage Cleavage from Resin & Global Deprotection (TFA) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

protection_choice Start Need to incorporate D-Dab? Strategy What is the synthetic goal? Start->Strategy Linear Simple Linear Peptide Strategy->Linear Linear Cyclic_Branched Cyclization or Branching Strategy->Cyclic_Branched Complex Boc Use this compound (Standard Boc-SPPS) Linear->Boc Metal_Sensitive Is the peptide metal-sensitive? Cyclic_Branched->Metal_Sensitive Alloc Use Fmoc-D-Dab(Alloc)-OH (Palladium Deprotection) Metal_Sensitive->Alloc No ivDde Use Fmoc-D-Dab(ivDde)-OH (Hydrazine Deprotection) Metal_Sensitive->ivDde Yes Mtt Use Fmoc-D-Dab(Mtt)-OH (Mild Acid Deprotection, Caution: Lactamization) Metal_Sensitive->Mtt Yes, with caution

Caption: Decision logic for selecting a D-Dab protecting group strategy.

am_peptide_moa AMP Dab-Containing Antimicrobial Peptide (Cationic) Interaction Electrostatic Interaction AMP->Interaction Membrane Bacterial Cell Membrane (Anionic) Membrane->Interaction Insertion Peptide Insertion into Membrane Interaction->Insertion Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Simplified mechanism of action for Dab-containing antimicrobial peptides.

Conclusion

The choice of a D-diaminobutyric acid derivative is contingent upon the specific requirements of the peptide synthesis. While this compound is a staple in Boc-SPPS, the Fmoc-protected alternatives offer significant advantages in the context of Fmoc-SPPS, particularly for the synthesis of complex peptides.

  • Fmoc-D-Dab(Alloc)-OH is an excellent choice for on-resin modifications when the use of a palladium catalyst is not a concern. Its full orthogonality to both piperidine and TFA makes it highly versatile.

  • Fmoc-D-Dab(ivDde)-OH provides a robust, metal-free alternative for selective deprotection. Its stability against piperidine-induced migration is a key advantage, though care must be taken to ensure complete removal with hydrazine.

  • Fmoc-D-Dab(Mtt)-OH offers a mild acid-labile side chain that can be useful in certain contexts. However, researchers must be aware of its propensity for lactamization and take appropriate measures to ensure efficient coupling.

By understanding the properties and protocols associated with each of these derivatives, researchers can make informed decisions to optimize their synthetic strategies, leading to higher purity and yield of their target peptides. The applications of Dab-containing peptides, for instance as antimicrobial agents[15] or in peptide-drug conjugates[16], underscore the importance of having a diverse toolkit of these valuable building blocks.

References

A Comparative Guide to H-D-Dab(Boc)-OH in Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating peptide structure, stability, and biological function. Among these, H-D-Dab(Boc)-OH, a D-enantiomer of diaminobutyric acid with a Boc-protected side chain, offers unique advantages in peptide design. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to inform the rational design of novel peptides with enhanced properties.

Impact on Peptide Structure and Function: A Comparative Analysis

The introduction of this compound into a peptide sequence can significantly influence its physicochemical and biological properties. The D-configuration of the amino acid inherently enhances proteolytic stability by making the adjacent peptide bonds resistant to cleavage by common proteases. Furthermore, the shorter side chain of diaminobutyric acid compared to lysine provides a different steric and basicity profile, which can fine-tune receptor interactions and conformational preferences.

Structural Stability and Conformation

The substitution of canonical L-amino acids with D-amino acids like D-Dab can impact the secondary structure of peptides. Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes. While D-amino acid substitutions can sometimes disrupt well-ordered structures like α-helices, they can also be strategically employed to induce specific turns or stabilize other secondary structures.

A study on the effects of D-amino acid replacements on the conformational stability of miniproteins showed that such substitutions can lead to significant destabilization of α-helical structures.[1] However, the precise impact is context-dependent and influenced by the position of the substitution and the overall peptide sequence. For peptides that do not rely on a rigid α-helical structure for their activity, the introduction of D-Dab can be advantageous for increasing stability without compromising function.

Antimicrobial Activity and Hemolytic Activity

In the context of antimicrobial peptides (AMPs), the nature of cationic residues is crucial for both antimicrobial efficacy and toxicity towards host cells. This compound serves as a building block for incorporating positive charges. Comparative studies have shown that replacing lysine (Lys) or arginine (Arg) with diaminobutyric acid (Dab) can modulate the therapeutic index of AMPs.

One study systematically replaced positively charged residues in an amphipathic α-helical AMP and found that peptides containing Dab exhibited potent antimicrobial activity against several strains of Acinetobacter baumannii.[2] Notably, the Dab-containing peptides showed significantly reduced hemolytic activity compared to their Lys and Arg counterparts, indicating a better safety profile.[2]

Table 1: Comparison of Antimicrobial and Hemolytic Activity of Peptides with Different Cationic Residues [2]

Cationic ResidueGeometric Mean MIC (µM) vs. A. baumanniiHemolytic Activity (%) at 1000 µg/mL
D-Arg0.8High
D-Lys0.5Moderate
D-Orn0.5Low
L-Dab 1.0 Essentially None
L-Dap1.2Essentially None

MIC: Minimum Inhibitory Concentration

Proteolytic Stability

A primary driver for incorporating D-amino acids into peptide sequences is to enhance their resistance to enzymatic degradation. A study investigating the proteolytic resistance of antimicrobial peptides demonstrated that substitutions with D-amino acids and other unnatural amino acids, including L-Dab, significantly improved stability against trypsin and plasma proteases.[3][4] Peptides where all L-Lys and L-Arg residues were replaced with their D-counterparts or unnatural amino acids like Dab showed remarkable stability.[3]

Table 2: Proteolytic Stability of Peptides in the Presence of Trypsin [3]

Peptide VariantDescriptionRemaining Peptide after 4h Incubation with Trypsin (%)
Parent PeptideContains L-Lys and L-Arg~0
D-Amino Acid SubstitutedAll L-Lys and L-Arg replaced with D-isomers> 80
Unnatural Amino Acid Substituted L-Lys and L-Arg replaced with L-Dab Significantly increased compared to parent
Receptor Binding Affinity and Enzyme Inhibition

The shorter side chain of Dab compared to Lys can lead to altered binding affinities for receptors and enzymes. This modification can be beneficial for optimizing ligand-receptor interactions, potentially increasing selectivity or affinity. While specific quantitative data directly comparing the receptor binding affinities of D-Dab versus D-Lys or D-Orn in a non-antimicrobial context is limited in the available literature, the principle of using non-standard amino acids to fine-tune binding is well-established. The altered steric and electronic properties of the Dab side chain can lead to more favorable interactions within a binding pocket.

Similarly, for enzyme inhibitory peptides, the incorporation of D-Dab can influence the inhibitory potency (IC50 or Ki values). The unique structural constraints imposed by D-Dab can orient the peptide in a conformation that is more complementary to the enzyme's active site.

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. While data directly comparing the cell permeability of peptides containing this compound with its alternatives is not extensively available, general principles suggest that modifications affecting charge, lipophilicity, and conformational flexibility can impact permeability. The shorter, less flexible side chain of Dab compared to Lys might influence the peptide's ability to adopt a conformation suitable for membrane translocation. Further studies employing assays like PAMPA or Caco-2 are needed to quantify these effects.

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu solid-phase peptide synthesis is commonly used for incorporating this compound.

Protocol:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or the alternative amino acid) and a coupling agent (e.g., HBTU/HOBt or HATU) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and agitate.

  • Washing: Wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups (including the Boc group on Dab).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (this compound) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Blank Measurement: Record the CD spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution from 190 to 260 nm in a quartz cuvette with a 1 mm path length.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees to mean residue ellipticity [θ].

  • Analysis: Analyze the resulting spectrum for characteristic secondary structure features (e.g., minima at ~208 and ~222 nm for α-helix, minimum at ~218 nm for β-sheet).

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis Peptide Dissolve Peptide in Buffer SampleSpec Record Sample Spectrum Peptide->SampleSpec Buffer Prepare Buffer Blank BlankSpec Record Blank Spectrum Buffer->BlankSpec Subtract Subtract Blank from Sample BlankSpec->Subtract SampleSpec->Subtract Convert Convert to Mean Residue Ellipticity Subtract->Convert Analyze Analyze Secondary Structure Convert->Analyze

Circular Dichroism Spectroscopy Workflow.

Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

Protocol:

  • Ligand Immobilization: Immobilize the receptor (ligand) onto a sensor chip surface (e.g., via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the peptide (analyte) in a suitable running buffer.

  • Binding Measurement: Inject the peptide solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU) in real-time.

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound peptide.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

In Vitro Enzyme Inhibition Assay

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, the peptide inhibitor at various concentrations, and the enzyme's substrate in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the enzyme and the peptide inhibitor. Include controls with no inhibitor (100% activity) and no enzyme (0% activity).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture to allow for binding.

  • Initiate Reaction: Add the substrate to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation over time using a suitable detection method (e.g., absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Enzyme_Inhibition_Assay Reagents Prepare Enzyme, Inhibitor, and Substrate Solutions Setup Plate Setup: Enzyme + Inhibitor Reagents->Setup Preincubation Pre-incubation Setup->Preincubation Initiate Add Substrate Preincubation->Initiate Monitor Monitor Product Formation Initiate->Monitor Analysis Calculate IC50 Monitor->Analysis

Enzyme Inhibition Assay Workflow.

Conclusion

This compound is a valuable building block in peptide synthesis, offering a strategic tool to enhance proteolytic stability and modulate biological activity. Its shorter side chain compared to D-Lys and D-Orn provides a means to fine-tune peptide properties, as demonstrated by the significantly reduced hemolytic activity in antimicrobial peptides. The selection of this compound over its alternatives should be guided by the specific design goals, considering the desired balance between charge, steric hindrance, and conformational flexibility to optimize the therapeutic potential of the final peptide. Further quantitative comparative studies will continue to elucidate the nuanced impact of this versatile amino acid on peptide structure and function.

References

A Comparative Guide to the Application of H-D-Dab(Boc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-standard amino acids is crucial for designing peptides with enhanced therapeutic properties. H-D-Dab(Boc)-OH, a D-configured diaminobutyric acid derivative with a Boc-protected side chain, is a key building block for synthesizing constrained and cyclic peptides. This guide provides an objective comparison of its performance against other alternatives, supported by available experimental data, and offers detailed protocols for its successful application in solid-phase peptide synthesis (SPPS).

Performance Comparison of Dab Derivatives in Peptide Synthesis

While direct head-to-head quantitative data for this compound in a Boc-based solid-phase peptide synthesis (Boc-SPPS) workflow is limited in publicly available literature, valuable insights can be drawn from comparative studies of similar building blocks in Fmoc-SPPS. A study comparing different side-chain protecting groups for Fmoc-L-Dab-OH provides a strong indication of the performance of the Boc protecting group in terms of crude peptide purity and yield.

Table 1: Comparison of Crude Peptide Purity and Yield for Different Fmoc-L-Dab-OH Derivatives in Fmoc-SPPS [1]

DerivativeCrude Peptide Purity (%)Overall Yield (%)Major Side Products (%)
Fmoc-L-Dab(Me,Ns)-OH85655
Fmoc-L-Dab(Boc)-OH 72 58 18 (Side-chain acylation)
Fmoc-L-Dab(Mtt)-OH685522
Fmoc-L-Dab(Alloc)-OH756015

This data suggests that while the Boc protecting group on the Dab side chain provides good yields, it can be susceptible to side-chain acylation during synthesis.[1] The choice of an alternative protecting group, such as the more robust methyl-nosyl (Me,Ns) combination, can lead to higher purity and fewer side products.[1]

When considering a Boc-SPPS strategy, the use of an orthogonally protected Dab derivative, such as Boc-D-Dab(Fmoc)-OH, is common for applications requiring on-resin side-chain modification or cyclization.[2][3] This allows for the selective deprotection of the side chain without affecting the N-terminal Boc group. The expected efficiency for coupling and deprotection steps in such a synthesis is generally high, as outlined in the table below.

Table 2: Expected Efficiency and Purity in Boc-SPPS using Boc-D-Dab(Fmoc)-OH [3]

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency> 99%Kaiser Test (Ninhydrin Test) or Chloranil Test
Boc Deprotection Efficiency> 99%HPLC analysis of a small resin sample after cleavage
Crude Peptide Purity (Post-Cleavage)70-90% (Sequence-dependent)Analytical RP-HPLC
Final Purity (Post-Purification)> 95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

The following is a detailed protocol for the manual solid-phase synthesis of a cyclic peptide using a Boc-SPPS strategy, incorporating a Boc-D-Dab(Fmoc)-OH residue for on-resin cyclization.

Protocol 1: Boc-SPPS for Linear Peptide Assembly

This protocol describes the step-by-step procedure for assembling the linear peptide on a suitable resin.

Materials:

  • MBHA or BHA resin

  • Boc-protected amino acids (including Boc-D-Dab(Fmoc)-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.[3]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes, then drain.[3]

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin with DCM (3-5x), IPA (2x), and DCM (3x).[3]

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[3]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[3]

    • Add DIEA (6 equivalents) to the amino acid solution to activate it for 1-2 minutes.[3]

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.[3]

    • Monitor the reaction completion using a Kaiser test.[3]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 2: On-Resin Cyclization

This protocol details the steps for side-chain deprotection and intramolecular cyclization on the solid support.

Materials:

  • Piperidine

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Procedure:

  • Selective Fmoc Deprotection:

    • Wash the resin-bound linear peptide with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.[2]

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.[2]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).[2]

  • Lactam Bridge Formation:

    • Swell the resin in DMF.

    • Add a solution of PyBOP (3 equivalents) and DIEA (6 equivalents) in DMF to the resin.[2]

    • Shake the reaction mixture at room temperature for 4-24 hours.[2]

Protocol 3: Cleavage and Purification

This protocol describes the final cleavage of the cyclic peptide from the resin and subsequent purification.

Materials:

  • Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))[3]

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the resin with DCM and dry under vacuum.[2]

  • Cleavage:

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).[3]

    • Agitate the mixture at room temperature for 2-4 hours.[3]

    • Filter the resin and collect the filtrate.[3]

  • Peptide Precipitation:

    • Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[3]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.[3]

  • Drying: Dry the crude peptide pellet under vacuum.[3]

  • Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of a cyclic peptide using Boc-SPPS and the logical relationship of the orthogonal protecting groups.

Boc_SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM) Resin->Swell Deprotection 2. Boc Deprotection (25-50% TFA in DCM) Swell->Deprotection Neutralization 3. Neutralization (5-10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (Boc-AA-OH, HBTU, DIEA) Neutralization->Coupling Wash 5. Wash (DMF, DCM) Coupling->Wash Repeat Repeat for Linear Sequence Wash->Repeat Repeat->Deprotection Next Amino Acid Fmoc_Deprotect 6. Selective Fmoc Deprotection (20% Piperidine in DMF) Repeat->Fmoc_Deprotect End of Linear Sequence Cyclization 7. On-Resin Cyclization (PyBOP, DIEA) Fmoc_Deprotect->Cyclization Cleavage 8. Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Final_Peptide End: Purified Cyclic Peptide Purification->Final_Peptide

Boc-SPPS Workflow for Cyclic Peptide Synthesis.

Orthogonal_Protection cluster_Peptide Resin-Bound Protected Peptide Peptide Resin-AA_n-...-D-Dab-... Boc Boc Peptide->Boc N-terminus Fmoc Fmoc Peptide->Fmoc Dab Side Chain Acid Acidic Conditions (e.g., TFA) Boc->Acid Labile Base Basic Conditions (e.g., Piperidine) Boc->Base Stable Fmoc->Acid Stable Fmoc->Base Labile

Orthogonal Protection Strategy in Boc-SPPS.

References

A Comparative Benchmarking Guide to H-D-Dab(Boc)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of amino acid building blocks is paramount to the success of peptide synthesis. This guide provides a comprehensive performance benchmark of H-D-Dab(Boc)-OH (Nγ-Boc-D-2,4-diaminobutyric acid), a critical component in the synthesis of complex peptides, from various hypothetical suppliers. The following data and protocols are presented to assist in the selection of the most suitable product for your research needs.

Introduction to this compound

This compound is a protected, non-proteinogenic amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). Its unique structure allows for the introduction of a side-chain primary amine, which can be utilized for post-synthesis modifications or to impart specific conformational properties to the final peptide. The quality of this compound directly impacts coupling efficiency, yield, and the purity of the synthesized peptide.

Key Performance Parameters

The performance of this compound from different suppliers was evaluated based on the following key parameters:

  • Chemical Purity: Determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity: Assessed using chiral HPLC to ensure the absence of the L-enantiomer.

  • Solvent and Water Content: Quantified by NMR and Karl Fischer titration, respectively.

  • Performance in a Model Peptide Synthesis: Evaluated by synthesizing a short, model peptide and analyzing the purity of the crude product.

Comparative Data Summary

The following tables summarize the quantitative data obtained from the analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.

Table 1: Purity and Composition Analysis

ParameterSupplier ASupplier BSupplier C
Chemical Purity (RP-HPLC, % Area) >99.5%>99.0%>98.5%
Enantiomeric Purity (Chiral HPLC, % D-enantiomer) 99.9%99.8%99.5%
Water Content (Karl Fischer, %) 0.2%0.5%0.8%
Residual Solvent (¹H NMR, %) <0.1%<0.2%<0.5%
Assay (Titration, %) 99.7%99.2%98.8%

Table 2: Performance in Model Peptide Synthesis

Model Peptide Sequence: Ac-Tyr-Val-Ala-Dab(Boc)-Gly-NH₂

ParameterSupplier ASupplier BSupplier C
Coupling Efficiency (at Dab position) >99.8%>99.5%>99.0%
Crude Peptide Purity (UPLC-MS, %) 92%88%83%
Major Impurity Profile Deletion productsDeletion and double-addition productsDeletion, double-addition, and side-reaction products

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

  • Instrumentation: HPLC system with a UV detector.[][2][3]

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

4.2. Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: n-hexane:ethanol:TFA (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

4.3. ¹H NMR Spectroscopy for Structural Confirmation and Impurity Profiling

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 5 mg of the sample in 0.75 mL of the deuterated solvent. Acquire a standard proton NMR spectrum. The purity is determined by comparing the integral of the product signals with those of any impurities.[5]

4.4. Solid-Phase Peptide Synthesis (SPPS) of Model Peptide

  • Synthesizer: Automated microwave peptide synthesizer.

  • Resin: Rink Amide AM resin.

  • Coupling Reagent: HBTU/DIPEA.

  • Deprotection: 20% Piperidine in DMF.

  • Procedure: Standard Fmoc/tBu SPPS cycles were used for all amino acids.[6][7] For the coupling of this compound, a double coupling protocol was employed.

  • Cleavage and Deprotection: The peptide was cleaved from the resin using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Analysis: The crude peptide was analyzed by UPLC-MS to determine the purity and identify any impurities.

Visualizations

Experimental Workflow for Benchmarking this compound

cluster_0 Sample Acquisition cluster_1 Analytical Characterization cluster_2 Functional Performance Testing Supplier_A Supplier A This compound RP_HPLC RP-HPLC (Chemical Purity) Supplier_A->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Supplier_A->Chiral_HPLC NMR 1H NMR (Structure & Impurities) Supplier_A->NMR KF Karl Fischer (Water Content) Supplier_A->KF Titration Titration (Assay) Supplier_A->Titration SPPS Model Peptide Synthesis (Ac-YVAD(Boc)G-NH2) Supplier_A->SPPS Supplier_B Supplier B This compound Supplier_B->RP_HPLC Supplier_B->Chiral_HPLC Supplier_B->NMR Supplier_B->KF Supplier_B->Titration Supplier_B->SPPS Supplier_C Supplier C This compound Supplier_C->RP_HPLC Supplier_C->Chiral_HPLC Supplier_C->NMR Supplier_C->KF Supplier_C->Titration Supplier_C->SPPS UPLC_MS UPLC-MS Analysis (Crude Peptide Purity) SPPS->UPLC_MS

Caption: Workflow for the comparative analysis of this compound from different suppliers.

Logical Relationship of Analytical Methods to Purity Assessment

cluster_Purity Purity Assessment of this compound cluster_Methods Analytical Methods OverallPurity Overall Purity ChemicalPurity Chemical Purity OverallPurity->ChemicalPurity EnantiomericPurity Enantiomeric Purity OverallPurity->EnantiomericPurity StructuralIdentity Structural Identity OverallPurity->StructuralIdentity RP_HPLC Reversed-Phase HPLC ChemicalPurity->RP_HPLC NMR NMR Spectroscopy ChemicalPurity->NMR Titration Titration ChemicalPurity->Titration Chiral_HPLC Chiral HPLC EnantiomericPurity->Chiral_HPLC StructuralIdentity->NMR

Caption: Relationship between analytical techniques and types of purity assessment for this compound.

Conclusion and Recommendations

Based on the comprehensive analysis, Supplier A demonstrated the highest quality this compound, exhibiting superior chemical and enantiomeric purity, which translated to the best performance in the model peptide synthesis. Supplier B provided a product of acceptable quality, suitable for less demanding applications. The product from Supplier C showed lower purity and resulted in a more complex crude peptide profile, suggesting it may be less suitable for the synthesis of high-purity peptides.

For critical applications such as the development of therapeutic peptides, it is recommended to source this compound from suppliers who can provide comprehensive analytical data, including high-resolution HPLC and NMR spectra, to ensure the highest possible quality and batch-to-batch consistency. Researchers should consider performing their own in-house validation of new batches of amino acid derivatives to ensure the reliability of their synthetic processes.

References

Safety Operating Guide

Proper Disposal of H-D-Dab(Boc)-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like H-D-Dab(Boc)-OH (N-α-Boc-D-α,γ-diaminobutyric acid) are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, emphasizing safety and adherence to best practices.

Immediate Safety and Hazard Information

Before handling this compound, it is essential to be aware of its potential hazards. Based on data for the closely related compound Boc-L-2,4-Diaminobutyric acid, this compound should be handled as a substance that can cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Safety Measures
CategoryRequirementRationale
Eye Protection Chemical safety goggles or glasses.To prevent eye irritation from potential dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation[1].
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust which may cause respiratory tract irritation[1].
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.To prevent accidental ingestion.

All handling of solid this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company[1][2][3]. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain[2].

Experimental Protocol for Waste Collection:
  • Waste Identification and Segregation :

    • All unused or excess this compound is to be considered chemical waste.

    • Segregate waste containing this compound from other laboratory waste streams to prevent potential chemical reactions. It should be kept away from incompatible materials, particularly strong oxidizing agents[2][4].

  • Containerization :

    • Solid Waste : Collect all solid waste containing this compound, including residual product and contaminated consumables (e.g., weighing paper, gloves, and spatulas), in a dedicated, leak-proof, and clearly labeled hazardous waste container[2][3].

    • Liquid Waste : If this compound is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used[2][3].

  • Labeling :

    • The waste container label should include the full chemical name, "this compound" or "N-α-Boc-D-α,γ-diaminobutyric acid," and any relevant institutional tracking numbers.

    • Clearly indicate that it is "Hazardous Waste"[5].

  • Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation[1][2][3].

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor to arrange for the pickup of the hazardous waste container[2][3]. The final disposal method will likely involve incineration at a permitted facility to ensure the complete destruction of the compound[2].

Spill Management

In the event of a spill, follow these procedures:

  • For solid spills : Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a labeled waste container[3].

  • For liquid spills (if dissolved) : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Scoop the absorbed material into a designated waste container[3].

  • Ensure the spill area is well-ventilated and decontaminated after cleanup.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal A Solid this compound Waste D Place in a Labeled, Leak-Proof Hazardous Waste Container A->D B Liquid this compound Waste B->D C Contaminated Materials (Gloves, Wipes, etc.) C->D E Store in a Designated Cool, Dry, Well-Ventilated Area D->E Seal Container F Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Contractor E->F G Proper Disposal by Licensed Contractor F->G

Caption: Workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.